Product packaging for Levovist(Cat. No.:CAS No. 127279-08-7)

Levovist

Cat. No.: B238291
CAS No.: 127279-08-7
M. Wt: 178.18 g/mol
InChI Key: HIPAIKSXHJHWJX-PZRMXXKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Levovist, also known as this compound, is a useful research compound. Its molecular formula is C8 H12 N2 O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,3R,4S,5R,6R)-6-Ethyloxane-2,3,4,5-tetrol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8 H12 N2 O3 B238291 Levovist CAS No. 127279-08-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127279-08-7

Molecular Formula

C8 H12 N2 O3

Molecular Weight

178.18 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-6-ethyloxane-2,3,4,5-tetrol

InChI

InChI=1S/C7H14O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1

InChI Key

HIPAIKSXHJHWJX-PZRMXXKTSA-N

SMILES

CCC1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

CC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O

Canonical SMILES

CCC1C(C(C(C(O1)O)O)O)O

Synonyms

Levovist
SH-TA-508
SHU 508
SHU 508 A
SHU-508

Origin of Product

United States

Foundational & Exploratory

Levovist® (SH U 508 A) Microbubbles: A Technical Guide to Composition and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the composition and stability of Levovist®, a first-generation ultrasound contrast agent. Designed for researchers, scientists, and professionals in drug development, this document details the core formulation, experimental methodologies for characterization, and key stability data.

Core Composition

This compound® (SH U 508 A) is a microbubble contrast agent supplied as a sterile, pyrogen-free granulate. The microbubbles are formed extemporaneously upon reconstitution of the granulate with sterile water for injection. The core composition of the granulate is detailed in Table 1.

Table 1: Composition of this compound® Granulate

ComponentChemical NamePercentage by WeightRole
GalactoseD-Galactose99.9%Forms the microparticle matrix and the shell of the microbubbles upon reconstitution.
Palmitic AcidHexadecanoic Acid0.1%Aids in the stabilization of the microbubble shell.

Upon reconstitution, the galactose microparticles dissolve to form a suspension of air-filled microbubbles. The shell of these microbubbles is primarily composed of a galactose matrix with incorporated palmitic acid, which contributes to their stability.

Microbubble Characteristics

The physical characteristics of this compound® microbubbles are critical to their function as an ultrasound contrast agent. Key quantitative parameters are summarized in Table 2.

Table 2: Physical Properties of Reconstituted this compound® Microbubbles

ParameterValueNotes
Mean Diameter2 - 4 µmDependent on the concentration of the suspension.
ConcentrationApprox. 2-4 x 10⁸ bubbles/mLFor a 300 mg/mL suspension.
In Vivo Half-Life< 2 minutesIn the blood pool.

Experimental Protocols

The characterization of this compound® microbubbles involves a series of in vitro and in vivo experiments to determine their physical and acoustic properties, as well as their stability.

Microbubble Size Distribution Analysis

A common method for determining the size distribution of microbubbles is through the use of a Coulter counter or laser diffraction.

Protocol: Size Distribution Measurement using a Coulter Counter

  • Reconstitution: Prepare the this compound® suspension according to the manufacturer's instructions, typically by adding sterile water to the granulate and shaking gently.

  • Dilution: Immediately after reconstitution, dilute a small aliquot of the microbubble suspension in an isotonic electrolyte solution (e.g., Isoton® II) to a concentration suitable for the Coulter counter. The dilution factor should be optimized to minimize coincidence events.

  • Measurement: Introduce the diluted sample into the Coulter counter. The instrument measures the volume of individual particles as they pass through a small aperture, allowing for the determination of the size distribution.

  • Data Analysis: Analyze the resulting data to obtain the mean diameter, size distribution curve, and concentration of the microbubbles.

In Vitro Stability Assessment

The stability of the microbubble suspension is a critical parameter. It can be assessed under various conditions, such as changes in pressure and temperature.

Protocol: In Vitro Stability under Static Conditions

  • Reconstitution: Prepare the this compound® suspension.

  • Incubation: Store the suspension at a controlled temperature (e.g., room temperature).

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30 minutes), carefully extract an aliquot of the suspension.

  • Analysis: For each aliquot, determine the microbubble concentration and size distribution using a Coulter counter as described in Protocol 3.1.

  • Data Evaluation: Plot the microbubble concentration and mean size as a function of time to evaluate the stability of the suspension. A decrease in concentration or a change in size distribution indicates bubble dissolution or coalescence.

Protocol: In Vitro Stability under Pressure

  • Reconstitution: Prepare the this compound® suspension.

  • Pressure Application: Place the suspension in a sealed chamber connected to a pressure source.

  • Pressurization Cycles: Subject the suspension to controlled cycles of increased and decreased pressure, simulating physiological conditions.

  • Analysis: After the pressure cycles, measure the microbubble concentration and size distribution.

  • Comparison: Compare the results to a control sample that was not subjected to pressure changes to quantify the impact of pressure on microbubble stability.

Visualizing Experimental and Biological Processes

Experimental Workflow for Microbubble Characterization

The following diagram illustrates a generalized workflow for the characterization of this compound® microbubbles.

G cluster_prep Sample Preparation cluster_char Characterization cluster_stab Stability Assessment A This compound Granulate C Reconstitution (Gentle Shaking) A->C B Sterile Water B->C D Size Distribution (Coulter Counter) C->D E Concentration Measurement C->E F Acoustic Property Measurement C->F G In Vitro Stability (Time, Temp) C->G H Pressure Stability C->H I In Vivo Half-Life (Animal Model) C->I D->G D->H E->G E->H

A generalized workflow for the characterization of this compound® microbubbles.
Cellular Effects of Microbubble-Enhanced Ultrasound

While specific signaling pathways for the galactose-based shell of this compound® are not extensively documented, the interaction of microbubbles with ultrasound can induce bio-effects at the cellular level through mechanotransduction. The following diagram illustrates these general principles.

G cluster_stimulus External Stimulus cluster_interaction Physical Interaction cluster_effects Cellular Effects cluster_response Biological Response A Ultrasound Wave C Microbubble Oscillation (Stable Cavitation) A->C D Inertial Cavitation (Bubble Collapse) A->D B This compound Microbubble B->C B->D E Increased Cell Membrane Permeability (Sonoporation) C->E F Mechanical Stress on Cell Membrane C->F G Microstreaming C->G D->E D->F H Enhanced Drug/Gene Delivery E->H I Activation of Mechanosensitive Ion Channels F->I G->I J Stimulation of Intracellular Signaling Cascades I->J

Acoustic Properties of Levovist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist® (SH U 508A) was a first-generation ultrasound contrast agent composed of galactose microparticles with a 0.1% palmitic acid coating, encapsulating air microbubbles.[1] Developed by Schering AG, it was widely used for contrast-enhanced ultrasound (CEUS) imaging, particularly in liver and spleen applications.[2][3][4] Understanding the acoustic properties of such agents is paramount for optimizing imaging techniques and for the development of new contrast media. This technical guide provides an in-depth overview of the core acoustic characteristics of this compound, based on available scientific literature.

Core Acoustic Properties

The acoustic behavior of a microbubble-based contrast agent like this compound is primarily defined by its scattering and attenuation of ultrasound waves. These properties are influenced by the microbubble's size, shell composition, the encapsulated gas, and the acoustic parameters of the ultrasound system, such as frequency and pressure.

Microbubble Composition and Size

This compound microbubbles consist of a galactose shell stabilized by palmitic acid, with an air core.[1] The mean size of this compound microbubbles is reported to be in the range of 2-5 μm, with 97% of the microbubbles being smaller than 7 μm in diameter.[1] This size distribution is critical as it allows the microbubbles to pass through the pulmonary capillaries.[1]

PropertyValueReference
Core Component Air[1]
Shell Components 99.9% Galactose microparticles, 0.1% Palmitic acid[1]
Mean Microbubble Size 2-5 µm[1]
Size Distribution 97% of microbubbles < 7 µm[1]
Nonlinear Acoustics

A key characteristic of microbubble contrast agents is their nonlinear response to an ultrasound field.[5] When insonated, microbubbles oscillate non-linearly, generating harmonic frequencies in the backscattered signal that are multiples of the fundamental frequency. This nonlinear behavior is the basis for contrast-specific imaging modes like harmonic imaging, which allows for the suppression of signals from surrounding tissue and enhances the visualization of blood flow.[5]

For this compound, it has been reported that the generation of subharmonic signals is highly nonlinear with respect to the incident acoustic pressure. One study found that the scattered subharmonic signals from this compound changed by 10 dB over an ambient pressure range of 0–186 mm Hg (0–25 kPa), while the change in the fundamental or second harmonic frequencies was less than 3 dB.[6] This indicates a strong nonlinear response, particularly in the subharmonic range.

Acoustic ParameterObservationReference
Subharmonic Signal Changes by 10 dB over a pressure range of 0–186 mm Hg (0–25 kPa)[6]
Fundamental and Second Harmonic Signal Changes by less than 3 dB over a pressure range of 0–186 mm Hg (0–25 kPa)[6]

Experimental Protocols

The characterization of the acoustic properties of ultrasound contrast agents like this compound typically involves in vitro experiments using a controlled acoustic setup. The following are generalized protocols for measuring key acoustic parameters.

Measurement of Acoustic Backscatter

Objective: To quantify the intensity of ultrasound scattered by the microbubbles as a function of frequency and acoustic pressure.

Methodology:

  • Preparation of Microbubble Suspension: A dilute suspension of the contrast agent is prepared in a degassed, aqueous medium to ensure single scattering events are dominant.[3]

  • Acoustic Setup: A broadband pulse-echo system with a focused, single-element transducer is typically used. The transducer is positioned in a water tank, and the microbubble suspension is contained within an acoustically transparent sample holder placed at the focal zone of the transducer.

  • Data Acquisition: The transducer transmits a short ultrasound pulse and receives the backscattered echo signals from the microbubbles. The received radiofrequency (RF) data is digitized and stored for offline analysis.

  • Data Analysis: The backscatter coefficient is calculated by comparing the power spectrum of the signal backscattered from the microbubbles to that of a reference phantom with known acoustic properties. Corrections for attenuation and the system's electromechanical impulse response are applied.

Measurement of Acoustic Attenuation

Objective: To measure the reduction in ultrasound intensity as it passes through a suspension of microbubbles.

Methodology:

  • Preparation of Microbubble Suspension: A suspension of the contrast agent is prepared at a known concentration.

  • Acoustic Setup: A through-transmission setup is commonly employed, with separate transmitting and receiving transducers aligned coaxially. The sample holder containing the microbubble suspension is placed between the two transducers.

  • Data Acquisition: An ultrasound pulse is emitted by the transmitting transducer, passes through the microbubble suspension, and is detected by the receiving transducer. A reference measurement is performed with the sample holder containing only the suspension medium.

  • Data Analysis: The attenuation coefficient is determined by comparing the amplitude of the signal transmitted through the microbubble suspension to the reference signal at various frequencies.

Visualizations

Experimental Workflow for Acoustic Characterization

experimental_workflow cluster_prep Sample Preparation cluster_setup Acoustic Measurement Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep_agent Prepare this compound Suspension degas Degas Suspension Medium prep_agent->degas dilute Dilute to Target Concentration degas->dilute place_sample Place Sample in Holder dilute->place_sample water_tank Water Tank transducer Ultrasound Transducer(s) water_tank->transducer sample_holder Acoustically Transparent Sample Holder water_tank->sample_holder electronics Pulser-Receiver & Digitizer transducer->electronics sample_holder->place_sample acquire_ref Acquire Reference Signal (Medium Only) electronics->acquire_ref place_sample->acquire_ref acquire_sample Acquire Signal from This compound Suspension acquire_ref->acquire_sample process_rf Process Raw RF Data acquire_sample->process_rf calc_backscatter Calculate Backscatter Coefficient process_rf->calc_backscatter calc_attenuation Calculate Attenuation Coefficient process_rf->calc_attenuation levovist_fate cluster_admin Administration & Circulation cluster_liver Hepatic Uptake cluster_elimination Elimination injection Intravenous Injection of this compound circulation Systemic Circulation injection->circulation liver_sinusoids Liver Sinusoids circulation->liver_sinusoids kupffer_cells Kupffer Cells liver_sinusoids->kupffer_cells phagocytosis Phagocytosis of Microbubbles kupffer_cells->phagocytosis gas_diffusion Gas Diffusion into Bloodstream phagocytosis->gas_diffusion exhalation Exhalation via Lungs gas_diffusion->exhalation

References

In Vitro Characterization of Levovist™ Microbubbles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Levovist™, a galactose-based ultrasound contrast agent with air-filled microbubbles, has been a significant tool in diagnostic imaging. A thorough understanding of its in-vitro characteristics is crucial for researchers, scientists, and drug development professionals to ensure consistent results and to innovate upon existing ultrasound contrast technologies. This guide provides a detailed overview of the core physicochemical and acoustic properties of this compound, along with the methodologies used for its characterization.

Physicochemical Properties of this compound

The stability and efficacy of this compound as a contrast agent are directly linked to its physical and chemical attributes. These microbubbles are supplied as a granulate that requires reconstitution. Upon reconstitution with sterile water, a suspension of air-filled microbubbles with a thin but resilient shell of fatty acid and galactose microparticles is formed.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of reconstituted this compound microbubbles as reported in various in-vitro studies.

ParameterValueExperimental Conditions
Mean Size (Diameter) 2 - 6 µmMeasurements performed shortly after reconstitution.
Concentration 1.2 x 10⁸ bubbles/mL (at 300 mg/mL)Varies with the concentration of the reconstituted solution.
Shell Composition 99.9% Galactose, 0.1% Palmitic AcidAs provided by the manufacturer.
Zeta Potential Approximately -15 mV to -25 mVMeasured in physiological saline, indicating moderate stability.
In Vitro Stability Half-life of ~5-10 minutesStability is dependent on concentration and acoustic pressure.
Acoustic Attenuation 0.5 - 1.5 dB/cm/MHzMeasured at concentrations relevant for clinical use.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to the reliable characterization of this compound microbubbles.

This compound Reconstitution and Sample Preparation

This protocol outlines the standard procedure for preparing this compound microbubbles for in-vitro analysis.

G cluster_0 Reconstitution cluster_1 Sample Dilution A Start: this compound Granulate B Add Sterile Water (e.g., 13 mL for 4g vial) A->B Step 1 C Vigorous Shaking (approx. 10-20 seconds) B->C Step 2 D Result: Milky-White Microbubble Suspension C->D Step 3 E Draw Suspension from Vial D->E Transfer F Dilute in Isotonic Saline to Desired Concentration E->F Step 4 G Gentle Mixing to Ensure Homogeneity F->G Step 5 H Ready for Analysis G->H Final Sample

Caption: Workflow for the reconstitution and preparation of this compound microbubbles.

Methodology:

  • Begin with a vial containing the this compound granulate.

  • Inject the specified volume of sterile water for injection (e.g., 13 mL for a 4g vial) into the vial.

  • Immediately shake the vial vigorously for approximately 10-20 seconds until all granules are dissolved, resulting in a milky-white suspension.

  • The suspension is now ready for immediate use or for dilution. For many in-vitro experiments, the suspension is drawn and diluted in a particle-free isotonic saline solution to achieve the desired microbubble concentration.

  • Gentle inversion of the diluted sample is required before each measurement to ensure a homogenous distribution of microbubbles.

Size and Concentration Measurement

The size and concentration of microbubbles are critical parameters affecting their acoustic response and in-vivo behavior.

Methodology:

  • Instrumentation: An electro-zone sensing instrument, such as a Coulter Counter, equipped with a suitable aperture tube (e.g., 50 or 100 µm), is commonly used.

  • Calibration: The instrument is calibrated using standardized latex particles of known size and concentration.

  • Sample Analysis: The freshly prepared and diluted this compound suspension is introduced into the instrument.

  • Data Acquisition: The instrument measures the volume of individual particles (microbubbles) as they pass through the aperture, converting these volumes into a size distribution histogram. The number of events per unit volume provides the concentration.

  • Analysis: The mean diameter, size distribution, and concentration (bubbles/mL) are calculated from the acquired data. It is crucial to perform measurements quickly after preparation due to the limited stability of the microbubbles.

Acoustic Attenuation Measurement

Acoustic attenuation describes the loss of energy as an ultrasound wave propagates through the microbubble suspension. It is a key indicator of the contrast agent's effectiveness.

G cluster_workflow Acoustic Attenuation Measurement Workflow cluster_data Analysis Steps A Ultrasound Transducer (Transmitter) B Water Bath with Stirred Sample Chamber A->B Emits Pulse D Ultrasound Transducer (Receiver) C This compound Suspension C->D Transmitted Pulse E Data Acquisition System (Oscilloscope) D->E Signal F Signal Processing & Analysis E->F Data G Acquire Reference Signal (Saline Only) F->G Compare Signals H Acquire Test Signal (with this compound) G->H I Calculate Attenuation Coefficient (dB/cm/MHz) H->I

Caption: Experimental setup for measuring the acoustic attenuation of microbubbles.

Methodology:

  • Setup: A through-transmission setup is employed, consisting of two aligned, co-axial, single-element transducers (a transmitter and a receiver) submerged in a temperature-controlled water bath. A sample chamber with acoustically transparent windows is placed between the transducers.

  • Reference Measurement: A baseline signal is first acquired with the sample chamber filled only with the dilution medium (e.g., isotonic saline). This is the reference signal (V_ref).

  • Sample Measurement: The saline is replaced with the prepared this compound suspension, and the measurement is repeated to acquire the sample signal (V_sple). The suspension should be gently stirred to prevent microbubble flotation or aggregation.

  • Calculation: The frequency-dependent attenuation coefficient, α(f), is calculated in dB/cm using the following formula: α(f) = (20 / d) * log10(V_ref(f) / V_sple(f)) where 'd' is the path length of the sample chamber in cm. The result is often normalized by the frequency in MHz.

The Core Mechanism of Levovist in Hepatic Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist® (SH U 508A), a first-generation ultrasound contrast agent, has been instrumental in enhancing the diagnostic imaging of hepatic tissue. Comprised of galactose microparticles with a shell of palmitic acid, these air-filled microbubbles exhibit a unique mechanism of action within the liver, primarily targeting the resident macrophage population. This technical guide provides an in-depth exploration of the core mechanisms governing the interaction of this compound with hepatic tissue, focusing on the cellular uptake, underlying signaling pathways, and the experimental methodologies used to elucidate these processes.

Core Mechanism: Kupffer Cell Phagocytosis

The liver-specific contrast enhancement observed with this compound is attributed to the selective uptake and accumulation of its microbubbles within the Kupffer cells, the resident macrophages of the liver sinusoids.[1] This process of phagocytosis is the cornerstone of this compound's utility in hepatic imaging.

Following intravenous administration, this compound microbubbles transit through the systemic circulation and enter the hepatic sinusoids. The galactose component of the microbubble shell serves as a ligand for specific receptors on the surface of Kupffer cells. This recognition triggers the engulfment of the microbubbles, leading to their concentration within these phagocytic cells.[2] This accumulation of microbubbles within the normal liver parenchyma, which is rich in Kupffer cells, and the relative absence of uptake in many hepatic lesions (which lack Kupffer cells), creates a significant contrast differential that is readily detectable by ultrasound.

Signaling Pathways of this compound Uptake

The precise signaling cascade initiated by the interaction of this compound's galactose component with Kupffer cells is an area of ongoing research. However, based on the known functions of macrophage C-type lectin receptors (CLRs), a putative pathway can be outlined. The Macrophage Galactose-type Lectin (MGL), a CLR known to recognize terminal galactose and N-acetylgalactosamine residues, is a primary candidate receptor for this compound.

Upon binding of the galactose on the this compound microbubble to MGL, a signaling cascade is likely initiated, leading to phagocytosis. This process typically involves the recruitment of spleen tyrosine kinase (Syk) to the receptor complex. Syk activation can then lead to a downstream cascade involving the CARD9/Bcl10/Malt1 complex and activation of mitogen-activated protein kinases (MAPKs) and NF-κB. These signaling events orchestrate the cytoskeletal rearrangements necessary for the engulfment of the microbubble.

Levovist_Uptake_Pathway Putative Signaling Pathway of this compound Uptake by Kupffer Cells cluster_0 Extracellular cluster_1 Kupffer Cell Membrane cluster_2 Intracellular Signaling This compound This compound Microbubble (Galactose) MGL Macrophage Galactose-type Lectin (MGL) This compound->MGL Binding Syk Syk MGL->Syk Recruitment & Activation CARD9_complex CARD9/Bcl10/Malt1 Complex Syk->CARD9_complex MAPK MAPK Pathway CARD9_complex->MAPK NFkB NF-κB Pathway CARD9_complex->NFkB Actin Actin Cytoskeleton Rearrangement MAPK->Actin NFkB->Actin Phagocytosis Phagocytosis Actin->Phagocytosis

Putative Signaling Pathway of this compound Uptake by Kupffer Cells.

Data Presentation

The following tables summarize quantitative data regarding the pharmacokinetics and cellular uptake of this compound in hepatic tissue.

Table 1: Time-Related Quantitative Analysis of this compound Enhancement in Rabbit Liver

Time (minutes)Mean Intensity Change in Portal Vein (I-PV)Mean Intensity Change in Liver Parenchyma (I-LP)
1> I-LP< I-PV
3> I-LP< I-PV
5< I-LP> I-PV
7< I-LP> I-PV
9< I-LP> I-PV
11< I-LP> I-PV
13< I-LP> I-PV
15< I-LP> I-PV
Data adapted from a study comparing this compound and Definity, indicating this compound accumulation in the liver parenchyma over time.

Table 2: In Vitro Phagocytosis of Ultrasound Contrast Agents by Kupffer Cells

Contrast AgentPercentage Phagocytosed
This compound 47%
Sonazoid99%
Optison99%
SonoVue7.3%
Imavist0%
Data from a study demonstrating the variable rates of phagocytosis of different contrast agents by cultured Kupffer cells.[2]

Experimental Protocols

Protocol 1: Isolation and Culture of Kupffer Cells for In Vitro Phagocytosis Assay

This protocol outlines the general steps for isolating and culturing primary Kupffer cells for use in in vitro experiments, such as phagocytosis assays with this compound.

Kupffer_Cell_Isolation_Workflow Workflow for Kupffer Cell Isolation and Culture Perfusion 1. Liver Perfusion (e.g., with collagenase) Digestion 2. Mechanical & Enzymatic Digestion Perfusion->Digestion Filtration 3. Filtration (to remove undigested tissue) Digestion->Filtration Centrifugation 4. Density Gradient Centrifugation (e.g., Percoll or OptiPrep) Filtration->Centrifugation Collection 5. Collection of Non-Parenchymal Cell Fraction Centrifugation->Collection Plating 6. Selective Adherence (Plate cells and allow Kupffer cells to adhere) Collection->Plating Washing 7. Washing (to remove non-adherent cells) Plating->Washing Culture 8. Culture of Purified Kupffer Cells Washing->Culture Assay 9. Phagocytosis Assay (Incubate with this compound and quantify uptake) Culture->Assay Intravital_Microscopy_Workflow Workflow for In Vivo Imaging of this compound Uptake Anesthesia 1. Animal Anesthesia and Surgical Preparation Liver_Exteriorization 2. Liver Exteriorization (Carefully expose a lobe of the liver) Anesthesia->Liver_Exteriorization Stabilization 3. Stabilization of Liver (for imaging) Liver_Exteriorization->Stabilization Microscope_Setup 4. Microscope Setup (Intravital confocal or multiphoton microscope) Stabilization->Microscope_Setup Baseline_Imaging 5. Baseline Imaging (Acquire images of the liver sinusoids before contrast) Microscope_Setup->Baseline_Imaging Levovist_Injection 6. Intravenous Injection of this compound Baseline_Imaging->Levovist_Injection Time_Lapse_Imaging 7. Time-Lapse Imaging (Acquire images at defined intervals post-injection) Levovist_Injection->Time_Lapse_Imaging Image_Analysis 8. Image Analysis (Quantify microbubble accumulation in Kupffer cells) Time_Lapse_Imaging->Image_Analysis

References

Pharmacokinetics and Biodistribution of Levovist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist® (SH U 508 A) is a first-generation ultrasound contrast agent renowned for its ability to enhance Doppler signals, particularly in hepatic and splenic imaging. Composed of galactose microparticles with a small amount of palmitic acid, this compound provides transient, yet significant, contrast enhancement following intravenous administration. This technical guide offers an in-depth exploration of the pharmacokinetics and biodistribution of this compound, presenting available quantitative data, detailing experimental methodologies, and visualizing key processes to support further research and development in the field of ultrasound contrast agents.

Pharmacokinetics of this compound

The in vivo behavior of this compound is characterized by a rapid distribution phase followed by elimination. After intravenous injection, the microbubbles circulate throughout the vasculature, leading to a biphasic decay in signal intensity. The majority of this compound microbubbles are understood to circulate similarly to blood flow without significant immediate retention in the vasculature.

Biodistribution of this compound

The biodistribution of this compound is primarily characterized by its uptake in the liver and spleen. This organ-specific accumulation is a key feature of this compound and is central to its diagnostic utility.

Hepatic and Splenic Uptake

Following intravenous administration, this compound microbubbles are rapidly cleared from the circulation by the reticuloendothelial system (RES), predominantly by Kupffer cells in the liver.[3][4] In vivo studies have demonstrated that this compound microbubbles are phagocytosed by these specialized macrophages.[3] This process of cellular uptake leads to a "late phase" of contrast enhancement in the liver and spleen, which can persist for up to 30 minutes.[5] This liver- and spleen-specific enhancement allows for improved characterization of focal lesions within these organs.

While precise quantitative data on the percentage of injected dose distributed to various organs is not extensively published, qualitative and semi-quantitative studies consistently highlight the liver and spleen as the primary sites of accumulation.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and biodistribution studies of this compound are not comprehensively available in single sources. However, by synthesizing information from various studies on microbubble contrast agents and related analytical techniques, a general framework for such investigations can be outlined.

In Vivo Pharmacokinetic and Biodistribution Study in an Animal Model

This hypothetical protocol describes a general approach to studying the pharmacokinetics and biodistribution of a galactose-based microbubble contrast agent like this compound in a rodent model.

Objective: To determine the pharmacokinetic profile and quantitative biodistribution of the contrast agent in various organs.

Materials:

  • This compound (SH U 508 A)

  • Animal model (e.g., Sprague-Dawley rats)

  • Anesthetic agent

  • Radiolabeling agent (e.g., Technetium-99m) or fluorescent dye

  • Gamma counter or fluorescence imaging system

  • High-Performance Liquid Chromatography (HPLC) system for galactose quantification

Protocol:

  • Radiolabeling/Fluorescent Labeling: The galactose microparticles of the contrast agent are labeled with a suitable radionuclide or fluorescent dye to enable tracking and quantification.

  • Animal Preparation: Healthy adult rats are anesthetized. Catheters may be placed for intravenous administration of the agent and for serial blood sampling.

  • Dose Administration: A defined dose of the labeled contrast agent is administered intravenously.

  • Pharmacokinetic Sampling: Blood samples are collected at predetermined time points (e.g., 1, 5, 15, 30, 60, 120 minutes) post-injection. Plasma is separated for analysis.

  • Biodistribution Sampling: At the end of the study period (e.g., 2 hours), animals are euthanized. Organs of interest (liver, spleen, kidneys, lungs, heart, brain, etc.) and tissue samples are collected, weighed, and prepared for analysis.

  • Quantification:

    • Radioactivity Measurement: The radioactivity in plasma and tissue homogenates is measured using a gamma counter.

    • Fluorescence Measurement: The fluorescence intensity in plasma and tissue homogenates is measured using a fluorescence plate reader or imaging system.

    • Galactose Quantification: For non-labeled studies, galactose concentration in tissue homogenates can be determined using a validated HPLC method.[6][7][8][9]

  • Data Analysis:

    • Pharmacokinetic parameters (half-life, clearance, volume of distribution) are calculated from the plasma concentration-time data.

    • Biodistribution is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

G cluster_protocol Experimental Workflow for Biodistribution Study A Radiolabeling of This compound Microparticles B IV Administration to Animal Model A->B C Serial Blood Sampling B->C D Organ & Tissue Harvesting E Sample Processing (Homogenization) C->E D->E F Quantification (Gamma Counting/ Fluorescence/HPLC) E->F G Data Analysis (%ID/g) F->G

Experimental workflow for a typical biodistribution study.
In Vitro Phagocytosis Assay

This protocol outlines a method to study the interaction of this compound microbubbles with Kupffer cells in vitro.

Objective: To visualize and semi-quantify the phagocytosis of this compound microbubbles by Kupffer cells.

Materials:

  • Primary rat Kupffer cells or a suitable cell line

  • Cell culture medium and supplements

  • This compound microbubbles

  • Phase-contrast microscope with live-cell imaging capabilities

Protocol:

  • Cell Culture: Kupffer cells are seeded in culture plates and allowed to adhere.

  • Microbubble Addition: A suspension of this compound microbubbles is added to the cell culture medium.

  • Live-Cell Imaging: The interaction between the Kupffer cells and microbubbles is observed and recorded over time (e.g., up to 30 minutes) using phase-contrast microscopy.

  • Analysis: The images are analyzed to observe the attachment, engulfment, and intracellular trafficking of the microbubbles.

G cluster_phagocytosis In Vitro Phagocytosis of this compound Microbubble This compound Microbubble Attachment Attachment to Cell Surface Microbubble->Attachment KupfferCell Kupffer Cell Attachment->KupfferCell Engulfment Phagocytosis Attachment->Engulfment Intracellular Intracellular Trafficking Engulfment->Intracellular Dissolution Gas Dissolution Intracellular->Dissolution

Process of this compound microbubble phagocytosis by Kupffer cells.

Metabolism and Excretion

The primary components of this compound, galactose and palmitic acid, are endogenous substances and are metabolized through normal physiological pathways.

  • Galactose: The galactose microparticles are broken down, and the galactose is metabolized primarily in the liver via the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently enters glycolysis or is stored as glycogen.[10][11]

  • Palmitic Acid: This fatty acid is a common component of lipids in the body and enters the fatty acid metabolism pathways.

  • Air Core: The gaseous (air) core of the microbubbles is eliminated via exhalation through the lungs.

The byproducts of galactose and palmitic acid metabolism are excreted via renal and fecal routes.

G cluster_metabolism Metabolism and Excretion of this compound This compound This compound Microbubbles (Galactose, Palmitic Acid, Air) Galactose Galactose This compound->Galactose PalmiticAcid Palmitic Acid This compound->PalmiticAcid Air Air This compound->Air Liver Liver (Leloir Pathway) Galactose->Liver FattyAcidMetabolism Fatty Acid Metabolism PalmiticAcid->FattyAcidMetabolism Lungs Lungs Air->Lungs Glucose Glucose-1-Phosphate Liver->Glucose Energy Energy/Storage FattyAcidMetabolism->Energy ExhaledAir Exhaled Air Lungs->ExhaledAir Glucose->Energy RenalFecal Renal/Fecal Excretion

References

The Interaction of Levovist with Endothelial Cells: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist (SHU 508A) is a first-generation ultrasound contrast agent composed of galactose microparticles with a small amount of palmitic acid, which forms air-filled microbubbles upon reconstitution. As an untargeted contrast agent, its primary function is to enhance the echogenicity of blood for improved diagnostic imaging. Understanding the interaction of this compound with the vascular endothelium is critical for assessing its biocompatibility, potential bioeffects, and implications for therapeutic applications such as drug and gene delivery. This technical guide provides a comprehensive overview of the current scientific understanding of the interactions between this compound microbubbles and endothelial cells, based on available in vitro and in vivo studies. The findings suggest that direct, specific interactions are minimal, with most observed bioeffects being secondary to the physical forces generated by ultrasound in the presence of the microbubbles.

Direct Endothelial Cell Interaction: Adhesion and Localization

Observational studies in vivo suggest that this compound microbubbles exhibit minimal direct adhesion to the vascular endothelium.

In a study utilizing confocal laser scanning microscopy to observe the liver microcirculation in rats, this compound microbubbles were not seen attached to the sinusoidal endothelium. Instead, the microbubbles were primarily trapped and phagocytosed by Kupffer cells, the resident macrophages of the liver[1]. This indicates a preferential clearance by phagocytic cells rather than a direct interaction with the endothelial lining in this organ.

Similarly, a study on human nailfold capillaries investigated the microcirculatory effects of this compound. The results showed no significant changes in blood cell flow velocity, and importantly, no adhesion of microbubbles to the capillary walls or extravasation into the surrounding tissue was detected[2]. This further supports the notion that this compound does not inherently bind to or interact with the endothelial surface under normal physiological flow conditions.

Ultrasound-Mediated Bioeffects in the Presence of this compound

While direct binding appears negligible, this compound can influence cellular behavior in the presence of ultrasound. These effects are largely attributed to the acoustic properties of the microbubbles and the phenomenon of cavitation.

Apoptosis and Cell Lysis

This compound has been shown to minimally enhance ultrasound-induced apoptosis and cell lysis in non-endothelial cell types. In a study on human myelomonocytic lymphoma U937 cells, this compound at a concentration of 2 mg/ml was found to minimally enhance ultrasound-induced apoptosis at an intensity of 1.0 W/cm²[3]. The enhancement of cell lysis was observed at a higher ultrasound intensity of 2.0 W/cm²[3]. It is important to note that other, shell-type, contrast agents like Optison and YM454 showed a more pronounced effect in augmenting ultrasound-induced cell killing in this study[3].

Another study investigating the effect of this compound on ultrasound-induced apoptosis in leukemia cell lines (Jurkat, Molt-4, and U937) found that the presence of this compound could lower the ultrasound intensity required to induce apoptosis[4]. While these studies were not conducted on endothelial cells, they suggest a potential for this compound to sensitize cells to the mechanical effects of ultrasound, a principle that could be extrapolated to the vascular endothelium.

Quantitative Data on Ultrasound-Mediated Bioeffects with this compound

The following table summarizes the quantitative findings from studies investigating the bioeffects of ultrasound in the presence of this compound on various cell types. It is crucial to reiterate that these studies were not performed on endothelial cells, but they provide the most relevant available data regarding the potential for this compound to enhance ultrasound-induced cellular changes.

Cell LineUltrasound Intensity (1 MHz)This compound ConcentrationObserved EffectReference
Human Myelomonocytic Lymphoma U9371.0 W/cm²2 mg/mlMinimal enhancement of apoptosis[3]
Human Myelomonocytic Lymphoma U9372.0 W/cm²2 mg/mlAugmentation of cell lysis[3]
Human Leukemia (Jurkat, Molt-4, U937)0.2 W/cm²Not specifiedApparent shift of cell killing induction (apoptosis)[4]

Experimental Protocols

In Vivo Confocal Laser Scanning Microscopy of Liver Microcirculation
  • Objective: To observe the localization of this compound microbubbles within the liver sinusoids.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Anesthesia was administered to the rats.

    • A midline laparotomy was performed to expose the liver.

    • The rat was placed on the stage of a confocal laser scanning microscope.

    • This compound was administered intravenously.

    • The liver microcirculation was observed in real-time to track the distribution and localization of the microbubbles.

  • Key Finding: this compound microbubbles were phagocytosed by Kupffer cells and did not adhere to the sinusoidal endothelium[1].

Human Nailfold Capillary TV Microscopy
  • Objective: To assess the effect of this compound on microcirculatory parameters in human capillaries.

  • Subjects: Healthy human volunteers.

  • Procedure:

    • Baseline nailfold capillary microcirculation was examined using TV microscopy.

    • Blood flow velocity was measured at rest and after a local cold application challenge.

    • This compound (10 mL of 300 mg/mL solution) was administered intravenously.

    • Nailfold capillary microscopy was repeated, and blood flow velocity was measured again at rest and after the cold challenge.

    • Observations for microbubble adhesion to the capillary wall and extravasation were made.

  • Key Finding: this compound did not alter blood flow velocity, and no wall adhesion or extravasation was observed[2].

In Vitro Ultrasound-Induced Apoptosis Assay
  • Objective: To determine if this compound enhances ultrasound-induced apoptosis.

  • Cell Line: Human myelomonocytic lymphoma U937 cells.

  • Procedure:

    • U937 cells were suspended in culture medium.

    • This compound (2 mg/ml) was added to the cell suspension for the experimental group.

    • The cell suspension was exposed to 1 MHz continuous wave ultrasound for 1 minute at varying intensities (0.5, 1.0, 2.0, or 4.0 W/cm²).

    • Apoptosis was assessed using flow cytometry (e.g., Annexin V/Propidium Iodide staining).

    • Cell lysis was quantified by measuring the release of lactate dehydrogenase (LDH).

  • Key Finding: this compound minimally enhanced ultrasound-induced apoptosis at 1.0 W/cm²[3].

Signaling Pathways and Mechanisms of Interaction

Direct signaling pathway activation in endothelial cells by this compound itself has not been documented. The observed biological effects are primarily attributed to the mechanical and chemical consequences of ultrasound-induced microbubble cavitation.

General Mechanism of Ultrasound-Microbubble Interaction with Endothelial Cells

The primary mechanism by which ultrasound contrast agents like this compound interact with the endothelium is through acoustic cavitation. When exposed to an ultrasound field, microbubbles oscillate (stable cavitation) or violently collapse (inertial cavitation). These events generate mechanical forces, including microstreaming and shear stress, which can transiently increase the permeability of the endothelial cell membrane, a phenomenon known as sonoporation. This can facilitate the uptake of drugs or genes into the endothelial cells. Inertial cavitation can also lead to cell damage and apoptosis.

G cluster_0 Ultrasound Field cluster_1 Microcirculation cluster_2 Bioeffects Ultrasound Ultrasound This compound This compound Ultrasound->this compound Insonation Cavitation Cavitation This compound->Cavitation Oscillation/Collapse Endothelial_Cell Endothelial_Cell Microstreaming Microstreaming Cavitation->Microstreaming Shear_Stress Shear_Stress Cavitation->Shear_Stress Apoptosis Apoptosis Cavitation->Apoptosis Sonoporation Sonoporation Microstreaming->Sonoporation Shear_Stress->Sonoporation Sonoporation->Endothelial_Cell Apoptosis->Endothelial_Cell Cell Death

Caption: General mechanism of ultrasound-microbubble interaction with endothelial cells.

Potential Downstream Cellular Responses

While not specifically demonstrated for this compound in endothelial cells, ultrasound and microbubble-induced mechanical stress can trigger various cellular signaling cascades. For instance, studies on other contrast agents have shown that these stimuli can lead to the production of reactive oxygen species (ROS) and the activation of mechanosensitive ion channels, which in turn can influence intracellular calcium levels and activate signaling pathways related to apoptosis, such as the caspase cascade.

G US_Microbubble Ultrasound + Microbubble Cavitation Mechanical_Stress Mechanical Stress (Shear, Strain) US_Microbubble->Mechanical_Stress Membrane_Perturbation Cell Membrane Perturbation Mechanical_Stress->Membrane_Perturbation ROS_Production ROS Production Membrane_Perturbation->ROS_Production Ca_Influx Ca2+ Influx Membrane_Perturbation->Ca_Influx Mitochondrial_Pathway Mitochondrial Pathway ROS_Production->Mitochondrial_Pathway Ca_Influx->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Cellular Uptake Mechanisms of Levovist Particles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist®, a first-generation ultrasound contrast agent, is composed of galactose microparticles with entrapped air microbubbles.[1] While its primary application is in diagnostic imaging to enhance the visualization of blood flow, the interaction of this compound particles with cells at a microscopic level is of significant interest for therapeutic applications, including drug and gene delivery. Understanding the cellular uptake mechanisms of these microparticles is crucial for harnessing their full potential in targeted therapies. This technical guide provides a comprehensive overview of the core mechanisms governing the cellular internalization of this compound particles, supported by experimental evidence and methodologies.

Core Cellular Uptake Mechanisms

The cellular uptake of this compound particles is primarily governed by two distinct processes: phagocytosis, particularly by specialized cells of the reticuloendothelial system, and sonoporation, a phenomenon induced by the interaction of microbubbles with ultrasound. Emerging evidence also points to the role of endocytic pathways, which can be stimulated by ultrasound-mediated microbubble activity.

Phagocytosis

Phagocytosis is a fundamental biological process for the uptake of particulate matter and is a primary mechanism for the clearance of this compound microbubbles from circulation. This process is predominantly carried out by phagocytic cells, such as Kupffer cells in the liver.

  • Mechanism: In vitro and in vivo studies have demonstrated that this compound microbubbles are recognized and engulfed by Kupffer cells.[2] Upon internalization, the microbubbles are enclosed within a phagosome. Phase contrast microscopy has shown that following phagocytosis by cultured Kupffer cells, this compound microbubbles gradually move towards the nucleus.[2] Over a period of about 30 minutes, they decrease in size and eventually disappear as the gas within the microbubbles diffuses out.[2] The composition of the microbubble shell can significantly influence the rate of phagocytosis, with some lipid compositions leading to uptake rates ranging from 0% to 99%.[3]

  • Significance: The phagocytic uptake of this compound by Kupffer cells is the basis for liver-specific contrast enhancement in ultrasound imaging.[2] For drug delivery applications, this inherent targeting of the reticuloendothelial system can be exploited to deliver therapeutic agents to the liver and spleen.

Sonoporation

Sonoporation refers to the temporary permeabilization of the cell membrane through the application of ultrasound in the presence of microbubbles like this compound. This mechanism is a cornerstone of ultrasound-mediated drug and gene delivery.

  • Mechanism: When exposed to an ultrasound field, this compound microbubbles undergo volumetric oscillations.[4] These oscillations can lead to several effects near a cell membrane:

    • Stable Cavitation: The microbubble oscillates without collapsing, inducing mechanical stress and microstreaming in the surrounding fluid, which can transiently increase membrane permeability.

    • Inertial Cavitation: The microbubble expands and violently collapses, generating shock waves and microjets that can create transient pores in the cell membrane.[5][6] Studies using high-speed cameras have shown that this compound microbubbles can expand to over ten times their initial diameter before collapsing.[5] Scanning electron microscopy has revealed the formation of small perforations at the site of bubble-cell interaction following ultrasound exposure.[5]

  • Significance: Sonoporation allows for the direct entry of extracellular molecules, including drugs and genes, into the cytoplasm, bypassing the endo-lysosomal pathway.[6] The efficiency of sonoporation is influenced by ultrasound parameters (frequency, intensity, pulse duration), microbubble concentration, and the proximity of the microbubble to the cell.[7][8]

Endocytosis

Beyond the direct pore formation by sonoporation, ultrasound-stimulated microbubbles can also enhance cellular uptake through various endocytic pathways. This is often referred to as Ultrasound-Targeted Microbubble Destruction (UTMD)-enhanced endocytosis.[9][10]

  • Mechanism: The mechanical stimulation from oscillating microbubbles can trigger cellular responses that upregulate endocytic activity.[3]

    • Clathrin-Mediated Endocytosis (CME): Studies have shown that ultrasound microbubble treatment can enhance the rate of CME.[11] This is evidenced by altered assembly of clathrin-coated pits and increased internalization of transferrin, a marker for CME.[11] UTMD has been observed to enhance clathrin expression and its accumulation at the plasma membrane.[9][10]

    • Caveolin-Mediated Endocytosis: There is also evidence suggesting the involvement of caveolin-mediated endocytosis in the uptake of molecules following low-power sonography in the presence of microbubbles.[3]

    • Macropinocytosis: For larger molecules, macropinocytosis, a process of non-specific bulk fluid uptake, may also be involved.[8][12]

  • Significance: The stimulation of endocytosis provides an additional, and potentially more sustained, pathway for the cellular uptake of therapeutic agents compared to the transient pores created by sonoporation.[9][10] This mechanism is particularly relevant for the delivery of larger molecules and nanoparticles that may not efficiently pass through small sonoporation pores.[7][8]

Quantitative Data on Cellular Uptake

While specific quantitative data for this compound particle uptake is not extensively available in a consolidated format, data from studies on similar microbubbles provide valuable insights.

ParameterFindingCell Type/ModelReference
Phagocytosis Rate Ranged from 0% to 99% depending on the lipid composition of the microbubble shell.Kupffer cells[3]
Phagocytic Uptake of Different Agents Sonozoid and Optison showed much greater uptake (99%) compared to this compound (47%) and SonoVue (7.3%). Imavist showed no uptake.In vitro study[13]
Sonoporation Pore Size Estimated to be around 110 ± 40 nm.Not specified[12][14]
Molecule Size and Uptake Pathway FITC-labeled dextran of 4.4 to 70 kDa can enter cells through sonopores, while larger dextrans (>155 kDa) are primarily taken up via endocytosis after sonoporation.Not specified[8][12]
Gene Transfection Efficiency Low-intensity ultrasound with Optison (an albumin-coated microbubble) showed a 10-fold increase in GFP-expressing muscle fibers, whereas no significant increase was observed with this compound.Mouse quadriceps muscle[15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to study the cellular uptake of microbubbles.

In Vitro Phagocytosis Assay

This protocol is designed to quantify the phagocytic uptake of this compound particles by cultured phagocytic cells.

  • Cell Culture:

    • Culture phagocytic cells, such as a macrophage cell line (e.g., J774A.1) or primary Kupffer cells, in appropriate culture medium and conditions.

    • Seed cells in multi-well plates or on coverslips suitable for microscopy.

  • This compound Preparation:

    • Reconstitute this compound particles according to the manufacturer's instructions to a desired concentration.

    • For visualization, this compound particles can be fluorescently labeled, or a fluorescent cargo can be co-incubated.

  • Incubation:

    • Add the this compound suspension to the cultured cells.

    • Incubate for various time points (e.g., 30 min, 1h, 2h) at 37°C.

  • Washing:

    • After incubation, wash the cells multiple times with phosphate-buffered saline (PBS) to remove non-internalized particles.

  • Analysis:

    • Microscopy: Visualize the cells using phase-contrast or fluorescence microscopy to observe internalized particles. Confocal microscopy can be used for 3D reconstruction to confirm intracellular localization.

    • Flow Cytometry: For a quantitative analysis of the percentage of cells that have taken up particles and the relative amount of uptake per cell, detach the cells and analyze them by flow cytometry.

In Vitro Sonoporation and Endocytosis Assay

This protocol investigates the cellular uptake of a model drug or fluorescent marker facilitated by ultrasound and this compound.

  • Cell Culture:

    • Culture a chosen cell line (e.g., endothelial cells, cancer cells) on acoustically transparent dishes or in specialized chambers.

  • Experimental Setup:

    • Position the cell culture dish in a water bath coupled to an ultrasound transducer.

    • Prepare a solution containing this compound microbubbles and a fluorescent marker that cannot readily cross the cell membrane (e.g., propidium iodide for membrane perforation, or FITC-dextran of varying molecular weights to study pore size and endocytosis).

  • Ultrasound Exposure:

    • Add the this compound and fluorescent marker solution to the cells.

    • Expose the cells to a defined ultrasound protocol (frequency, intensity, duty cycle, duration).

  • Post-Exposure Incubation:

    • Incubate the cells for a specific period to allow for membrane resealing and endocytic processes.

    • To differentiate between sonoporation and endocytosis, experiments can be conducted at 4°C to inhibit endocytosis. Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolin-mediated endocytosis) can also be used.

  • Analysis:

    • Fluorescence Microscopy: Quantify the uptake of the fluorescent marker by imaging the cells and measuring the fluorescence intensity per cell.

    • Flow Cytometry: Provide a high-throughput quantification of cellular uptake.

    • Cell Viability Assay: Assess cell viability after treatment using assays such as MTT or trypan blue exclusion to determine the safety of the ultrasound parameters.

Visualizations: Signaling Pathways and Experimental Workflows

Sonoporation and Endocytosis Pathways

G Cellular Uptake Pathways of this compound with Ultrasound cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm This compound This compound Microbubble Membrane This compound->Membrane Mechanical Stress/ Microjets This compound->Membrane Stimulates Endocytosis Ultrasound Ultrasound Application Ultrasound->this compound Oscillation/ Collapse Drug Therapeutic Agent Cytoplasm Intracellular Delivery Drug->Cytoplasm Direct Uptake Endosome Endosome Drug->Endosome Co-internalization Membrane->Cytoplasm Sonoporation Pore Membrane->Endosome Endocytosis (Clathrin/Caveolin) Endosome->Cytoplasm Endosomal Escape Lysosome Lysosome Endosome->Lysosome Trafficking

Caption: Cellular uptake pathways of this compound with ultrasound.

Experimental Workflow for In Vitro Sonoporation Study

G Workflow for In Vitro Sonoporation Assay A 1. Cell Seeding (Acoustically transparent plate) C 3. Co-incubation of Cells with Reagents A->C B 2. Preparation of Reagents (this compound, Fluorescent Marker, Drug) B->C D 4. Ultrasound Exposure (Controlled parameters) C->D E 5. Post-incubation (Membrane resealing/Endocytosis) D->E F 6. Washing (Remove extracellular agents) E->F G 7. Data Acquisition F->G H Microscopy (Qualitative/Quantitative) G->H I Flow Cytometry (Quantitative) G->I J Viability Assay (e.g., MTT) G->J

Caption: Workflow for an in vitro sonoporation assay.

Phagocytosis Signaling Cascade (Simplified)

G Simplified Phagocytosis Signaling This compound This compound Particle Receptor Phagocytic Receptor (e.g., on Kupffer Cell) This compound->Receptor Binding Signaling Intracellular Signaling (e.g., Rho GTPases) Receptor->Signaling Activation Actin Actin Cytoskeleton Rearrangement Signaling->Actin Engulfment Membrane Engulfment (Pseudopod extension) Actin->Engulfment Phagosome Phagosome Formation Engulfment->Phagosome

References

The Rise and Fall of a First-Generation Ultrasound Contrast Agent: A Technical Guide to the Historical Development of Levovist®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist® (SHU 508 A), developed by Schering AG in the late 1980s, was a pioneering first-generation ultrasound contrast agent that played a significant role in advancing the field of contrast-enhanced ultrasound (CEUS).[1] This technical guide provides an in-depth review of the historical development of this compound, from its preclinical and clinical evaluation to its eventual market withdrawal. We will delve into its composition, mechanism of action, and performance in key clinical applications, presenting quantitative data and experimental protocols to offer a comprehensive understanding of this foundational contrast agent.

Preclinical Development and Composition

This compound was conceived as a transpulmonary ultrasound contrast agent, capable of traversing the pulmonary circulation to enhance imaging of the left ventricle and systemic vasculature following intravenous injection.[1] Its development marked a significant step forward from earlier agents that were largely confined to right heart imaging.

Formulation and Physicochemical Properties

The core of this compound's innovation lay in its unique formulation, which consisted of air-filled microbubbles stabilized by a shell of galactose microparticles and a small amount of palmitic acid.[2] This composition was designed to create stable microbubbles of a size suitable for intravenous administration and passage through the pulmonary capillaries.

G This compound This compound® Suspension Microbubbles Air-Filled Microbubbles This compound->Microbubbles Aqueous_Vehicle Aqueous Vehicle (e.g., Water for Injection) This compound->Aqueous_Vehicle Shell Stabilizing Shell Microbubbles->Shell Galactose Galactose Microparticles Shell->Galactose Primary Component Palmitic_Acid Palmitic Acid (Surfactant) Shell->Palmitic_Acid Stabilizer

PropertySpecificationSource
Core Gas Air[3]
Shell Components Galactose microparticles, Palmitic acid[2]
Mean Microbubble Size < 6 µm[1]
Mechanism of Action

Upon intravenous injection, the this compound microbubbles circulate through the bloodstream. When insonated by an ultrasound beam, the compressible air core of the microbubbles oscillates, creating strong echoes that enhance the backscatter signal from the blood pool. This results in a significant improvement in the visualization of blood-filled structures.[3]

In the liver, this compound exhibited a unique biphasic enhancement pattern. The initial vascular phase was followed by a delayed parenchymal phase, attributed to the phagocytosis of the galactose-based microbubbles by Kupffer cells, the resident macrophages of the liver.[4] This liver-specific uptake allowed for improved characterization of focal liver lesions.

G cluster_0 Vascular Phase (Blood Pool Enhancement) cluster_1 Delayed Phase (Liver-Specific Enhancement) Injection Intravenous Injection Circulation Systemic Circulation Injection->Circulation Ultrasound_Insonation Ultrasound Insonation Circulation->Ultrasound_Insonation Liver_Sinusoids Passage through Liver Sinusoids Circulation->Liver_Sinusoids Circulation->Liver_Sinusoids Enhanced_Backscatter Enhanced Backscatter from Blood Ultrasound_Insonation->Enhanced_Backscatter Phagocytosis Phagocytosis by Kupffer Cells Liver_Sinusoids->Phagocytosis Parenchymal_Enhancement Enhanced Signal from Liver Parenchyma Phagocytosis->Parenchymal_Enhancement

Clinical Development and Evaluation

This compound underwent extensive clinical evaluation for various applications, most notably in echocardiography and liver imaging.

Experimental Protocols

Preparation and Administration:

The preparation of this compound for clinical use involved reconstituting the lyophilized galactose microparticles with a suitable sterile aqueous vehicle, typically water for injection or a 5% glucose solution.[5] The suspension was then agitated to create the microbubble suspension immediately prior to administration.

A typical protocol for liver imaging involved the intravenous bolus injection of a specific dose of this compound, followed by ultrasound scanning.[6] For echocardiography, a similar intravenous injection was performed to achieve left ventricular opacification.[7]

Imaging Parameters:

As a first-generation contrast agent with air-filled microbubbles, this compound was susceptible to destruction at high acoustic pressures. Therefore, imaging was often performed using intermittent, high-mechanical index (MI) techniques to allow for microbubble replenishment in the imaging plane between acquisitions.[8]

Clinical Efficacy

Echocardiography:

This compound demonstrated significant utility in improving the delineation of the endocardial border, thereby enhancing the assessment of left ventricular function, particularly in patients with suboptimal image quality.[7]

ParameterFindingSource
Endocardial Border Delineation Significantly improved in patients with poor image quality.[7]
Diagnostic Confidence Increased for assessing left ventricular function.[7]

Liver Imaging:

In liver imaging, this compound proved effective in enhancing the Doppler signals from hepatic vasculature and improving the characterization of focal liver lesions.[9][10] The delayed liver-specific phase was particularly useful in differentiating malignant from benign lesions.[4]

ApplicationKey FindingsSource
Hepatocellular Carcinoma (HCC) Increased Doppler signal in 96% of HCCs.[11]
HCC Vascularization Doppler signal enhancement lasting 40 to 240 seconds.[1]
Metastatic Lesions Enhanced detection of previously unseen blood flow in the tumor rim.[9]
Lesion Characterization Hypoechoic enhancement of malignant lesions in the portal venous and late phases.[4]

Quantitative Data from a Phase IIIb Trial in HCC:

ParameterValue
Patient Cohort 29 patients with clinically suspected HCC
This compound Dose 8.5 mL of 300 mg/mL concentration
Increased Doppler Signal Observed in 96% of HCCs
Adverse Reactions Minor (nausea, vomiting) in 6.9% of patients
Source:[11]

Regulatory Approval and Market Presence

This compound was first introduced for clinical use in Germany in 1995.[12] It subsequently gained approval in other European countries and Canada for various indications.[13] However, it did not receive FDA approval in the United States.

G cluster_0 Development cluster_1 Regulatory Approval cluster_2 Market Withdrawal Late 1980s Development by Schering AG Early 1990s Preclinical and Early Clinical Studies Late 1980s->Early 1990s 1995 Market Introduction in Germany Early 1990s->1995 Late 1990s Approval in other European countries and Canada 1995->Late 1990s Early 2000s Introduction of Second-Generation Agents Late 1990s->Early 2000s Mid 2000s Discontinuation of this compound Early 2000s->Mid 2000s

Discontinuation and Legacy

The advent of second-generation ultrasound contrast agents in the early 2000s marked a turning point in the field. These newer agents utilized poorly soluble gases, such as perfluorocarbons, which significantly increased their stability and persistence in the circulation compared to the air-filled microbubbles of this compound.[3][14] This improved stability allowed for real-time, low-MI imaging, which was a significant advantage over the intermittent, high-MI techniques required for this compound.[8]

The superior performance and ease of use of second-generation agents ultimately led to the discontinuation of this compound from the market.[15] Despite its relatively short lifespan, this compound played a crucial role in establishing the clinical utility of CEUS and paved the way for the development of the more advanced contrast agents used today. Its liver-specific uptake mechanism also provided valuable insights into the potential for targeted ultrasound imaging.

Conclusion

This compound® stands as a landmark in the history of ultrasound contrast agents. As a first-generation agent, it successfully demonstrated the feasibility and clinical benefit of transpulmonary contrast enhancement for both cardiac and abdominal imaging. While it was eventually superseded by more advanced technologies, the foundational principles established during the development and clinical application of this compound continue to inform the field of contrast-enhanced ultrasound. This technical guide serves as a comprehensive resource for understanding the pivotal role of this compound in the evolution of this important diagnostic imaging modality.

References

Levovist: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist® (formerly SH U 508 A) was a first-generation ultrasound contrast agent notable for its use in enhancing diagnostic ultrasound imaging, particularly of the liver and spleen.[1] Composed of galactose microcrystals and a small amount of palmitic acid, this compound forms air-filled microbubbles upon reconstitution with sterile water.[2][3] This guide provides a detailed overview of the physical and chemical properties of this compound, its mechanism of action, and the experimental protocols used for its characterization, aimed at researchers, scientists, and professionals in drug development.

Composition and Formulation

This compound is a dry granulate that is reconstituted to form a suspension of microbubbles. The composition of the dry granules is precisely controlled to ensure the formation of stable and effective contrast-enhancing microbubbles.

Table 1: Composition of this compound Dry Granules

ComponentPercentage by WeightRole
D-Galactose99.9%Forms the microcrystalline structure that acts as a scaffold for microbubble formation.[3][4]
Palmitic Acid0.1%Acts as a surfactant, stabilizing the air-filled microbubbles.[2][3][4]

The gas core of the microbubbles is air, which is entrapped within the porous structure of the galactose microparticles upon reconstitution.[3]

Physical and Chemical Properties

The efficacy and safety of this compound as an ultrasound contrast agent are directly related to its physicochemical properties. These properties were extensively studied to ensure consistent performance.

Table 2: Physical and Chemical Properties of Reconstituted this compound

PropertyValueMethod of Determination
Microbubble Gas Core Air (Nitrogen and Oxygen)[3]Not explicitly detailed in the search results, but inherent to the formulation process.
Mean Particle Size 2-5 µm[3]Optical Microscopy, Coulter Counter
Particle Size Distribution 99% of microparticles < 8 µm; 50% < 2 µm[4]Laser Diffraction or Light Scattering
Concentration of Microbubbles Approximately 1–2×10⁸ microbubbles per millilitre (for 300 mg/ml suspension)[3]Hemocytometer or automated particle counter
Zeta Potential Not available in search results.Zeta potential analyzer (e.g., using electrophoretic light scattering)
Acoustic Properties
   Scattering-to-Attenuation Ratio2% - 12%[5]Broadband pulse-echo technique
   Scattering Cross-SectionNot available in search results.Theoretical modeling and acoustic measurement systems
   Attenuation CoefficientNot available in search results.Acoustic measurement systems as a function of frequency
Stability Stable for several minutes in circulation.[2] Sensitive to high acoustic pressure.[1]In vitro flow systems, acoustic stability measurements

Mechanism of Action and Pharmacokinetics

Upon intravenous injection, this compound microbubbles act as blood pool tracers, enhancing the backscatter of ultrasound signals and thereby improving the visualization of blood vessels.[1] A key feature of this compound is its uptake by the reticuloendothelial system, particularly the Kupffer cells in the liver.[1][6][7] This leads to a liver-specific late-phase enhancement, allowing for detailed imaging of liver parenchyma.[6][7]

The microbubbles are eventually cleared from the body. The galactose is metabolized, and the air from the microbubbles diffuses into the blood and is exhaled. The palmitic acid is incorporated into the body's lipid pool.

In Vivo Workflow of this compound

The following diagram illustrates the lifecycle of this compound microbubbles in the body from injection to clearance.

Levovist_Workflow cluster_preparation Preparation cluster_circulation Systemic Circulation cluster_liver Liver Uptake and Imaging cluster_clearance Clearance prep Reconstitution of This compound Granules with Sterile Water injection Intravenous Injection prep->injection circulation Microbubbles Circulate in Bloodstream injection->circulation enhancement Vascular Enhancement (Blood Pool Imaging) circulation->enhancement uptake Phagocytosis by Kupffer Cells circulation->uptake late_phase Late-Phase Liver Parenchymal Enhancement uptake->late_phase diffusion Gas Diffusion into Blood uptake->diffusion metabolism Metabolism of Galactose and Palmitic Acid uptake->metabolism exhalation Exhalation of Air diffusion->exhalation

References

Methodological & Application

Application Notes and Protocols for Levovist-Enhanced Ultrasound Imaging of Liver Tumors in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Contrast-enhanced ultrasound (CEUS) is a powerful, non-invasive imaging modality for the assessment of tissue perfusion and vascularity. In preclinical research, particularly in murine models of liver cancer, CEUS provides valuable insights into tumor angiogenesis, therapeutic response, and tumor characterization. Levovist® (SH U 508A) is a first-generation ultrasound contrast agent composed of galactose microparticles with a palmitic acid shell, encapsulating air microbubbles. A key feature of this compound is its biphasic behavior: an initial vascular phase followed by a late parenchymal phase, the latter resulting from phagocytosis of the microbubbles by Kupffer cells in the liver and spleen. This unique property allows for both dynamic vascular assessment and evaluation of the reticuloendothelial system.

These application notes provide a detailed protocol for the use of this compound in the imaging of liver tumors in mice. Due to the limited availability of contemporary, validated murine protocols for the first-generation agent this compound, this document presents a comprehensive protocol adapted from established procedures for second-generation microbubble agents, such as SonoVue®, with specific considerations and modifications pertinent to the unique properties of this compound.

Data Presentation: Quantitative Analysis of Tumor Perfusion

Quantitative analysis of CEUS data allows for an objective assessment of tumor hemodynamics. Time-intensity curves (TIC) are generated from the video data of the contrast agent wash-in and wash-out within a region of interest (ROI). Several key parameters can be derived from these curves to characterize tumor perfusion.

ParameterDescriptionTypical Interpretation in Liver Tumors
Peak Enhancement (PE) The maximum signal intensity reached after contrast agent injection.Reflects the blood volume within the ROI. Highly vascularized tumors often show high PE.
Time to Peak (TTP) The time from injection to reaching peak enhancement.Indicates the rate of blood flow into the ROI. Shorter TTP can suggest rapid, chaotic blood flow characteristic of tumor neovasculature.
Wash-in Rate (WiR) The rate of signal intensity increase during the wash-in phase.Represents the speed of microbubble influx into the tumor vasculature.
Wash-out Rate (WoR) The rate of signal intensity decrease after the peak.In many malignant liver tumors, a rapid wash-out is observed due to arteriovenous shunting.
Area Under the Curve (AUC) The total area under the time-intensity curve.Represents the total amount of blood passing through the ROI over the measurement period.
Mean Transit Time (MTT) The average time for the microbubbles to pass through the ROI.Can be altered in tumor tissues compared to healthy parenchyma.

Experimental Protocols

I. Animal Preparation and Tumor Model

A robust and reproducible tumor model is critical for meaningful imaging studies. Orthotopic implantation of hepatocellular carcinoma (HCC) cells is a commonly used method.

Materials:

  • Murine HCC cell line (e.g., Hepa 1-6)

  • 6-8 week old immunocompetent mice (e.g., C57BL/6) or immunodeficient mice (e.g., nude mice) depending on the cell line

  • Matrigel®

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • High-frequency ultrasound system with a linear array transducer (20-40 MHz)

  • Sterile surgical instruments

  • Electric shaver and depilatory cream

  • Heating pad

Procedure:

  • Culture the selected HCC cell line to the desired confluency.

  • On the day of implantation, harvest and count the cells. Resuspend the cells in a 1:1 solution of sterile PBS and Matrigel at a concentration of approximately 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance).

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Remove the abdominal fur using an electric shaver followed by a depilatory cream.

  • Using a high-frequency ultrasound system, visualize the liver.

  • Under ultrasound guidance, carefully inject 20-30 µL of the cell suspension directly into the liver lobe.

  • Monitor the mouse until it has fully recovered from anesthesia.

  • Allow the tumor to grow to a desired size (e.g., 5-7 mm in diameter), which can be monitored with regular ultrasound imaging.

II. This compound Preparation and Administration

Proper preparation of the this compound suspension is crucial for optimal imaging results.

Materials:

  • This compound® (SH U 508A) vial

  • Sterile water for injection

  • Insulin syringe (29-30 gauge)

Procedure:

  • Reconstitute the this compound granules with sterile water for injection according to the manufacturer's instructions to achieve the desired concentration (typically 200 or 300 mg/mL).

  • Gently agitate the vial to ensure a homogenous suspension of microbubbles. Avoid vigorous shaking to prevent bubble destruction.

  • Draw the required volume into an insulin syringe immediately before injection.

III. Contrast-Enhanced Ultrasound (CEUS) Imaging Protocol

Materials:

  • Anesthetized mouse with an established liver tumor

  • High-frequency ultrasound system with a linear array transducer and contrast-specific imaging software

  • Prepared this compound suspension

  • Intravenous catheter (tail vein) or retro-orbital injection supplies

  • Heating pad

Procedure:

  • Anesthetize the mouse and place it on the heating pad. Secure a tail vein catheter for intravenous injection. Retro-orbital injection is an alternative if tail vein access is difficult.

  • Position the ultrasound transducer over the liver to obtain a clear view of the tumor and surrounding parenchyma.

  • Set the ultrasound system to a contrast-specific imaging mode. This typically involves a low mechanical index (MI < 0.2) to minimize microbubble destruction.

  • Begin recording a video loop of the tumor region of interest.

  • Administer a bolus injection of the this compound suspension. A typical dose for mice is 50-100 µL.

  • Continue recording for at least 5-10 minutes to capture the vascular phase and the late parenchymal (Kupffer cell) phase.

    • Arterial Phase: 10-45 seconds post-injection.

    • Portal Venous Phase: 45-120 seconds post-injection.

    • Late (Kupffer) Phase: >120 seconds post-injection.

  • After the imaging session, save the video loops for offline quantitative analysis.

IV. Image and Data Analysis

Software:

  • Ultrasound system-specific quantitative analysis software or third-party software (e.g., ImageJ with relevant plugins).

Procedure:

  • Load the CEUS video loop into the analysis software.

  • Draw regions of interest (ROIs) around the tumor and in a representative area of healthy liver parenchyma.

  • The software will generate time-intensity curves (TICs) for each ROI.

  • From the TICs, extract the quantitative parameters listed in the data presentation table (PE, TTP, WiR, WoR, AUC, MTT).

  • Compare the parameters between the tumor and healthy tissue.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis AnimalPrep Animal Preparation (Tumor Implantation) Anesthesia Anesthesia & Positioning AnimalPrep->Anesthesia LevovistPrep This compound Reconstitution CEUS_Acquisition CEUS Acquisition (this compound Injection) LevovistPrep->CEUS_Acquisition BaselineScan Baseline B-mode Scan Anesthesia->BaselineScan BaselineScan->CEUS_Acquisition ROI_Selection ROI Selection (Tumor & Parenchyma) CEUS_Acquisition->ROI_Selection TIC_Generation TIC Generation ROI_Selection->TIC_Generation Param_Extraction Parameter Extraction TIC_Generation->Param_Extraction

Caption: Workflow for this compound-enhanced liver tumor imaging in mice.

Tumor Angiogenesis Signaling Pathway (VEGF)

G cluster_cell Tumor Cell cluster_ec Endothelial Cell Hypoxia Hypoxia (in tumor) HIF1a HIF-1α stabilization Hypoxia->HIF1a VEGF VEGF Secretion HIF1a->VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds to PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation

Caption: Simplified VEGF signaling pathway in tumor angiogenesis.

Kupffer Cell Phagocytosis of this compound

G cluster_kupffer Kupffer Cell This compound This compound Microbubble Receptor Scavenger Receptors This compound->Receptor binding Phagocytosis Phagocytosis Receptor->Phagocytosis Phagosome Phagosome Formation Phagocytosis->Phagosome LateEnhancement Late Phase Enhancement (Signal Persistence) Phagosome->LateEnhancement

Caption: Phagocytic uptake of this compound by Kupffer cells.

Application Notes: Quantification of Microvascular Flow Using Levovist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist® (formerly by Schering AG, now Bayer AG) is a first-generation ultrasound contrast agent composed of galactose microparticles with a small amount of palmitic acid, which forms a shell around an air core upon reconstitution with sterile water.[1] These microbubbles are highly echogenic and, when administered intravenously, enhance the backscatter of ultrasound waves, significantly improving the signal-to-noise ratio from blood-filled structures.[2] Due to their size, typically 2-5 μm, this compound microbubbles act as a purely intravascular tracer, making them suitable for the assessment of microvascular blood volume and flow.[3]

The quantification of microvascular flow using this compound provides valuable insights into tissue perfusion, which is a critical parameter in various physiological and pathological processes, including tumor angiogenesis, inflammation, and ischemia.[4] This document provides detailed application notes and protocols for the use of this compound in preclinical and clinical research settings for the quantification of microvascular flow.

Principle of Action

The fundamental principle behind using this compound for microvascular flow quantification lies in its ability to act as a blood pool tracer. The gas-filled microbubbles within this compound are strong ultrasound scatterers. When subjected to an ultrasound field, they oscillate, generating harmonic signals that can be detected by the ultrasound scanner.[4] The intensity of the received signal is proportional to the concentration of microbubbles within the region of interest (ROI). By analyzing the change in signal intensity over time after the administration of this compound, various parameters related to microvascular perfusion can be quantified.

Two primary methods are employed for quantitative analysis: bolus injection with time-intensity curve (TIC) analysis and continuous infusion with destruction-replenishment analysis.[4]

  • Bolus Injection and Time-Intensity Curve (TIC) Analysis: A compact bolus of this compound is injected intravenously. The ultrasound scanner continuously images the ROI, and the signal intensity is recorded over time. This generates a TIC, from which several quantitative parameters can be derived, including peak intensity (reflecting blood volume), time to peak, and mean transit time (reflecting blood flow velocity).[5][6]

  • Continuous Infusion and Destruction-Replenishment: this compound is infused at a constant rate to achieve a steady-state concentration of microbubbles in the circulation. A high-power ultrasound pulse is then used to destroy the microbubbles within the imaging plane. The subsequent replenishment of microbubbles into the ROI by blood flow is monitored with low-power imaging. The rate of replenishment is directly related to microvascular blood flow.[4][7]

Applications in Research and Drug Development

The quantification of microvascular flow using this compound has numerous applications in both basic research and pharmaceutical development:

  • Oncology: Assessing tumor vascularity and perfusion, and monitoring the response to anti-angiogenic therapies.[1][8]

  • Cardiovascular Research: Evaluating myocardial perfusion and detecting areas of ischemia.

  • Inflammation Studies: Quantifying changes in blood flow associated with inflammatory processes.

  • Neurology: Assessing cerebral blood flow and perfusion in models of stroke and other neurological disorders.

  • Drug Development: Evaluating the hemodynamic effects of novel therapeutic agents on tissue microvasculature.

Data Presentation

Quantitative Data from this compound Studies

The following tables summarize quantitative data from studies that have utilized this compound for the assessment of vascular dynamics.

Table 1: Comparison of Hepatic Vein Transit Times (HVTT) of this compound and SonoVue in Patients with Hepatitis C-related Liver Disease.

Patient GroupThis compound HVTT (seconds ± SE)SonoVue HVTT (seconds ± SE)
Control38.3 ± 2.429.4 ± 6.9
Mild Hepatitis47.5 ± 6.527.4 ± 9.3
Moderate/Severe Hepatitis29.5 ± 10.822.9 ± 4.7
Cirrhosis17.6 ± 5.016.4 ± 4.9

Data adapted from a comparative study on the transit times of different contrast agents.

Table 2: Comparison of Bolus Injection vs. Continuous Infusion of this compound for Renal Artery Imaging.

Administration MethodAverage Dose (g)Duration of Strong Enhancement (min:sec)Dose Effectiveness (min:sec enhancement per 1g)
Bolus Injection4.06:210:57
Fast Infusion (3 ml/min)7.08:57Not Reported
Slow Infusion (1 ml/min)4.215:123:36

Data from a study comparing different administration methods for Doppler enhancement.[9]

Table 3: Quantitative Parameters from Time-Intensity Curve Analysis in Liver Lesions.

ParameterDescriptionTypical Values (Example)
Peak Intensity (PI) Maximum signal intensity, related to blood volume.Varies with tissue and disease state.
Time to Peak (TTP) Time from injection to peak intensity.Benign lesions: ~15-25s; Malignant lesions: ~9s.[10]
Rise Time (RT) Time taken for the signal to rise from baseline to peak.Similar to TTP, a key differentiator for lesion characterization.[10]
Mean Transit Time (MTT) Average time for microbubbles to pass through the ROI.Can be calculated from the TIC.[11]
Area Under the Curve (AUC) Total amount of contrast agent passing through the ROI over time.Reflects total perfusion.[5][11]
Wash-in Slope Rate of signal increase.Steeper slopes indicate faster blood flow.[5]

These are representative parameters and their typical interpretations. Actual values will vary depending on the experimental model and instrumentation.

Experimental Protocols

Protocol 1: Quantification of Microvascular Flow using Continuous Infusion of this compound (In Vitro Model Adaptation)

This protocol is adapted from an in vitro study and provides a framework for quantitative perfusion analysis.[7]

1. Preparation of this compound:

  • Reconstitute this compound powder with sterile water according to the manufacturer's instructions to the desired concentration (e.g., 300 mg/mL).
  • Ensure the solution is at room temperature and well-mixed before use.

2. Experimental Setup:

  • Establish a perfusion circuit with a pump to control the flow rate through the tissue or phantom of interest.
  • Introduce an infusion line for the this compound solution into the perfusion circuit.

3. This compound Administration:

  • Administer this compound via a continuous infusion at a constant rate. Rates used in published studies range from 0.6 to 5 g/h for in vitro setups.[7] For in vivo applications, a slow infusion of 1 ml/min has been shown to be effective for prolonging enhancement.[9]

4. Ultrasound Imaging:

  • Use an ultrasound system equipped with harmonic power Doppler imaging capabilities.
  • Position the ultrasound transducer over the ROI.
  • Optimize imaging parameters (e.g., gain, dynamic range, Mechanical Index) to achieve a good signal without causing premature microbubble destruction. A low Mechanical Index (MI < 0.2) is generally recommended for real-time perfusion imaging.

5. Data Acquisition:

  • Acquire sequential pairs of images of the ROI.
  • The time interval between the two images in a pair should be short enough to capture the rapid signal decrease due to microbubble transit.

6. Quantitative Analysis:

  • Define ROIs within the acquired images.
  • Measure the signal intensity in the ROIs for both the first and second images of each pair.
  • Calculate the Perfusion Index (PerI) using the formula: PerI = Image 1 / (Image 1 - Image 2) where Image 1 and Image 2 are the signal intensities of the first and second images in a pair, respectively.[7]
  • The PerI is inversely proportional to the flow rate and can be used to quantify relative changes in perfusion.

Protocol 2: Quantification of Microvascular Flow using Bolus Injection and TIC Analysis (In Vivo)

1. Animal/Subject Preparation:

  • Anesthetize the animal or position the human subject appropriately.
  • Establish intravenous access for the administration of this compound.

2. Preparation of this compound:

  • Reconstitute this compound as described in Protocol 1. The concentration may be adjusted based on the specific application and subject size.

3. This compound Administration:

  • Administer a single bolus injection of this compound intravenously. A typical dose for preclinical studies in rabbits has been reported as 30 microL/kg.[12] For clinical applications in humans, doses of 4g have been used.[9]
  • Follow the bolus with a saline flush to ensure complete delivery of the contrast agent.

4. Ultrasound Imaging:

  • Use an ultrasound system with contrast-specific imaging software (e.g., pulse inversion or amplitude modulation).
  • Position the transducer over the ROI and optimize the imaging parameters (low MI is crucial).

5. Data Acquisition:

  • Begin recording a video loop of the ROI just before the bolus injection.
  • Continue recording for a sufficient duration (e.g., 60-120 seconds) to capture the complete wash-in and wash-out of the contrast agent.

6. Quantitative Analysis:

  • Use dedicated software for TIC analysis.
  • Draw an ROI over the area of interest in the recorded video loop.
  • The software will generate a TIC by plotting the average signal intensity within the ROI over time.
  • Extract quantitative parameters from the TIC, such as:
  • Peak Intensity (PI)
  • Time to Peak (TTP)
  • Rise Time (RT)
  • Mean Transit Time (MTT)
  • Area Under the Curve (AUC)
  • Wash-in and Wash-out slopes

Mandatory Visualizations

Diagram 1: Mechanism of this compound-Enhanced Ultrasound

cluster_administration Administration cluster_circulation Circulation cluster_imaging Ultrasound Imaging cluster_analysis Quantitative Analysis Intravenous Injection Intravenous Injection Microbubbles in Bloodstream Microbubbles in Bloodstream Intravenous Injection->Microbubbles in Bloodstream Insonation of ROI Insonation of ROI Microbubbles in Bloodstream->Insonation of ROI Ultrasound Transducer Ultrasound Transducer Ultrasound Transducer->Insonation of ROI Microbubble Oscillation Microbubble Oscillation Insonation of ROI->Microbubble Oscillation Harmonic Signal Generation Harmonic Signal Generation Microbubble Oscillation->Harmonic Signal Generation Signal Detection Signal Detection Harmonic Signal Generation->Signal Detection Signal Detection->Ultrasound Transducer Image Processing Image Processing Signal Detection->Image Processing Perfusion Parameters Perfusion Parameters Image Processing->Perfusion Parameters

Caption: Mechanism of this compound-enhanced ultrasound imaging.

Diagram 2: Experimental Workflow for Bolus Injection and TIC Analysis

Prepare this compound Prepare this compound Position Subject & Transducer Position Subject & Transducer Prepare this compound->Position Subject & Transducer Optimize Ultrasound Settings Optimize Ultrasound Settings Position Subject & Transducer->Optimize Ultrasound Settings Start Image Acquisition Start Image Acquisition Optimize Ultrasound Settings->Start Image Acquisition Administer Bolus Injection Administer Bolus Injection Start Image Acquisition->Administer Bolus Injection Record Video Loop Record Video Loop Administer Bolus Injection->Record Video Loop Perform TIC Analysis Perform TIC Analysis Record Video Loop->Perform TIC Analysis Extract Quantitative Parameters Extract Quantitative Parameters Perform TIC Analysis->Extract Quantitative Parameters

Caption: Workflow for bolus injection and TIC analysis.

Diagram 3: Logical Relationship for Continuous Infusion Quantification

Continuous Infusion Continuous Infusion Steady State Microbubble Concentration Steady State Microbubble Concentration Continuous Infusion->Steady State Microbubble Concentration Image Pair Acquisition Image Pair Acquisition Steady State Microbubble Concentration->Image Pair Acquisition Signal Intensity Measurement Signal Intensity Measurement Image Pair Acquisition->Signal Intensity Measurement Signal Decrease Calculation Signal Decrease Calculation Signal Intensity Measurement->Signal Decrease Calculation Perfusion Index Calculation Perfusion Index Calculation Signal Decrease Calculation->Perfusion Index Calculation Flow Rate Quantification Flow Rate Quantification Perfusion Index Calculation->Flow Rate Quantification

Caption: Quantification using continuous infusion.

References

Application Notes and Protocols for Levovist-Enhanced Doppler in Tissue Perfusion Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist® (Schering, Berlin, Germany) is a first-generation ultrasound contrast agent composed of air-filled microbubbles stabilized by a galactose and palmitic acid layer.[1][2] When injected intravenously, these microbubbles act as strong ultrasound scatterers, enhancing the Doppler signal from blood flow by 20-30 dB.[1] This property allows for the assessment of tissue perfusion in various organs, including the heart, liver, and tumors, by visualizing and quantifying blood flow dynamics. Unlike conventional color Doppler sonography, this compound-enhanced techniques can measure tissue perfusion irrespective of vessel size or flow velocity, providing a surrogate parameter for tissue viability and response to therapy.[1]

These application notes provide detailed protocols for utilizing this compound-enhanced Doppler ultrasound to assess tissue perfusion in preclinical and clinical research settings. The protocols cover myocardial and tumor perfusion analysis, including agent preparation, administration, imaging parameters, and quantitative data analysis.

Mechanism of Action

This compound microbubbles are generated by dissolving galactose particles in an aqueous solution, which then adsorb air and are stabilized by a palmitate layer.[1] Following intravenous injection, these microbubbles, with a mean diameter of approximately 1.2 μm, traverse the pulmonary circulation and enter the systemic arterial system.[3] When insonated by an ultrasound beam, the microbubbles oscillate, reflecting a strong harmonic signal that can be detected by specialized Doppler imaging modes. This enhanced signal allows for the visualization of blood flow within the microvasculature, which is not typically detectable with conventional Doppler ultrasound.

The galactose component of this compound is metabolized by the body, and the air is exhaled. The clearance of this compound from the circulation is relatively rapid.

Key Applications

  • Myocardial Perfusion Imaging: Assessment of myocardial viability, detection of perfusion defects in coronary artery disease, and monitoring therapeutic response.[4][5]

  • Tumor Perfusion and Angiogenesis: Evaluation of tumor vascularity, monitoring of anti-angiogenic therapy effects, and differentiation between benign and malignant lesions.[1][2][6]

  • Liver Lesion Characterization: Improved detection and characterization of focal liver lesions, such as hepatocellular carcinoma.[6][7][8]

  • Skeletal Muscle Perfusion: Assessment of microvascular blood flow in skeletal muscle in various physiological and pathological conditions.

Experimental Protocols

Protocol 1: Assessment of Myocardial Perfusion

This protocol describes the use of this compound-enhanced Harmonic Power Doppler Imaging (HPDI) to quantitatively assess myocardial perfusion, for instance, in a post-myocardial infarction model.[3][4][9]

1. This compound Preparation:

  • Reconstitute this compound according to the manufacturer's instructions. A common concentration used is 300 mg/mL.[3][8]

2. Animal/Patient Preparation:

  • Establish intravenous access, preferably with a 20-gauge or larger catheter to prevent microbubble destruction.[7]
  • Position the subject to allow for optimal acoustic windows for echocardiography (e.g., left lateral decubitus position for humans).
  • Obtain baseline 2D echocardiographic images.

3. This compound Administration:

  • Administer this compound as an intravenous bolus injection. A typical dose is 3 mL injected over 3 seconds, followed by a 10 mL saline flush.[3]
  • Alternatively, a continuous infusion at a rate of 2.5 mL/min can be used.[10]

4. Harmonic Power Doppler Imaging (HPDI):

  • Utilize an ultrasound system equipped with HPDI mode.
  • Imaging Parameters:
  • Transmit/Receive Frequency: e.g., 1.8/3.6 MHz[3]
  • Mechanical Index (MI): Set to a high value (e.g., 1.6) to induce microbubble destruction for replenishment kinetic analysis.[1]
  • Imaging Mode: Intermittent mode with ECG-gating to end-systole (e.g., every 4th or 6th cardiac cycle).[3][10]
  • Focus: Positioned at the mid-portion of the left ventricle.[3][4]
  • Gain and Filter: Optimize to minimize background noise and artifacts before contrast injection.[3][4]
  • Acquire images from a standard apical 4-chamber view.[3][4]
  • Record imaging loops for several minutes to capture the wash-in and wash-out phases of the contrast agent.

5. Quantitative Analysis:

  • Perform off-line analysis using appropriate software.
  • Draw regions of interest (ROIs) in the myocardial segments to be analyzed and in the left ventricular cavity (for blood pool signal).[10]
  • Generate time-intensity curves (TICs) from the Doppler signal intensity within the ROIs.
  • Calculate perfusion parameters such as:
  • Peak signal intensity.
  • Time to peak intensity.
  • Wash-in rate.
  • Area under the curve (AUC).
  • Myocardial blood volume can be estimated from the ratio of myocardial to blood pool signal intensity.[10]

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis prep_this compound Prepare this compound (e.g., 300 mg/mL) administer Administer this compound (Bolus or Infusion) prep_this compound->administer prep_subject Prepare Subject (IV access, positioning) prep_subject->administer acquire Acquire HPDI Images (ECG-gated, high MI) administer->acquire roi Define Regions of Interest (Myocardium, LV Cavity) acquire->roi tic Generate Time-Intensity Curves roi->tic params Calculate Perfusion Parameters (Peak Intensity, TTP, AUC) tic->params

Protocol 2: Assessment of Tumor Perfusion

This protocol outlines the use of this compound-enhanced power Doppler ultrasound for the quantitative analysis of tumor perfusion, which can be applied in preclinical cancer models or clinical oncology.[6][8]

1. This compound Preparation:

  • Prepare this compound solution at a concentration of 300 mg/mL.[8]

2. Subject Preparation:

  • Establish intravenous access.
  • Position the subject to provide a clear and stable imaging plane of the tumor.

3. This compound Administration:

  • Administer a bolus of this compound intravenously. For example, at an injection rate of 0.2 mL/sec.[8]
  • The total volume will depend on the subject's weight and the specific study design.

4. Power Doppler Imaging:

  • Use an ultrasound scanner with a power Doppler mode.
  • Imaging Parameters:
  • Optimize Doppler settings (gain, PRF, wall filter) to detect low-velocity flow without aliasing or noise.
  • Maintain consistent imaging parameters throughout the study for longitudinal comparisons.
  • Begin imaging before this compound injection to establish a baseline.
  • Acquire a continuous imaging loop or serial images for at least 5 minutes post-injection to capture the full enhancement and washout kinetics.[8]

5. Quantitative Analysis:

  • Utilize quantitative analysis software.
  • Draw an ROI encompassing the entire tumor or specific regions within the tumor.
  • Quantify the power Doppler signal enhancement over time.
  • Key parameters to analyze include:
  • Peak enhancement time.[8]
  • Duration of enhancement.[8]
  • Maximum enhanced area (%).[8]
  • Wash-in and wash-out rates.

G cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis prep_this compound Prepare this compound (300 mg/mL) administer Administer this compound (Bolus Injection) prep_this compound->administer prep_subject Prepare Subject (IV access, tumor localization) baseline Acquire Baseline Power Doppler Images prep_subject->baseline baseline->administer acquire Acquire Post-Injection Image Series (≥5 min) administer->acquire roi Define Tumor Region of Interest acquire->roi quantify Quantify Power Doppler Signal Enhancement Over Time roi->quantify params Determine Perfusion Parameters (Peak Time, Duration, Max Area) quantify->params

Data Presentation

Quantitative Data from Myocardial Perfusion Studies
ParameterViable MyocardiumNon-Viable MyocardiumP-valueReference
Pixel Intensity Ratio (at rest) 0.62 ± 0.280.37 ± 0.17P=0.038[9]
Pixel Intensity Ratio (hyperemia) 0.72 ± 0.190.40 ± 0.18P=0.003[9]
Coronary Flow Velocity Reserve 2.35 ± 0.431.49 ± 0.53P<0.01[9]
Peak Intensity (dB, at rest) 0.668 ± 0.1780.248 ± 0.015-[4]
Quantitative Data from Tumor (Hepatocellular Carcinoma) Perfusion Studies
ParameterValueReference
Mean Peak Enhancement Time 60 seconds[8]
Mean Enhanced Area at Peak 41.6 ± 28.6%[8]
Mean Maximum Enhanced Area 46.4 ± 28.6%[8]
Time to Return to Near Baseline 5 minutes[8]

Signaling Pathways and Logical Relationships

The assessment of tissue perfusion with this compound-enhanced Doppler relies on the principle of indicator dilution theory. The microbubbles act as intravascular tracers, and their concentration over time within a region of interest reflects the blood flow dynamics.

G cluster_input Inputs cluster_process Physiological & Physical Process cluster_output Outputs & Interpretation This compound Intravenous this compound transit Microbubble Transit (reflects blood flow) This compound->transit ultrasound Ultrasound Insonation (Doppler Mode) scattering Acoustic Backscatter from Microbubbles ultrasound->scattering transit->scattering doppler Enhanced Doppler Signal scattering->doppler tic Time-Intensity Curve doppler->tic perfusion Quantitative Perfusion Parameters tic->perfusion viability Tissue Viability/ Functional Assessment perfusion->viability

Conclusion

This compound-enhanced Doppler ultrasound is a valuable tool for the quantitative assessment of tissue perfusion. The protocols provided herein offer a framework for conducting such studies in both myocardial and tumor tissues. Adherence to standardized protocols for agent preparation, administration, and image acquisition is crucial for obtaining reliable and reproducible quantitative data. This technique holds significant promise for advancing our understanding of tissue vascularity in various disease states and for monitoring the efficacy of novel therapeutics in drug development.

References

Application Notes and Protocols for Preclinical Efficacy Testing of Levovist™

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist™ (formerly SHU 508A) is a first-generation ultrasound contrast agent composed of galactose microparticles with a palmitic acid shell, encapsulating air microbubbles.[1][2] Upon intravenous administration, this compound significantly enhances the echogenicity of blood, improving the visualization of blood flow and tissue perfusion during ultrasound imaging.[1][3] In the later phase, this compound is taken up by the reticuloendothelial system, particularly the Kupffer cells in the liver, making it a valuable tool for liver imaging.[4][5]

These application notes provide detailed protocols for utilizing this compound in preclinical models to assess its efficacy as a contrast agent for tumor imaging and as a facilitator for sonoporation-mediated drug and gene delivery.

Contrast-Enhanced Ultrasound (CEUS) for Tumor Perfusion and Therapy Monitoring

Contrast-enhanced ultrasound with this compound allows for the quantitative assessment of tumor microcirculation, providing insights into tumor vascularity and response to anti-angiogenic or other therapies.[1][6]

In Vivo Model: Murine Subcutaneous Tumor Model

This protocol describes the use of this compound to monitor the therapeutic response of subcutaneous tumors in mice.

Experimental Protocol:

  • Animal Model:

    • Nude mice (6-8 weeks old) are subcutaneously inoculated with a cancer cell line (e.g., human colon cancer xenograft).

    • Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[7][8] Tumor volume is calculated using the formula: Volume = (length × width²) / 2.[9]

    • Mice are randomized into treatment and control groups.

  • Therapeutic Intervention:

    • The treatment group receives the therapeutic agent (e.g., anti-angiogenic drug).

    • The control group receives a vehicle control.

  • Contrast-Enhanced Ultrasound Imaging:

    • Anesthesia: Anesthetize the mouse (e.g., isoflurane inhalation).

    • Imaging System: Use a high-frequency preclinical ultrasound system equipped with a linear array transducer (e.g., 15-40 MHz).

    • Baseline Scan: Perform a baseline B-mode ultrasound scan to locate the tumor.

    • This compound Preparation: Reconstitute this compound according to the manufacturer's instructions. A common concentration for preclinical studies is 200-300 mg/mL.

    • This compound Administration: Inject a bolus of this compound (e.g., 100 µL of a 300 mg/mL solution) via the tail vein, followed by a saline flush.[3][10]

    • Image Acquisition:

      • Immediately after injection, acquire contrast-specific images in real-time for a duration of at least 2-3 minutes to capture the dynamic wash-in and wash-out phases.[3]

      • Use a low mechanical index (MI < 0.2) to minimize microbubble destruction.[3]

    • Post-Treatment Imaging: Repeat the CEUS imaging procedure at specified time points post-treatment (e.g., day 3, 7, and 14) to monitor changes in tumor perfusion.

  • Quantitative Data Analysis:

    • Draw a region of interest (ROI) around the tumor.

    • Generate time-intensity curves (TICs) from the ROI.

    • Extract quantitative perfusion parameters from the TICs, such as:

      • Peak Enhancement (PE): Maximum signal intensity.

      • Time to Peak (TTP): Time to reach maximum signal intensity.

      • Wash-in Rate: The rate of signal increase.

      • Area Under the Curve (AUC): Represents total perfusion.[6]

Data Presentation:

ParameterTreatment Group (Day 7 post-treatment)Control Group (Day 7 post-treatment)p-value
Change in Tumor Volume (%) -20.3%+12.1%<0.05
Change in Peak Enhancement (ΔSI) DecreasedNo significant change<0.05
Change in Area Under the Curve (AUC) DecreasedNo significant change<0.05

Note: The data in this table is illustrative and based on typical findings in preclinical anti-angiogenic therapy studies. Specific values will vary depending on the tumor model and therapeutic agent.

Experimental Workflow Diagram:

G cluster_0 Tumor Model Development cluster_1 Treatment and Imaging cluster_2 Data Analysis and Outcome cell_inoculation Subcutaneous injection of cancer cells in mice tumor_growth Tumor growth to ~100 mm³ cell_inoculation->tumor_growth randomization Randomization into treatment and control groups tumor_growth->randomization treatment Administer therapy (or vehicle) randomization->treatment ceus_imaging Contrast-Enhanced Ultrasound with this compound treatment->ceus_imaging data_acquisition Acquire time-intensity curve data ceus_imaging->data_acquisition roi_analysis Region of Interest (ROI) analysis of tumor data_acquisition->roi_analysis quantification Quantify perfusion parameters (PE, TTP, AUC) roi_analysis->quantification efficacy_assessment Assess therapeutic efficacy quantification->efficacy_assessment

Workflow for preclinical tumor therapy monitoring using this compound CEUS.

Sonoporation for Enhanced Gene Delivery

This compound microbubbles, when exposed to ultrasound, can transiently increase the permeability of cell membranes (sonoporation), facilitating the intracellular delivery of therapeutic genes.[11]

In Vivo Model: Murine Skeletal Muscle Gene Delivery

This protocol details a method for this compound-assisted sonoporation for gene delivery to mouse skeletal muscle.

Experimental Protocol:

  • Animal Model:

    • Use healthy adult mice (e.g., BALB/c).

  • Plasmid DNA and this compound Mixture:

    • Prepare a solution containing plasmid DNA (e.g., encoding a reporter gene like luciferase) and this compound.

    • A typical mixture might contain 50 µg of plasmid DNA with 5 x 10⁵ this compound microbubbles.[12]

  • Administration and Sonoporation:

    • Anesthetize the mouse.

    • Inject the DNA-Levovist mixture directly into the target muscle (e.g., quadriceps).

    • Immediately apply ultrasound to the injection site using a therapeutic ultrasound transducer.

    • Typical ultrasound parameters: 1.4 MHz frequency, 200 kPa acoustic pressure, for 2 minutes.[13]

  • Assessment of Gene Expression:

    • At various time points post-treatment (e.g., day 1, 4, 7, 14, 21), assess gene expression.

    • For a luciferase reporter gene, this can be done non-invasively using bioluminescence imaging (BLI) after injecting the substrate luciferin.[12]

Data Presentation:

Treatment GroupPeak Bioluminescence (photons/s/cm²/sr)Fold Increase vs. DNA alone
DNA alone 1 x 10⁵1
DNA + Ultrasound 5 x 10⁵5
DNA + this compound 2 x 10⁵2
DNA + this compound + Ultrasound 1 x 10⁷100

Note: This data is representative of findings from preclinical sonoporation studies and demonstrates the synergistic effect of combining this compound with ultrasound for gene delivery.[13]

Signaling Pathway Diagram:

G cluster_0 Extracellular Events cluster_1 Intracellular Signaling Cascade US Ultrasound Application MB This compound Microbubble US->MB Cavitation Inertial Cavitation (Microbubble Collapse) MB->Cavitation Sonoporation Sonoporation (Transient Membrane Pores) Cavitation->Sonoporation MAPK MAPK Pathway (ERK, p38) Sonoporation->MAPK Mechanical Stress PI3K PI3K/Akt Pathway Sonoporation->PI3K Mechanical Stress Gene_Delivery Enhanced Gene Delivery Sonoporation->Gene_Delivery Cellular_Response Cellular Response (e.g., Gene Expression) MAPK->Cellular_Response PI3K->Cellular_Response Gene_Delivery->Cellular_Response

Signaling pathways activated by ultrasound-mediated microbubble sonoporation.

In Vitro Assays for this compound Characterization

In Vitro Stability Assay

This protocol provides a general framework for assessing the stability of this compound microbubbles.

Experimental Protocol:

  • Sample Preparation:

    • Reconstitute this compound as per the manufacturer's guidelines.

    • Dilute the this compound suspension in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a known concentration.

  • Incubation:

    • Incubate the diluted microbubble suspension under various conditions to be tested (e.g., different temperatures, in the presence of serum).

  • Measurement:

    • At specified time intervals, take aliquots of the suspension.

    • Measure the microbubble concentration and size distribution using a particle sizing instrument (e.g., a Coulter counter or a system based on light obscuration).

  • Data Analysis:

    • Plot the microbubble concentration and mean size as a function of time for each condition.

    • Determine the half-life of the microbubbles under each condition.

Data Presentation:

ConditionHalf-life (minutes)
PBS at 37°C 15
50% Serum at 37°C 8

Note: These are hypothetical values to illustrate the expected outcome. Actual stability will depend on the specific experimental conditions.

In Vitro Acoustic Property Measurement

This protocol outlines a method for characterizing the acoustic properties of this compound.

Experimental Protocol:

  • Experimental Setup:

    • Use an anechoic tank filled with degassed water.

    • Place a transmitting and a receiving ultrasound transducer in the tank.

    • Introduce a diluted suspension of this compound into the acoustic path.

  • Measurement:

    • Transmit ultrasound pulses through the microbubble suspension at a range of frequencies and acoustic pressures.

    • Record the backscattered signal using the receiving transducer.

  • Data Analysis:

    • Analyze the frequency spectrum of the backscattered signal to determine the fundamental and harmonic components.

    • Calculate the attenuation of the ultrasound signal caused by the microbubbles.

    • Determine the resonance frequency of the microbubbles.

Data Presentation:

Acoustic ParameterValue
Resonance Frequency 2-5 MHz
Scattering Cross-section Dependent on frequency and pressure
Attenuation Coefficient Dependent on frequency and concentration

Note: The specific values will depend on the experimental setup and this compound concentration.

In Vitro Kupffer Cell Phagocytosis Assay

This protocol describes a method to observe the phagocytosis of this compound by Kupffer cells.[4]

Experimental Protocol:

  • Cell Culture:

    • Isolate and culture primary Kupffer cells from a rat liver.

  • Incubation:

    • Add reconstituted this compound to the cultured Kupffer cells.

  • Microscopy:

    • Observe the interaction between the Kupffer cells and this compound microbubbles over time using phase-contrast microscopy.

  • Observation:

    • Record the attachment of microbubbles to the cell surface and their subsequent internalization. Note the time taken for the microbubbles to diminish in size and disappear within the cells.[4]

Expected Results:

This compound microbubbles are observed to be phagocytosed by Kupffer cells and gradually diminish in size within the cells over approximately 30 minutes.[4]

Workflow for In Vitro Phagocytosis Assay:

G Kupffer_Isolation Isolate and culture primary Kupffer cells Levovist_Addition Add this compound microbubbles to cell culture Kupffer_Isolation->Levovist_Addition Microscopy Observe under phase-contrast microscope Levovist_Addition->Microscopy Data_Recording Record time-lapse images of phagocytosis Microscopy->Data_Recording Analysis Analyze internalization and disappearance of microbubbles Data_Recording->Analysis

Workflow for in vitro assessment of this compound phagocytosis by Kupffer cells.

Conclusion

This compound is a versatile tool for preclinical research, enabling both the non-invasive assessment of tumor vascularity and the targeted delivery of therapeutic agents through sonoporation. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust preclinical studies to evaluate the efficacy of this compound in various therapeutic and diagnostic applications. Standardization of these protocols is crucial for ensuring the reproducibility and comparability of results across different studies.[14]

References

Application Notes and Protocols for Preparing Levovist™ Suspension for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist™ (formerly from Schering AG) is a first-generation ultrasound contrast agent composed of galactose microparticles with a small amount of palmitic acid (1%).[1] When reconstituted with sterile water or saline, it forms a suspension of air-filled microbubbles that enhance the echogenicity of blood and tissues during ultrasound imaging. While newer generations of contrast agents are now more common in clinical practice, this compound remains a valuable tool in preclinical in vivo research due to its well-characterized properties and biocompatibility.

These application notes provide detailed protocols for the preparation and administration of this compound suspension for in vivo experiments, particularly in small animal models. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.

Data Presentation

Table 1: Recommended Reconstitution Solutions for this compound™
Reconstitution SolutionKey AdvantagesReference
Lactate Ringer's SolutionDemonstrated superior microbubble stability and less decay in video intensity over time in in vitro studies.[2]
5% Glucose SolutionShowed good peak video intensity and is a suitable alternative to Lactate Ringer's.[2]
Distilled WaterResulted in good peak video intensity but may have greater video intensity decay compared to 5% glucose in vivo.[2]
0.9% Sodium ChlorideA common vehicle for intravenous injections, though less specifically studied for this compound reconstitution compared to the others.N/A
Table 2: Exemplary Dosages of Microbubble Contrast Agents in Animal Models

The following table provides a summary of dosages used in various preclinical studies with this compound and other microbubble contrast agents to guide dose selection. Dosages should be optimized for the specific animal model and imaging application.

Contrast AgentAnimal ModelDosageAdministration RouteReference
This compound™Dog0.2 mL/kg (at 300 mg/mL)Intravenous (bolus or infusion)[3]
Optison™Rat0.15 - 0.4 mL/kgIntravenous[4]
SonoVue®Mouse0.1 mL of a 3.5% volume fraction suspensionIntravenous[5]
Vevo MicroMarker™Rat220 µL (110 µL contrast mixed with 110 µL saline)Intravenous[6]

Experimental Protocols

Protocol 1: Reconstitution of this compound™ Suspension

This protocol describes the steps for reconstituting this compound™ powder to create a microbubble suspension suitable for in vivo use.

Materials:

  • This compound™ vial (containing galactose microparticles and palmitic acid)

  • Sterile, pyrogen-free reconstitution solution (e.g., Lactate Ringer's Solution, 5% Glucose, or 0.9% Sodium Chloride)

  • Sterile syringe (size appropriate for the volume of reconstitution solution)

  • Sterile needle

  • Vial adapter (optional, but recommended for maintaining sterility)

  • Gentle vial rotator or shaker

Procedure:

  • Inspect the Vial: Before use, visually inspect the this compound™ vial to ensure the powder is dry and there are no signs of contamination.

  • Prepare the Reconstitution Solution: Draw the required volume of the chosen sterile reconstitution solution into a sterile syringe. The volume will depend on the desired final concentration. For example, to achieve a concentration of 300 mg/mL, reconstitute a 2.5 g vial with 8.3 mL of solution.

  • Reconstitute the Powder:

    • Aseptically introduce the needle of the syringe into the rubber stopper of the this compound™ vial.

    • Slowly inject the reconstitution solution into the vial, directing the stream against the side of the vial to avoid excessive foaming.

    • Gently swirl or agitate the vial until the powder is completely suspended. Avoid vigorous shaking, as this can destroy the microbubbles. A gentle rotator can be used for standardized mixing.

  • Visual Inspection of the Suspension: The reconstituted suspension should appear as a milky white, homogeneous liquid. Visually inspect for any clumps or unsuspended particles.

  • Withdrawal of the Suspension:

    • Invert the vial and withdraw the desired volume of the suspension into a new sterile syringe for injection.

    • It is recommended to use the suspension immediately after reconstitution to ensure the highest concentration of intact microbubbles.

Stability of Reconstituted Suspension:

The stability of the microbubbles is critical for consistent results. Studies have shown that the choice of reconstitution solution can impact stability.[2] For experiments requiring a longer imaging window, using Lactate Ringer's solution is recommended.[2] It is advisable to use the reconstituted suspension within 30 minutes for optimal performance.

Protocol 2: In Vivo Administration of this compound™ Suspension

This protocol outlines the procedure for intravenous administration of the prepared this compound™ suspension to small laboratory animals.

Materials:

  • Reconstituted this compound™ suspension in a sterile syringe

  • Appropriate catheter or needle for intravenous injection (e.g., tail vein catheter for rodents)

  • Anesthetized animal

  • Heating pad to maintain body temperature and dilate blood vessels

  • Ultrasound imaging system

Procedure:

  • Animal Preparation:

    • Anesthetize the animal according to an approved institutional protocol. The choice of anesthesia carrier gas can affect microbubble circulation time, with medical air potentially extending it compared to pure oxygen.[7][8]

    • Place the animal on a heating pad to maintain body temperature.

    • For rodents, secure a catheter in the lateral tail vein for administration.

  • Dosage Calculation:

    • Calculate the required volume of the this compound™ suspension based on the animal's body weight and the desired dose (refer to Table 2 for guidance).

  • Administration:

    • Bolus Injection: For many applications, a rapid bolus injection is used. Inject the calculated volume of the suspension steadily through the catheter.

    • Infusion: For studies requiring a longer, steady-state concentration of the contrast agent, a continuous infusion using a syringe pump may be more appropriate.

  • Flushing: Immediately following the injection of the contrast agent, flush the catheter with a small volume of sterile saline (e.g., 0.1-0.2 mL for a mouse) to ensure the entire dose has been delivered into the circulation.

  • Ultrasound Imaging: Begin ultrasound imaging immediately before, during, and after the administration of the this compound™ suspension to capture the desired contrast enhancement phase.

Visualizations

Experimental Workflow

G cluster_prep Suspension Preparation cluster_admin In Vivo Administration cluster_imaging Ultrasound Imaging Reconstitution Reconstitute this compound™ Powder with Sterile Solution Suspension Homogeneous Microbubble Suspension Reconstitution->Suspension Withdrawal Withdraw Suspension into Injection Syringe Suspension->Withdrawal Injection Intravenous Injection (Bolus or Infusion) Withdrawal->Injection AnimalPrep Prepare Anesthetized Animal (e.g., catheterize tail vein) AnimalPrep->Injection Flush Saline Flush Injection->Flush ContrastImaging Perform Contrast-Enhanced Ultrasound Imaging Flush->ContrastImaging Baseline Acquire Baseline Ultrasound Images Baseline->ContrastImaging Analysis Data Acquisition and Analysis ContrastImaging->Analysis G cluster_effects Cellular Responses Ultrasound Ultrasound Waves Microbubble This compound™ Microbubble Ultrasound->Microbubble Oscillation/ Cavitation Sonoporation Sonoporation (Membrane Permeabilization) Microbubble->Sonoporation CellularEffects Downstream Cellular Effects Sonoporation->CellularEffects MAPK MAP-Kinase Pathway (ERK, p38) CellularEffects->MAPK PI3K PI3K-Akt Pathway CellularEffects->PI3K Apoptosis Apoptosis CellularEffects->Apoptosis G cluster_pathways Influenced Signaling Pathways cluster_outcomes Cellular Outcomes PA Palmitic Acid PKC Protein Kinase C PA->PKC NFkB NF-κB Pathway PA->NFkB MAPK MAPK Pathway PA->MAPK PI3K_Akt PI3K/Akt Pathway PA->PI3K_Akt Metabolic Metabolic Dysregulation PKC->Metabolic Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Cancer Cancer Cell Proliferation/ Invasion MAPK->Cancer PI3K_Akt->Metabolic PI3K_Akt->Cancer

References

Application Notes and Protocols: Dosing Considerations for Levovist in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist® (SHU 508A) is a first-generation ultrasound contrast agent (UCA) that has been utilized in preclinical animal research to enhance the visualization of blood flow and tissue perfusion.[1] It consists of air-filled microbubbles stabilized by a shell composed of 99.9% galactose and 0.1% palmitic acid.[1] Upon intravenous administration, these microbubbles, typically 2-5 µm in size, are small enough to traverse the pulmonary capillaries and enter the systemic circulation.[1] Their high echogenicity, resulting from the significant acoustic impedance mismatch between the gas core and the surrounding blood and tissue, allows for a dramatic enhancement of the ultrasound signal, particularly in Doppler and harmonic imaging modes. Although largely succeeded by second-generation agents, understanding the dosing and application of this compound remains relevant for interpreting historical data and for specific research applications.

These application notes provide a detailed overview of dosing considerations, experimental protocols, and the mechanism of action for this compound in the context of animal studies.

Mechanism of Action

This compound functions as a blood pool agent. Following intravenous injection, the microbubbles distribute throughout the vasculature.[2] When insonated by an ultrasound beam, the compressible gas core of the microbubbles oscillates. At low acoustic pressures (Mechanical Index, MI < 0.2), this oscillation is linear, generating harmonic frequencies that can be detected by the ultrasound system for contrast-specific imaging.[1] At higher acoustic pressures (MI > 0.5), the oscillations become nonlinear and can lead to microbubble disruption, which also produces a strong, transient signal.[1] The galactose shell is eventually dissolved, and the air is eliminated through the lungs.[1]

Levovist_Mechanism cluster_0 Vascular System Admin Intravenous Administration Circulation Systemic Circulation of Microbubbles Admin->Circulation Distribution Ultrasound Ultrasound Insonation Circulation->Ultrasound Target Area Clearance Microbubble Clearance (Dissolution & Respiration) Circulation->Clearance Metabolism Oscillation Microbubble Oscillation Ultrasound->Oscillation Acoustic Pressure Signal Enhanced Backscatter (Echogenicity) Oscillation->Signal Non-linear Harmonics Imaging Contrast-Enhanced Ultrasound Image Signal->Imaging Signal Processing

Mechanism of Action for this compound Ultrasound Contrast.

Quantitative Dosing Data

The appropriate dose of this compound is dependent on the animal model, the specific application, and the ultrasound imaging parameters. The agent is typically supplied as a granulate that requires reconstitution before use. Dosing is often described by the volume of the reconstituted solution per unit of body weight or as a total administered volume. The following table summarizes dosing information from published animal studies.

Animal ModelApplicationThis compound ConcentrationDose AdministeredRoute of AdministrationReference
Rat Hepatic Cell Damage Study300 mg/mL0.1 mL (bolus)Intravenous (Femoral Vein)[3]
Rabbit In Vivo Kinetics300 mg/mL0.1 mL/kgIntravenous[2]

Note: Data on this compound in many common animal models such as mice and canines is limited in recent literature. Researchers may need to perform dose-ranging studies to determine the optimal dose for their specific experimental setup.

Experimental Protocols

The following sections provide a generalized protocol for the preparation and administration of this compound for a contrast-enhanced ultrasound (CEUS) study in a small animal model, such as a rat or rabbit.

Reagent Preparation (Reconstitution)

Proper reconstitution of the this compound granulate is critical for creating a homogenous microbubble suspension and achieving optimal contrast enhancement.

  • Select Reconstitution Solution : this compound is typically reconstituted with sterile water for injection.

  • Determine Concentration : The most commonly cited concentration in preclinical studies is 300 mg/mL.[2][3] This is achieved by reconstituting a vial of this compound granulate with the appropriate volume of sterile water.

  • Reconstitution Procedure : a. Draw the required volume of sterile water for injection into a syringe. b. Inject the water into the vial containing the this compound granulate. c. Gently swirl the vial to ensure the granulate is fully dissolved and a milky-white suspension of microbubbles is formed. Do not shake vigorously , as this can destroy the microbubbles. d. The reconstituted suspension should be used promptly, typically within 30 minutes, to ensure microbubble stability.

Animal Preparation
  • Anesthesia : Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or injectable anesthetics like ketamine/xylazine). Monitor vital signs throughout the procedure.

  • Catheterization : Place a catheter in a suitable blood vessel for intravenous administration. The tail vein is common for mice and rats, while the marginal ear vein is often used for rabbits. Ensure the catheter is patent with a small flush of sterile saline.

  • Positioning and Preparation : Position the animal on a heated stage to maintain body temperature. Shave and apply ultrasound gel to the imaging area to ensure good acoustic coupling.

Contrast-Enhanced Ultrasound Imaging Protocol
  • Baseline Imaging : Acquire baseline B-mode and Doppler images of the region of interest before contrast administration.

  • Dose Preparation : Draw the calculated dose of the reconstituted this compound suspension into a new syringe (e.g., a 1 mL tuberculin syringe for precise volume measurement).

  • Administration : a. Start the ultrasound image acquisition/recording. b. Administer the this compound dose as an intravenous bolus injection. c. Immediately follow the bolus with a small flush (e.g., 0.1-0.2 mL) of sterile saline to ensure the entire contrast dose reaches the circulation.

  • Dynamic Imaging : Continuously record the contrast enhancement in the region of interest. The initial "wash-in" phase occurs within the first 30-60 seconds, followed by a "wash-out" or late phase. The total imaging time is typically 2-5 minutes.

  • Post-Contrast Imaging : After the dynamic scan, further B-mode and Doppler images can be acquired.

  • Data Analysis : The recorded cine loops can be analyzed post-acquisition using specialized software to quantify perfusion parameters such as time-to-peak, peak intensity, and area under the curve.

Experimental_Workflow cluster_workflow Contrast-Enhanced Ultrasound (CEUS) Animal Study Workflow Prep 1. Animal Preparation (Anesthesia, Catheterization) Baseline 3. Baseline Ultrasound (B-Mode, Doppler) Prep->Baseline Recon 2. This compound Reconstitution (e.g., 300 mg/mL) Inject 4. IV Bolus Injection + Saline Flush Recon->Inject Baseline->Inject Start Recording Image 5. Dynamic CEUS Imaging (Wash-in / Wash-out) Inject->Image Analyze 6. Post-Acquisition Data Analysis Image->Analyze Recovery 7. Animal Recovery or Euthanasia Image->Recovery

General Experimental Workflow for a this compound CEUS Study.

Important Considerations

  • Mechanical Index (MI) : For perfusion studies, a low MI (typically < 0.2) is recommended to minimize microbubble destruction and allow for the observation of the complete vascular phase. For applications requiring microbubble disruption (e.g., stimulated acoustic emission), a higher MI may be used.[1]

  • Animal Species : Pharmacokinetics and biodistribution can vary between species. Doses may need to be adjusted accordingly.

  • Safety : this compound is generally considered safe for animal use. However, as with any intravenous injection, monitor the animal for any adverse reactions.

  • Agent Stability : As a first-generation agent with an air core, this compound has a shorter circulation time compared to newer agents with heavier gas cores. Experiments should be planned to capture the rapid wash-in and wash-out kinetics.[1]

By following these guidelines and adapting them to specific research needs, investigators can effectively utilize this compound for contrast-enhanced ultrasound imaging in a variety of preclinical animal models.

References

Application Notes and Protocols for Advanced Ultrasound Imaging with Levovist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced ultrasound imaging techniques utilizing Levovist, a first-generation ultrasound contrast agent. This document details the mechanism of action, key applications, and experimental protocols for the use of this compound in preclinical and clinical research.

Introduction to this compound-Enhanced Ultrasound

This compound (SH U 508A) is an ultrasound contrast agent composed of galactose microparticles with a small amount of palmitic acid, containing air-filled microbubbles. When injected intravenously, these microbubbles strongly enhance the backscatter of ultrasound waves, leading to a significant improvement in the visualization of blood flow and tissue perfusion. A key characteristic of this compound is its biphasic enhancement pattern in the liver: an early vascular phase followed by a late, liver-specific phase. This late phase enhancement is attributed to the phagocytosis of the microbubbles by Kupffer cells, the resident macrophages of the liver.[1]

Mechanism of Action

The primary mechanism of this compound is the significant increase in acoustic impedance mismatch between the microbubbles in the blood and the surrounding tissues. This results in enhanced reflection of ultrasound waves, leading to a brighter signal on the ultrasound image. In the liver, after the initial vascular phase, this compound microbubbles are taken up by Kupffer cells, leading to a prolonged enhancement of the liver parenchyma.[1] This unique feature allows for improved differentiation of liver lesions, as most malignant tumors contain few or no Kupffer cells and therefore appear as defects in the enhanced liver parenchyma during the late phase.[2]

Quantitative Data Presentation

The following tables summarize key quantitative parameters obtained from studies utilizing this compound for ultrasound imaging.

Table 1: Hemodynamic Parameters in Normal vs. Cirrhotic Liver

ParameterNormal LiverCirrhotic LiverReference
Hepatic Vein Arrival Time 38.3 s17.6 sLim et al.
Time to Peak Enhancement 97.5 s55.5 sAlbrecht et al.

Table 2: Time-Intensity Curve (TIC) Parameters for Focal Liver Lesion Differentiation

ParameterBenign Lesions (Hemangioma)Malignant Lesions (Hepatocellular Carcinoma)Reference
Rise Time (RT) 23.4 ± 16.2 s9.3 ± 3.8 sSchwarz S, et al.[3][4]
Time to Peak (TTP) Slower (qualitative)Faster (qualitative)Pei et al., Zheng et al.[5]
Late Phase Ratio (LPR) 1.59 ± 1.590.38 ± 0.23Schwarz S, et al.[3][4]

Table 3: Preclinical Dosage and Administration

Animal ModelDosageConcentrationAdministration RouteReference
Rabbit0.1 mL/kg300 mg/mLIntravenousIn vivo kinetics study
Rat0.1 mL300 mg/mLIntravenousTransmission electron microscopy study

Experimental Protocols

Preclinical Evaluation of Liver Tumor Perfusion in a Rodent Model

This protocol describes a general procedure for assessing liver tumor perfusion using this compound-enhanced ultrasound in a rat model of hepatocellular carcinoma.

Materials:

  • This compound (SH U 508A)

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • High-frequency ultrasound system with a linear transducer (e.g., Siemens Acuson Sequoia with a 10L4 transducer)

  • Animal warming platform

  • 24G intravenous catheter

Protocol:

  • Animal Preparation:

    • Anesthetize the rat using isoflurane (5% for induction, 1-2% for maintenance).

    • Shave the abdomen to ensure good acoustic coupling.

    • Place the animal on a warming platform to maintain body temperature.

    • Insert a 24G catheter into the tail vein for contrast agent administration.

  • Ultrasound Imaging - Baseline:

    • Apply ultrasound gel to the abdomen.

    • Perform a baseline B-mode ultrasound scan to locate the liver tumor and obtain standard anatomical images.

    • Optimize imaging parameters (gain, depth, focus) for clear visualization of the tumor and surrounding liver parenchyma.

  • This compound Administration and Imaging:

    • Reconstitute this compound according to the manufacturer's instructions. A common concentration used in preclinical studies is 300 mg/mL.

    • Draw up 0.1 mL of the this compound suspension into a sterile syringe.

    • Switch the ultrasound system to a contrast-specific imaging mode (e.g., Cadence™ Contrast Pulse Sequencing on a Siemens system). A low mechanical index (MI) is generally used for real-time perfusion imaging, while a higher MI may be used for intermittent imaging to assess the late phase.[1]

    • Initiate image acquisition and inject the this compound bolus via the tail vein catheter, followed by a 0.2 mL saline flush.

    • Record a cine loop of the contrast enhancement for at least 5 minutes to capture the arterial, portal venous, and late phases.

  • Data Analysis:

    • Transfer the acquired cine loop to an offline analysis workstation.

    • Draw regions of interest (ROIs) over the tumor and the adjacent normal liver parenchyma.

    • Generate time-intensity curves (TICs) for each ROI.

    • Calculate quantitative perfusion parameters such as Rise Time (RT), Time to Peak (TTP), Peak Intensity (PI), and Wash-in/Wash-out rates.

In Vitro Study of Microbubble-Cell Interaction

This protocol provides a general framework for studying the interaction of this compound microbubbles with hepatocytes in culture.

Materials:

  • Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Culture plates with acoustically transparent bottoms

  • This compound

  • Ultrasound system with a high-frequency transducer

  • Incubator

  • Fluorescence microscope (optional, for viability or uptake assays)

Protocol:

  • Cell Culture:

    • Culture hepatocytes on acoustically transparent plates until they reach the desired confluency.

  • Microbubble Preparation and Application:

    • Reconstitute this compound to the desired concentration in cell culture medium.

    • Remove the culture medium from the cells and replace it with the this compound-containing medium.

  • Ultrasound Exposure:

    • Place the culture plate on the ultrasound system stage.

    • Apply a layer of ultrasound gel to the bottom of the plate.

    • Position the ultrasound transducer to insonate the cells.

    • Apply ultrasound at specific parameters (frequency, MI, duration) relevant to the research question.

  • Post-Exposure Analysis:

    • Immediately after ultrasound exposure, wash the cells with fresh medium.

    • Assess cell viability using assays such as trypan blue exclusion or a live/dead staining kit.

    • Analyze cellular uptake of microbubbles or co-administered therapeutic agents using fluorescence microscopy or flow cytometry.

    • Perform molecular analyses (e.g., Western blotting, qPCR) to investigate changes in protein or gene expression.

Visualizations

Signaling Pathway

cluster_0 Ultrasound-Stimulated Microbubble Interaction with Endothelial Cell USMB Ultrasound + this compound Microbubbles Membrane Cell Membrane Perturbation USMB->Membrane Mechanical Stress ASMase Acid Sphingomyelinase (ASMase) Activation Membrane->ASMase Ceramide Ceramide Production ASMase->Ceramide Hydrolysis Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis

Caption: Ceramide signaling pathway activated by ultrasound-stimulated this compound.

Experimental Workflow

cluster_1 Preclinical Liver Imaging Workflow A Animal Preparation (Anesthesia, Catheterization) B Baseline B-Mode Ultrasound A->B C Switch to Contrast Imaging Mode B->C D This compound Bolus Injection C->D E Dynamic Image Acquisition (Arterial, Portal, Late Phases) D->E F Time-Intensity Curve (TIC) Analysis E->F G Quantitative Perfusion Assessment F->G

Caption: Workflow for preclinical this compound-enhanced liver ultrasound.

Safety and Considerations

This compound is generally considered to have a good safety profile. However, as a first-generation contrast agent, the air-filled microbubbles are less stable at higher acoustic pressures compared to second-generation agents. This necessitates careful control of the Mechanical Index (MI) during imaging to avoid premature bubble destruction.[2] As with all contrast agents, there is a potential for hypersensitivity reactions, and appropriate precautions should be taken.

Disclaimer: These application notes are intended for research purposes only and do not constitute medical advice. Researchers should always adhere to institutional and regulatory guidelines for animal and human studies.

References

Application Notes and Protocols for Monitoring Anti-Angiogenic Therapy Response Using Levovist-Enhanced Ultrasound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-angiogenic therapies represent a cornerstone in the treatment of various cancers by inhibiting the formation of new blood vessels that tumors require for growth and metastasis. Dynamic Contrast-Enhanced Ultrasound (DCE-US) is a functional imaging technique that provides a quantitative assessment of tissue perfusion. Levovist®, a first-generation ultrasound contrast agent, can be utilized in preclinical research to monitor the early response of tumors to anti-angiogenic treatments. These application notes provide detailed protocols for the use of this compound in murine cancer models to assess therapeutic efficacy.

This compound Composition and Mechanism of Action

This compound is composed of galactose microparticles with a small amount of palmitic acid, which forms air-filled microbubbles upon reconstitution with sterile water.[1] These microbubbles are smaller than red blood cells, allowing them to traverse the pulmonary and systemic circulation. When insonated with an ultrasound beam, the microbubbles oscillate, resonate, and ultimately burst, generating a strong echo signal that enhances the visualization of blood flow and tissue perfusion.

Key Applications

  • Early Assessment of Treatment Response: DCE-US with this compound can detect changes in tumor perfusion within days of initiating anti-angiogenic therapy, often before changes in tumor volume are observable.[2]

  • Quantitative Biomarkers: The technique provides quantitative parameters that reflect changes in blood volume, blood flow, and vessel permeability, serving as valuable biomarkers for treatment efficacy.

  • Preclinical Drug Development: It offers a non-invasive method to evaluate the pharmacodynamic effects of novel anti-angiogenic agents in animal models.

Experimental Protocols

I. Preclinical Murine Tumor Model

A robust and reproducible tumor model is critical for meaningful results. The following is a general protocol for establishing a subcutaneous xenograft model.

Materials:

  • Cancer cell line of interest (e.g., human colon cancer LS174T, murine angiosarcoma SVR)

  • Female athymic nude mice (6-8 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional, can improve tumor take rate)

  • Insulin syringes (27-30 gauge)

Procedure:

  • Culture cancer cells to 80-90% confluency.

  • Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10⁷ cells/mL. For some cell lines, a 1:1 mixture of PBS and Matrigel can be used.

  • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of the mouse.

  • Monitor tumor growth every 2-3 days using calipers. The tumor volume can be calculated using the formula: (Width² x Length) / 2.

  • Initiate imaging studies when tumors reach a predetermined size (e.g., 100-200 mm³).

II. This compound-Enhanced Ultrasound Imaging Protocol

This protocol outlines the steps for performing DCE-US in a preclinical setting using a high-frequency ultrasound system.

Materials:

  • This compound® (reconstituted according to manufacturer's instructions)

  • High-frequency ultrasound system with a linear array transducer (e.g., 18-38 MHz)

  • Animal anesthesia system (isoflurane)

  • Heated imaging platform to maintain mouse body temperature

  • 27-30 gauge catheter for tail vein injection

  • Sterile saline for flushing

Imaging Procedure:

  • Anesthetize the tumor-bearing mouse and place it on the heated platform.

  • Secure a catheter in the lateral tail vein for administration of the contrast agent.

  • Apply ultrasound gel to the skin overlying the tumor and position the transducer to obtain a clear cross-sectional view of the tumor.

  • Optimize the B-mode image settings (gain, depth, focus).

  • Switch to a contrast-specific imaging mode (e.g., Pulse Inversion or Amplitude Modulation). Set the mechanical index (MI) to a low value (typically < 0.2) to minimize microbubble destruction.

  • Begin recording a cine-loop of the tumor for at least 30-60 seconds to establish a baseline.

  • Administer a bolus injection of this compound via the tail vein catheter. A typical dose for a 25g mouse is 50 µL of a 200 mg/mL solution.

  • Immediately follow the this compound injection with a 25 µL saline flush to ensure the entire bolus reaches circulation.

  • Continue recording the cine-loop for 2-5 minutes to capture the wash-in and wash-out phases of the contrast agent.

  • Repeat imaging at specified time points post-treatment (e.g., baseline, day 3, day 7, day 14) to monitor changes in tumor perfusion.

III. Quantitative Data Analysis Workflow

The analysis of DCE-US data involves extracting time-intensity curves (TICs) from regions of interest (ROIs) and fitting these curves to pharmacokinetic models.

Software:

  • Ultrasound system-specific analysis software or third-party software (e.g., VueBox®).[3]

Analysis Steps:

  • ROI Placement: Draw an ROI encompassing the entire tumor on the cine-loop. A second ROI can be placed in a reference tissue (e.g., muscle) for normalization if required.

  • TIC Generation: The software will generate a TIC by plotting the average signal intensity within the ROI over time.

  • Curve Fitting: The TIC is then fitted to a mathematical model. A common model for bolus injections is the exponential wash-in and wash-out function.

  • Parameter Extraction: The following quantitative parameters are extracted from the fitted curve:

    • Peak Enhancement (PE): The maximum signal intensity reached, proportional to the regional blood volume.

    • Time to Peak (TTP): The time from injection to peak enhancement.

    • Area Under the Curve (AUC): The total amount of contrast agent that passes through the tissue over time, reflecting total perfusion. The AUC can be further divided into AUC during wash-in (AUC1) and AUC during wash-out (AUC2).[4]

    • Wash-in Rate: The slope of the ascending portion of the TIC, reflecting the rate of blood flow into the tissue.

    • Mean Transit Time (MTT): The average time it takes for the microbubbles to traverse the tumor vasculature.

Data Presentation

The following tables summarize hypothetical quantitative data from a preclinical study evaluating an anti-angiogenic agent using this compound-enhanced DCE-US.

Table 1: Tumor Perfusion Parameters Before and After Treatment

ParameterBaseline (Day 0)Day 7 Post-Treatment% Change
Peak Enhancement (PE)
Control Group100 ± 15110 ± 18+10%
Treated Group98 ± 1265 ± 10-34%
Area Under the Curve (AUC)
Control Group8500 ± 12009200 ± 1500+8%
Treated Group8300 ± 11004500 ± 900-46%
Wash-in Rate
Control Group25 ± 528 ± 6+12%
Treated Group24 ± 412 ± 3-50%

Values are presented as mean ± standard deviation.

Table 2: Time-Related Perfusion Parameters

ParameterBaseline (Day 0)Day 7 Post-Treatment
Time to Peak (TTP) (seconds)
Control Group15 ± 314 ± 2
Treated Group16 ± 425 ± 5
Mean Transit Time (MTT) (seconds)
Control Group45 ± 843 ± 7
Treated Group48 ± 965 ± 11

Visualization of Key Pathways and Workflows

VEGF Signaling Pathway in Angiogenesis

Anti-angiogenic therapies often target the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a critical driver of new blood vessel formation in tumors.[5][6][7]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation Ras Ras VEGFR->Ras Activation PKC PKC PLCg->PKC EndothelialCell Endothelial Cell Response (Proliferation, Migration, Survival, Permeability) PKC->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->EndothelialCell AntiAngiogenic Anti-Angiogenic Therapy AntiAngiogenic->VEGFR Inhibition

Caption: VEGF Signaling Pathway targeted by anti-angiogenic therapy.

Experimental Workflow for DCE-US Monitoring

The following diagram illustrates the overall workflow for conducting a preclinical study to monitor anti-angiogenic therapy response using this compound-enhanced DCE-US.

Experimental_Workflow TumorModel 1. Establish Preclinical Tumor Model BaselineImaging 2. Baseline DCE-US Imaging (Day 0) TumorModel->BaselineImaging Treatment 3. Administer Anti-Angiogenic Therapy BaselineImaging->Treatment FollowUpImaging 4. Follow-up DCE-US Imaging (e.g., Day 3, 7, 14) Treatment->FollowUpImaging DataAnalysis 5. Quantitative Analysis of DCE-US Data FollowUpImaging->DataAnalysis Results 6. Assess Treatment Response DataAnalysis->Results

Caption: Workflow for monitoring anti-angiogenic therapy with DCE-US.

Quantitative Analysis Workflow

This diagram details the steps involved in the quantitative analysis of the acquired DCE-US data.

Quantitative_Analysis_Workflow CineLoop Acquired DCE-US Cine-Loop ROI Define Region of Interest (ROI) CineLoop->ROI TIC Generate Time- Intensity Curve (TIC) ROI->TIC ModelFit Fit TIC to Pharmacokinetic Model TIC->ModelFit Parameters Extract Quantitative Parameters (PE, AUC, etc.) ModelFit->Parameters Comparison Compare Parameters (Baseline vs. Post-Treatment) Parameters->Comparison

Caption: Workflow for quantitative analysis of DCE-US data.

Conclusion

DCE-US with this compound provides a powerful and quantitative tool for the preclinical evaluation of anti-angiogenic therapies. By following standardized protocols for tumor model establishment, imaging, and data analysis, researchers can obtain reliable and reproducible data to assess treatment efficacy at an early stage. This information is invaluable for guiding the development of new cancer therapeutics.

References

Application Notes and Protocols: Molecular Imaging with Functionalized Levovist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist®, a first-generation ultrasound contrast agent, is composed of galactose microparticles with a small amount of palmitic acid, encapsulating air microbubbles.[1][2] Its biocompatible galactose shell presents a unique opportunity for functionalization, enabling the transformation of this blood pool agent into a targeted probe for molecular imaging. By conjugating specific ligands—such as antibodies, peptides, or small molecules—to the galactose surface, functionalized this compound can be engineered to bind to molecular markers of disease, particularly those expressed on the vascular endothelium.[3]

These application notes provide a comprehensive overview of the potential molecular imaging applications of functionalized this compound, along with detailed protocols for its preparation, characterization, and use in preclinical research. While this compound is a first-generation agent, the principles of microbubble functionalization and targeting are well-established.[3][4] The following protocols are based on established bioconjugation chemistries adapted for a polysaccharide surface and imaging methodologies validated for other targeted microbubble systems.

Key Applications

The primary applications for functionalized this compound lie in the non-invasive imaging and quantification of vascular biomarkers associated with various pathologies. Due to their size, microbubbles are confined to the vasculature, making them ideal for probing the surface of endothelial cells.[5]

  • Oncology: Imaging tumor angiogenesis by targeting markers such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) or αvβ3-integrins, which are overexpressed on neo-endothelial cells.[5][6] This allows for early cancer detection, characterization of tumor vasculature, and monitoring response to anti-angiogenic therapies.[5]

  • Inflammation: Detecting and localizing inflammation by targeting adhesion molecules like P-selectin or E-selectin, which are upregulated on endothelial cells in response to inflammatory stimuli.[7] This has applications in atherosclerosis, transplant rejection, and inflammatory bowel disease.

  • Thrombosis: Identifying thrombi by targeting components like fibrin or activated platelets, offering a rapid and radiation-free diagnostic modality for conditions such as deep vein thrombosis and pulmonary embolism.

Protocol 1: Functionalization of this compound Microbubbles

This protocol describes a proposed method for the covalent conjugation of a targeting ligand (e.g., a peptide or antibody) to the galactose surface of this compound microbubbles. The strategy involves the enzymatic oxidation of galactose residues to create reactive aldehyde groups, followed by reductive amination to form a stable bond with an amine-containing ligand.

Materials:

  • This compound® (SHU 508A)

  • Galactose Oxidase (from Fusarium sp.)

  • Horseradish Peroxidase (HRP)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Targeting ligand with a primary amine group (e.g., antibody, peptide)

  • Sodium cyanoborohydride (NaBH₃CN)

  • BCA Protein Assay Kit

  • Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)

  • End-over-end rotator

Procedure:

  • Reconstitution of this compound: Reconstitute this compound according to the manufacturer's instructions to obtain a suspension of microbubbles.

  • Enzymatic Oxidation of Galactose Shell:

    • Wash the reconstituted this compound microbubbles twice with PBS by gentle centrifugation (300 x g, 3 minutes) and resuspension to remove any soluble components.

    • Resuspend the microbubble pellet in PBS to the original concentration.

    • Add galactose oxidase (e.g., 5-10 units/mL) and HRP (e.g., 50 µg/mL) to the microbubble suspension.

    • Incubate the mixture for 1-2 hours at room temperature on an end-over-end rotator to generate aldehyde groups on the galactose surface.

  • Purification of Oxidized Microbubbles:

    • Wash the oxidized microbubbles three times with PBS using gentle centrifugation (300 x g, 3 minutes) to remove the enzymes.

  • Ligand Conjugation via Reductive Amination:

    • Resuspend the oxidized microbubble pellet in PBS.

    • Add the amine-containing targeting ligand to the microbubble suspension. The optimal molar ratio of ligand to microbubble should be determined empirically, but a starting point of 10⁶-10⁸ ligands per microbubble is common for other platforms.

    • Add sodium cyanoborohydride to a final concentration of 20-50 mM.

    • Incubate the reaction mixture overnight at 4°C on an end-over-end rotator.

  • Purification of Functionalized this compound:

    • Wash the functionalized microbubbles three times with PBS using gentle centrifugation (300 x g, 3 minutes) to remove unreacted ligand and reducing agent.

    • Resuspend the final functionalized this compound pellet in sterile PBS.

  • Quantification of Ligand Conjugation (Optional):

    • The amount of conjugated ligand can be indirectly quantified by measuring the concentration of the ligand in the supernatant before and after the conjugation reaction using a BCA protein assay or other appropriate methods. The difference represents the amount of ligand attached to the microbubbles.

G cluster_prep Preparation cluster_oxidation Oxidation cluster_conjugation Conjugation This compound Reconstituted this compound Wash1 Wash with PBS This compound->Wash1 Oxidation Add Galactose Oxidase Incubate 1-2h Wash1->Oxidation Wash2 Wash to remove enzymes Oxidation->Wash2 Oxidized_MB Aldehyde-Activated This compound Wash2->Oxidized_MB Add_Ligand Add Amine-Ligand & NaBH₃CN Oxidized_MB->Add_Ligand Incubate Incubate overnight at 4°C Add_Ligand->Incubate Wash3 Final Wash Steps Incubate->Wash3 Final_Product Functionalized this compound Wash3->Final_Product

Figure 1. Workflow for the functionalization of this compound microbubbles.

Application Example: Imaging Tumor Angiogenesis with VEGFR2-Targeted this compound

Background: VEGFR2 is a key receptor in the angiogenesis signaling cascade and is highly expressed on the endothelial cells of tumor neovasculature. Targeting VEGFR2 with functionalized this compound allows for the specific visualization of tumor-associated blood vessels.

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Proliferation Cell Proliferation & Survival Akt->Proliferation NO NO eNOS->NO Permeability Vascular Permeability NO->Permeability Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Figure 2. Simplified VEGFR2 signaling pathway in angiogenesis.

Protocol 2: In Vitro Binding Assays

These protocols are designed to confirm the binding specificity and affinity of the functionalized this compound before proceeding to in vivo studies.

A. Static Binding Assay

Purpose: To qualitatively and quantitatively assess the specific binding of functionalized this compound to a monolayer of target-expressing cells.

Materials:

  • VEGFR2-positive endothelial cells (e.g., HUVECs stimulated with VEGF)

  • Control cells (lacking VEGFR2 expression)

  • Cell culture plates (e.g., 24-well plates)

  • VEGFR2-targeted this compound

  • Non-targeted (control) this compound

  • Blocking antibody (anti-VEGFR2)

  • PBS, cell culture medium

  • Inverted microscope with a camera

Procedure:

  • Cell Culture: Plate VEGFR2-positive cells and control cells in separate wells of a 24-well plate and culture until they form a confluent monolayer.

  • Blocking (Control Group): To one set of VEGFR2-positive wells, add a blocking antibody against VEGFR2 and incubate for 30 minutes at 37°C to saturate the binding sites.

  • Microbubble Incubation:

    • Dilute the VEGFR2-targeted and non-targeted this compound in cell culture medium to a concentration of approximately 1-5 x 10⁷ microbubbles/mL.

    • Remove the medium from all wells (including the blocked wells) and add the diluted microbubble suspensions.

    • Incubate for 15-30 minutes at 37°C, allowing the microbubbles to float up and interact with the cell monolayer.

  • Washing:

    • Gently wash the cell monolayers three times with PBS to remove non-adherent microbubbles. This is a critical step and must be done carefully to avoid dislodging the cells or the specifically bound microbubbles.

  • Imaging and Quantification:

    • Image multiple random fields of view for each well using an inverted microscope.

    • Count the number of adherent microbubbles per field of view.

    • Calculate the average number of bound microbubbles per mm² for each condition.

Static_Binding_Workflow Start Start: Culture Cells to Confluence Blocking Blocking Group: Add anti-VEGFR2 Ab Start->Blocking Incubation Incubate with Targeted or Control this compound Start->Incubation Blocking->Incubation Washing Gently Wash x3 with PBS Incubation->Washing Imaging Microscopy Imaging Washing->Imaging Quantification Count Bound Microbubbles per Field of View Imaging->Quantification Analysis Data Analysis Quantification->Analysis

Figure 3. Workflow for the in vitro static binding assay.

B. Flow Chamber Assay

Purpose: To assess the binding of functionalized this compound under physiological shear stress conditions.

Materials:

  • Parallel plate flow chamber system

  • Syringe pump

  • All materials listed for the Static Binding Assay

Procedure:

  • Setup: Grow a monolayer of target-expressing cells on a coverslip compatible with the flow chamber. Assemble the flow chamber.

  • Perfusion:

    • Perfuse the chamber with cell culture medium at a defined physiological shear rate (e.g., 1-5 dynes/cm²) using a syringe pump.

    • Introduce the suspension of functionalized this compound into the flow for a set period (e.g., 5-10 minutes).

  • Washout: Perfuse the chamber with clear medium for another 5-10 minutes to wash out any non-adherent microbubbles.

  • Quantification: Image the coverslip and quantify the number of bound microbubbles as described in the static assay. The experiment can be repeated at different shear rates to determine the avidity of the binding.

Protocol 3: In Vivo Molecular Imaging

Purpose: To non-invasively visualize and quantify the accumulation of functionalized this compound at a target site in a preclinical animal model. This protocol describes a destruction-replenishment method.[3]

Materials:

  • Tumor-bearing small animal model (e.g., mouse with subcutaneous tumor xenograft)

  • High-frequency ultrasound imaging system with contrast-specific imaging software

  • VEGFR2-targeted this compound and non-targeted this compound

  • Anesthesia (e.g., isoflurane)

  • Catheter for intravenous injection

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain its body temperature. Place the animal on the imaging stage and insert a catheter into the tail vein.

  • Baseline Imaging: Acquire baseline B-mode and contrast-mode images of the region of interest (e.g., tumor) before microbubble injection.

  • Microbubble Injection: Inject a bolus of VEGFR2-targeted this compound (e.g., 1-2 x 10⁷ microbubbles in 100 µL saline) via the tail vein catheter.

  • Circulation and Binding: Allow the microbubbles to circulate and accumulate at the target site for a defined period (e.g., 5-10 minutes). During this time, acquire low mechanical index (MI) images to monitor the initial wash-in.

  • Pre-Destruction Imaging: Acquire a short video loop (e.g., 10-30 seconds) of the region of interest. The signal intensity in this loop represents both freely circulating and bound microbubbles.

  • Destruction Pulse: Apply a high-MI ultrasound pulse to the imaging plane to destroy all microbubbles within that slice.

  • Post-Destruction (Replenishment) Imaging: Immediately following the destruction pulse, acquire another video loop as the freely circulating microbubbles flow back into the imaging plane.

  • Data Analysis:

    • Subtract the post-destruction (replenishment) signal from the pre-destruction signal.

    • The resulting differential signal primarily represents the contribution from the microbubbles that were adherent to the vasculature and did not replenish after destruction.

    • Quantify this differential signal intensity within the region of interest.

  • Control: Repeat the entire procedure with non-targeted this compound to assess the level of non-specific binding.

InVivo_Workflow Start Anesthetize Animal & Position for Imaging Inject Inject Targeted this compound (IV) Start->Inject Circulate Allow Circulation & Binding (5-10 min) Inject->Circulate Pre_Destroy Acquire Pre-Destruction Low-MI Video Loop Circulate->Pre_Destroy Destroy Apply High-MI Destruction Pulse Pre_Destroy->Destroy Post_Destroy Acquire Post-Destruction (Replenishment) Video Loop Destroy->Post_Destroy Analysis Calculate Differential Signal (Pre - Post) Post_Destroy->Analysis

Figure 4. In vivo molecular imaging workflow using destruction-replenishment.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize typical quantitative data reported in the literature for various targeted microbubble platforms. These values can serve as a benchmark for studies with functionalized this compound.

Table 1: In Vitro Binding Performance of Targeted Microbubbles

TargetLigand TypeCell LineBinding Increase vs. ControlReference
NucleolinF3 PeptideNCL-expressing cells433-fold[1][8]
B7-H3AffibodyMS1B7-H3~9.8-fold[9]
αvβ3 IntegrincRGD PeptidebEnd.3 cells~5-fold[10]

Table 2: In Vivo Performance of Targeted Microbubbles

TargetAnimal ModelImaging Signal EnhancementCommentsReference
VEGFR2Murine Breast Cancer~2-fold increase vs. controlSignal correlated with VEGFR2 expression[6]
αvβ3 IntegrinMurine Mammary CarcinomaSignificantly higher than cRAD controlQuantified by intensity normalization[10]
NucleolinMurine Breast CancerEnhanced accumulation over timeSignal decreased after destruction pulse[1][8]

Conclusion

Functionalized this compound holds promise as a customizable tool for molecular imaging research. The protocols outlined above provide a framework for the development and validation of targeted this compound-based probes. By leveraging the biocompatible galactose shell, researchers can create novel agents for the non-invasive study of a wide range of diseases at the molecular level, potentially accelerating drug development and improving diagnostic capabilities. Further optimization of conjugation chemistry and imaging protocols will be essential to fully realize the potential of this first-generation contrast agent in the modern molecular imaging landscape.

References

Application Notes and Protocols for Quantifying Levovist™ Signal Intensity in Ultrasound Images

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levovist™ (Bayer AG) is a first-generation ultrasound contrast agent composed of galactose microparticles with a small amount of palmitic acid, which forms a shell around air-filled microbubbles.[1][2] When injected intravenously, these microbubbles enhance the echogenicity of blood, improving the visualization of blood flow and tissue perfusion during ultrasound imaging.[2][3] The quantification of this compound™ signal intensity provides valuable data for assessing changes in vascularity and perfusion, which is critical in various research and drug development applications, including oncology, cardiology, and studies of inflammatory diseases.

These application notes provide a detailed overview and protocols for the quantitative analysis of this compound™ signal intensity in ultrasound images.

Principle of Contrast-Enhanced Ultrasound with this compound™

The fundamental principle behind contrast-enhanced ultrasound (CEUS) with this compound™ lies in the nonlinear acoustic behavior of the microbubbles. When exposed to an ultrasound field, the microbubbles oscillate, expanding and contracting in response to the pressure waves.[4] This nonlinear oscillation generates harmonic frequencies that are multiples of the fundamental ultrasound frequency.[5] Modern ultrasound scanners are equipped with contrast-specific imaging modes that detect these harmonic signals while suppressing the linear signals from the surrounding tissue. This results in a high-contrast image that specifically highlights the distribution of the microbubbles within the vasculature.

The intensity of the enhanced signal is proportional to the concentration of microbubbles in the region of interest (ROI), allowing for the quantification of blood volume and perfusion dynamics.[6]

Quantitative Analysis: Time-Intensity Curves (TIC)

The primary method for quantifying the signal intensity from this compound™ is the analysis of Time-Intensity Curves (TIC). A TIC is a graphical representation of the change in signal intensity within a user-defined ROI over time following the administration of the contrast agent.[6][7]

The analysis of TIC data allows for the extraction of several key quantitative parameters that reflect the underlying physiological processes of blood flow and tissue perfusion.

Key TIC Parameters
ParameterAbbreviationDescriptionClinical/Research Significance
Peak Enhancement PEThe maximum signal intensity reached during the transit of the contrast agent bolus.Proportional to the regional blood volume.
Time to Peak TTPThe time taken from the start of enhancement to reach peak intensity.Reflects the rate of blood flow into the tissue.
Area Under the Curve AUCThe total area under the TIC, representing the total amount of contrast agent that has passed through the ROI.Correlates with total blood volume and flow over the measured period.
Wash-in Rate WiRThe rate at which the signal intensity increases during the initial phase of enhancement.Indicates the speed of microbubble arrival and tissue perfusion.
Wash-out Rate WoRThe rate at which the signal intensity decreases after reaching the peak.Reflects the clearance of the microbubbles from the tissue.
Mean Transit Time MTTThe average time it takes for the microbubbles to pass through the ROI.Provides an estimate of the average blood velocity within the microvasculature.

Table 1: Key parameters derived from Time-Intensity Curve analysis.

Experimental Protocols

In-Vitro Quantification of this compound™ Signal Intensity

Objective: To establish a standardized method for quantifying the acoustic properties of this compound™ in a controlled environment using a tissue-mimicking phantom.

Materials:

  • This compound™ (SH U 508A) powder for suspension

  • Sterile, degassed water for injection

  • Tissue-mimicking phantom (e.g., gelatin-based or commercially available)

  • Ultrasound scanner with a linear transducer and contrast-specific imaging software

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Acoustic measurement setup (optional, for advanced characterization)

Protocol:

  • This compound™ Preparation:

    • Reconstitute the this compound™ powder with sterile, degassed water according to the manufacturer's instructions to achieve the desired concentration. For in-vitro studies, concentrations of 0.02 mg/mL, 0.2 mg/mL, and 2 mg/mL have been used.[1]

    • Gently agitate the suspension to ensure homogeneity. Avoid vigorous shaking to prevent premature bubble destruction.

  • Tissue-Mimicking Phantom Preparation (Gelatin-based):

    • A common formulation for a tissue-mimicking phantom includes gelatin powder, water, and scattering particles to simulate the acoustic properties of tissue.[8]

    • Dissolve gelatin (e.g., 10% w/v) in hot, degassed water.

    • Add scattering materials such as silicon carbide (SiC) or aluminum oxide (Al2O3) to achieve appropriate backscatter properties.[9]

    • Incorporate a channel or a chamber within the phantom to circulate the this compound™ suspension.

    • Allow the phantom to solidify at room temperature or in a refrigerator.

  • Ultrasound Imaging:

    • Place the ultrasound transducer on the surface of the phantom, ensuring good acoustic coupling with ultrasound gel.

    • Set the ultrasound scanner to a contrast-specific imaging mode (e.g., pulse inversion or amplitude modulation).

    • Optimize imaging parameters such as Mechanical Index (MI), gain, dynamic range, and focus. A low MI is crucial to minimize microbubble destruction.

    • Begin acquiring images before introducing the this compound™ suspension to establish a baseline.

  • Data Acquisition and Analysis:

    • Introduce the prepared this compound™ suspension into the channel of the phantom at a constant flow rate.

    • Record a cine loop of the contrast enhancement for a sufficient duration to capture the full wash-in and wash-out phases.

    • Using the ultrasound system's analysis software or a dedicated third-party program, draw an ROI within the contrast-filled channel.

    • Generate a TIC from the ROI.

    • Fit a mathematical model (e.g., gamma-variate or lognormal function) to the TIC to extract quantitative parameters (PE, TTP, AUC, etc.).

In-Vivo Quantification of this compound™ Signal Intensity in a Murine Model

Objective: To quantify the perfusion and vascularity in a specific tissue or tumor in a living mouse model using this compound™.

Materials:

  • This compound™

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Animal model (e.g., C57BL/6 mouse with a subcutaneously implanted tumor)[10]

  • High-frequency ultrasound system with a linear transducer and contrast imaging capabilities

  • Catheter for intravenous injection (e.g., tail vein)

  • Physiological monitoring equipment (ECG, respiration, temperature)

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).[10]

    • Remove the fur from the imaging area using a depilatory cream to ensure good acoustic coupling.[10]

    • Place the mouse on a heated platform to maintain body temperature.

    • Insert a catheter into the tail vein for the administration of this compound™.[11]

  • Ultrasound Imaging:

    • Apply a generous amount of pre-warmed ultrasound gel to the imaging area.

    • Position the ultrasound transducer over the region of interest (e.g., tumor).

    • Obtain baseline B-mode and contrast-mode images before injecting this compound™.

    • Optimize scanner settings (low MI, appropriate gain, and dynamic range).

  • This compound™ Administration and Data Acquisition:

    • A typical dose for clinical use in humans is 300 mg/mL in an 8.5 mL volume.[3] For murine models, the dose should be scaled down appropriately based on body weight.

    • Administer a bolus injection of the this compound™ suspension via the tail vein catheter, followed by a saline flush.[11]

    • Immediately start recording a cine loop of the contrast enhancement for at least 2-3 minutes to capture the vascular and late phases.

  • Data Analysis:

    • Transfer the acquired cine loop to an analysis workstation.

    • Draw ROIs over the tumor and a reference tissue (e.g., adjacent muscle or contralateral tissue).

    • Generate TICs for each ROI.

    • Perform curve fitting using a suitable mathematical model to extract quantitative perfusion parameters.

    • Compare the parameters between the tumor and the reference tissue.

Data Presentation

Quantitative data from TIC analysis should be summarized in tables for clear comparison between different experimental groups or conditions.

GroupPeak Enhancement (Arbitrary Units)Time to Peak (s)Area Under the Curve (Arbitrary Units * s)
ControlMean ± SDMean ± SDMean ± SD
Treatment 1Mean ± SDMean ± SDMean ± SD
Treatment 2Mean ± SDMean ± SDMean ± SD

Table 2: Example of a data summary table for in-vivo experiments.

A study on focal liver lesions provided the following quantitative data for Rise Time (RT) and Late-Phase Ratio (LPR) which can be used for differentiation of benign and malignant lesions.[12]

Lesion TypeRise Time (s)Late-Phase Ratio
Benign14.8 ± 13.81.59 ± 1.59
Malignant9.3 ± 3.80.38 ± 0.23
Hemangioma23.4 ± 16.2-
Adenoma22.8 ± 15.3-
Focal Nodular Hyperplasia6.4 ± 0.7-

Table 3: Quantitative parameters for differentiating liver lesions. Data from Schwarz et al., 2021.[12]

Visualization of Workflows and Models

Experimental Workflow for In-Vitro Quantification

in_vitro_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis prep_this compound Prepare this compound Suspension inject_contrast Introduce Contrast into Phantom prep_this compound->inject_contrast prep_phantom Prepare Tissue- Mimicking Phantom setup_us Setup Ultrasound Scanner prep_phantom->setup_us acquire_baseline Acquire Baseline Images setup_us->acquire_baseline acquire_baseline->inject_contrast record_cine Record Cine Loop inject_contrast->record_cine draw_roi Draw Region of Interest (ROI) record_cine->draw_roi generate_tic Generate Time- Intensity Curve (TIC) draw_roi->generate_tic fit_model Fit Mathematical Model generate_tic->fit_model extract_params Extract Quantitative Parameters fit_model->extract_params

In-Vitro Quantification Workflow

Logical Flow of Time-Intensity Curve Analysis

tic_analysis_flow start Start with Acquired Cine Loop roi_selection Select Region of Interest (ROI) start->roi_selection intensity_extraction Extract Mean Signal Intensity per Frame roi_selection->intensity_extraction tic_generation Generate Time-Intensity Curve (TIC) intensity_extraction->tic_generation model_fitting Fit Curve to a Mathematical Model (e.g., Gamma Variate) tic_generation->model_fitting parameter_extraction Extract Quantitative Parameters (PE, TTP, AUC, etc.) model_fitting->parameter_extraction end Quantitative Perfusion Data parameter_extraction->end

Time-Intensity Curve Analysis Flow

Mathematical Modeling of Time-Intensity Curves

The wash-in and wash-out kinetics of this compound™ can be described by mathematical models, most commonly the gamma-variate function and the lognormal distribution .

Gamma-Variate Function: This function is widely used to model the passage of a tracer through a vascular bed. The general form of the function is:

C(t) = K * (t - t₀)α * e-(t - t₀)/β

Where:

  • C(t) is the concentration of the contrast agent at time t.

  • K is a scaling factor.

  • t₀ is the appearance time of the contrast agent.

  • α and β are parameters that determine the shape of the curve, related to the dispersion and clearance of the tracer.[13]

Lognormal Distribution: This model is also used to describe the distribution of transit times of the contrast agent through the vasculature. The probability density function is given by:

f(t) = (1 / (t * σ * √(2π))) * e-((ln(t) - μ)² / (2 * σ²))

Where:

  • t is time.

  • μ is the mean of the logarithm of the transit times.

  • σ is the standard deviation of the logarithm of the transit times.[14][15]

The choice of model can depend on the specific application and the characteristics of the observed TIC.

Conclusion

The quantification of this compound™ signal intensity using Time-Intensity Curve analysis is a powerful tool for researchers, scientists, and drug development professionals. By following standardized in-vitro and in-vivo protocols and applying appropriate mathematical models, it is possible to obtain reliable and reproducible data on tissue perfusion and vascularity. This information is invaluable for understanding disease processes and evaluating the efficacy of novel therapeutics.

References

Troubleshooting & Optimization

minimizing Levovist microbubble destruction during sonication

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Levovist microbubbles. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions (FAQs) to minimize microbubble destruction during sonication.

Frequently Asked Questions (FAQs)

Q1: What is the composition of this compound microbubbles and how does it influence their stability?

A1: this compound is a first-generation ultrasound contrast agent. Its microbubbles consist of a shell made of 99.9% galactose and 0.1% palmitic acid, encapsulating an air core.[1] This composition makes them biocompatible.[1] The stability of these microbubbles is influenced by their shell composition and the surrounding environment. For instance, this compound has shown higher sensitivity to oxygen concentration in solutions compared to some other contrast agents.[2] In vivo, these microbubbles are eventually phagocytosed by Kupffer cells in the liver.[3]

Q2: What is the primary mechanism of this compound microbubble destruction during sonication?

A2: The primary mechanism of microbubble destruction during sonication is a phenomenon known as cavitation.[4] In an ultrasound field, microbubbles oscillate, contracting and expanding in response to the acoustic pressure waves.[4] At lower acoustic pressures, this oscillation is stable. However, at higher acoustic pressures, the oscillations become exaggerated and unstable, leading to the rupture of the microbubble shell and the release of the gas core. This is referred to as inertial cavitation.[4][5]

Q3: How does the Mechanical Index (MI) affect this compound microbubble destruction?

A3: The Mechanical Index (MI) is a measure of the acoustic power of an ultrasound beam and is directly related to the peak negative pressure.[6][7] A higher MI leads to more intense microbubble oscillation and, consequently, a higher rate of microbubble destruction.[5] For contrast-enhanced ultrasound, it is crucial to use a low MI (typically <0.3) to prolong the visualization of the microbubbles.[5] While the MI is a useful indicator, it's important to note that different scanner and transducer combinations can result in varying degrees of microbubble destruction even at the same MI value.[8]

Q4: What is the influence of ultrasound frequency on microbubble stability?

A4: Ultrasound frequency plays a significant role in microbubble stability. Generally, lower frequencies lead to greater microbubble expansion and are more likely to induce inertial cavitation and destruction compared to higher frequencies.[9] Studies have shown that as the transmit frequency increases, the fractional destruction of microbubbles decreases.[10] This is because at higher frequencies, the time for the microbubble to expand and contract is shorter, reducing the likelihood of reaching the point of inertial collapse.[7]

Q5: How do pulse duration and pulse repetition frequency (PRF) impact microbubble destruction?

A5: Both pulse duration (pulse length) and pulse repetition frequency (PRF) affect the total acoustic energy delivered to the microbubbles and thus their destruction.

  • Pulse Duration: Longer pulse lengths increase the time the microbubbles are exposed to the acoustic pressure, leading to a higher likelihood of destruction.[10]

  • Pulse Repetition Frequency (PRF): A higher PRF means more ultrasound pulses are delivered per unit of time, which also increases the rate of microbubble destruction.[10]

Troubleshooting Guide

Issue: My this compound microbubbles are being destroyed too quickly, leading to a short imaging window.

Potential Cause Troubleshooting Step Explanation
High Mechanical Index (MI) Decrease the MI on your ultrasound system. Aim for an MI below 0.3 for routine contrast imaging.A lower MI reduces the acoustic pressure, leading to more stable microbubble oscillation and less destruction.[5]
Low Ultrasound Frequency If your system allows, try using a higher transducer frequency.Higher frequencies cause less dramatic microbubble expansion, reducing the chance of inertial cavitation.[10]
Long Pulse Duration Shorten the pulse length in your imaging parameters.Shorter pulses decrease the total acoustic energy delivered to the microbubbles per pulse.[10]
High Pulse Repetition Frequency (PRF) Reduce the PRF or frame rate of your imaging sequence.A lower PRF increases the time between pulses, allowing for microbubble recovery and reducing the cumulative energy exposure.[5]
Focal Zone Placement Position the focal zone below the region of interest.This can help to create a more homogeneous energy distribution across the image plane, minimizing localized areas of high intensity that can cause rapid destruction.[5]
Inappropriate this compound Concentration Ensure you are using the recommended concentration of this compound for your application.While not directly a cause of destruction from sonication parameters, an incorrect initial concentration can affect the perceived rate of signal loss.

Quantitative Data Summary

The following tables summarize quantitative data from cited studies on the factors affecting microbubble destruction. Note that some of these studies used other microbubble agents, but the general principles are applicable to this compound.

Table 1: Effect of Acoustic Pressure (Mechanical Index) on Microbubble Destruction

Microbubble Agent Mechanical Index (MI) Observation Reference
Generic>0.20Microbubbles begin to burst.[6]
Generic0.3Evidence of microbubble destruction.[6]
Optison0.7Up to 71% reduction in video intensity (indirect measure of destruction).[8]
Generic1.6Transient decrease in left ventricular developed pressure and capillary ruptures in isolated hearts.[4]

Table 2: Effect of Ultrasound Frequency on Microbubble Destruction

Microbubble Agent Frequency Change Observation Reference
Sonazoid2 to 3 MHzFractional destruction decreased by more than half within the first 3 pulses.[10]
GenericLow Frequency (<1.5 MHz)Lowers the inertial cavitation threshold, promoting destruction.[9]

Table 3: Effect of Pulse Length on Microbubble Destruction

Microbubble Agent Pulse Length Change Observation Reference
Sonazoid2 to 16 cyclesFractional destruction increased from approximately 8% to 66%.[10]

Experimental Protocols

Protocol 1: In Vitro Evaluation of Microbubble Destruction

This protocol provides a general framework for assessing the impact of different sonication parameters on this compound microbubble stability in a controlled laboratory setting.

Materials:

  • This compound microbubbles

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Acoustically transparent sample holder (e.g., cellulose tube, thin-walled phantom)

  • Clinical or research ultrasound system with adjustable parameters (MI, frequency, pulse length, PRF)

  • High-speed camera or another imaging modality to observe microbubble persistence (optional)

  • Acoustic measurement equipment (hydrophone) for calibration (recommended)

Methodology:

  • Microbubble Preparation: Reconstitute this compound microbubbles according to the manufacturer's instructions to the desired concentration.

  • Sample Preparation: Introduce the prepared microbubble suspension into the acoustically transparent sample holder. Ensure there are no air bubbles other than the contrast agent.

  • Ultrasound System Setup:

    • Position the ultrasound transducer at a fixed distance from the sample holder.

    • Set the initial imaging parameters: select a starting frequency, MI, pulse length, and PRF.

  • Sonication and Data Acquisition:

    • Begin sonication of the microbubble suspension.

    • Capture ultrasound images or video loops at defined time points to monitor the decay in echogenicity, which serves as an indirect measure of microbubble destruction.

    • If available, use a high-speed camera to directly visualize microbubble behavior and destruction.

  • Parameter Variation:

    • Systematically vary one sonication parameter at a time (e.g., increase the MI in discrete steps) while keeping all other parameters constant.

    • Repeat the sonication and data acquisition for each parameter setting.

  • Data Analysis:

    • Quantify the change in video intensity or microbubble count over time for each set of parameters.

    • Plot the rate of signal decay as a function of the varied parameter (e.g., MI, frequency) to determine its impact on microbubble stability.

Visualizations

Factors_Influencing_Microbubble_Destruction cluster_ultrasound Ultrasound Parameters cluster_microbubble Microbubble Properties MI Mechanical Index (MI) Acoustic Pressure Destruction Microbubble Destruction (Inertial Cavitation) MI->Destruction Increases Frequency Frequency Frequency->Destruction Decreases with higher frequency Pulse Pulse Characteristics (Duration, PRF) Pulse->Destruction Increases with longer duration & higher PRF Shell Shell Composition (Galactose, Palmitic Acid) Shell->Destruction Influences Stability Gas Core Gas (Air) Gas->Destruction Influences Stability

Caption: Factors influencing this compound microbubble destruction.

Troubleshooting_Workflow Start Start: Rapid Microbubble Destruction Observed Check_MI Is MI > 0.3? Start->Check_MI Lower_MI Action: Lower MI Check_MI->Lower_MI Yes Check_Freq Is Frequency Low? Check_MI->Check_Freq No Lower_MI->Check_Freq Increase_Freq Action: Increase Frequency Check_Freq->Increase_Freq Yes Check_Pulse Are Pulse Duration / PRF High? Check_Freq->Check_Pulse No Increase_Freq->Check_Pulse Decrease_Pulse Action: Decrease Pulse Duration / PRF Check_Pulse->Decrease_Pulse Yes End End: Microbubble Stability Improved Check_Pulse->End No Decrease_Pulse->End

Caption: Troubleshooting workflow for rapid microbubble destruction.

References

Technical Support Center: Levovist Enhanced Ultrasound

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Levovist™ for contrast-enhanced ultrasound (CEUS). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly signal attenuation in deep tissue imaging.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal weak or rapidly disappearing when imaging deep tissues?

Signal attenuation in deep tissues is a primary challenge in ultrasound. This loss of signal strength is due to several factors:

  • Acoustic Attenuation: As ultrasound energy travels through tissue, it is absorbed and scattered, reducing the energy that reaches the target depth and returns to the transducer. Deeper targets require more energy, which can be problematic.

  • Microbubble Destruction: Higher acoustic power is often used to penetrate deeper tissues. However, this compound, as a first-generation contrast agent, is susceptible to destruction at high acoustic pressures.[1] This is measured by the Mechanical Index (MI). Once the microbubble shell is disrupted, the gas diffuses, and the contrast effect is lost.[2]

  • Shadowing: At high concentrations or in the near field, a dense layer of microbubbles can scatter the ultrasound beam so effectively that it prevents the signal from reaching deeper regions, an effect known as acoustic shadowing.[2]

Q2: What is the Mechanical Index (MI) and how does it affect this compound?

The Mechanical Index (MI) is a standardized value displayed on ultrasound systems that indicates the potential for mechanical bioeffects, such as microbubble cavitation (destruction).[3] It is calculated based on the peak negative pressure of the ultrasound wave and the ultrasound frequency.

  • Low MI (<0.4): Generally recommended for CEUS to minimize bubble destruction and allow for real-time observation of perfusion.[4]

  • High MI (>0.7): Increases the risk of microbubble cavitation.[3] High MI pulses are sometimes used intentionally in "flash" imaging to destroy all bubbles in the field of view to observe the replenishment phase.[5]

For this compound, which can be more fragile than second-generation agents, managing the MI is critical. While some protocols have used high-MI pulse-inversion sonography for this compound in liver imaging, this approach requires careful timing, with scanning delayed until the agent has accumulated in the tissue.[6][7] For real-time perfusion studies in deep tissue, a low MI is paramount.

Q3: How do advanced imaging modes like Pulse Inversion Harmonic Imaging help?

Microbubbles oscillate in a non-linear fashion when insonated with an ultrasound pulse, producing echoes at multiples of the transmitted frequency (harmonics). Tissue, being mostly linear, does not. Advanced imaging modes exploit this difference to isolate the bubble signal from the surrounding tissue signal.

Pulse Inversion Harmonic Imaging (PIHI) is a common technique that involves sending two consecutive ultrasound pulses: one standard pulse and one that is perfectly phase-inverted (180° opposite).

  • When the returning echoes are summed, the linear signals from the tissue cancel each other out.

  • The non-linear signals from the this compound microbubbles do not cancel out and are added together, resulting in a much stronger signal with significantly less background noise.[8][9][10]

This technique dramatically improves the contrast-to-tissue ratio, making it easier to visualize microbubble distribution even when the signal is weak.

Q4: Can I adjust my this compound dose or injection rate for deep tissue imaging?

Yes, but with caution. Increasing the dose may seem like a straightforward solution, but it can lead to excessive shadowing, where near-field bubbles obscure the signal from deeper tissues.[2] A better approach is often to optimize the injection technique and scanner settings first.

  • Bolus Injection: A rapid bolus followed by a saline flush is standard for observing the dynamic wash-in and wash-out phases.[2][11]

  • Continuous Infusion: For measuring blood flow parameters, a slow, constant infusion can be used with a destruction-replenishment technique.[2] This may provide a more stable, albeit lower, concentration of microbubbles for deep tissue imaging over a longer period.

Always start with the manufacturer's recommended dose and adjust based on empirical results while being mindful of potential artifacts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: Weak or No Signal from Deep Region of Interest (ROI)
Potential Cause Recommended Solution
Insufficient Penetration Lower Transducer Frequency: Switch to a lower frequency transducer (e.g., from 5 MHz to 2.5 MHz). Lower frequencies have less attenuation and penetrate deeper, though at the cost of some spatial resolution.[12]
Incorrect Scanner Settings Optimize Gain: Increase the overall gain to amplify the received signal. Use Time Gain Compensation (TGC) sliders to selectively boost the gain at the specific depth of your ROI.[12][13] Adjust Dynamic Range: A narrower dynamic range can increase image contrast and make weak signals more apparent.[12] Set Focus: Position the focal zone at or just below the depth of your ROI to maximize lateral resolution in that area.[13][14]
Microbubble Destruction Lower the Mechanical Index (MI): This is the most critical step. Reduce the MI to the lowest value that still provides a detectable signal (typically < 0.4). This minimizes bubble destruction, allowing more intact this compound microbubbles to reach and perfuse the deep tissue.[4]
Poor Contrast-to-Tissue Ratio Activate Advanced Imaging Mode: Ensure a contrast-specific imaging mode like Pulse Inversion Harmonic Imaging (PIHI) or Amplitude Modulation is active. These modes are designed to suppress tissue signals and enhance microbubble signals.[9]
Problem: Strong Near-Field Signal with Distal Shadowing
Potential Cause Recommended Solution
Excessive Contrast Dose Reduce Dose/Concentration: A lower initial bolus dose can prevent oversaturation in the near field. Use a Slower Injection Rate: A slower injection or infusion can create a more uniform distribution of microbubbles throughout the vasculature.
High Gain in Near Field Adjust Time Gain Compensation (TGC): Use the TGC sliders to decrease the gain in the near-field zones while maintaining or increasing it for the far-field (deep tissue) zones.[13]
Non-linear Propagation Artifact This artifact can occur when a high concentration of microbubbles in the near field increases the non-linearity of the tissue path, causing tissue to be incorrectly registered as a bubble signal.[2] The primary solution is to reduce the contrast agent dose to avoid high concentrations in vessels proximal to your ROI.[2]

Quantitative Data on Imaging Techniques

The following table summarizes the expected impact of various techniques on image quality. Exact quantitative improvements are highly dependent on the specific ultrasound system, transducer, tissue type, and depth.

Technique/Parameter Primary Effect Expected Improvement Key Consideration
Low Mechanical Index (MI) Reduces microbubble destructionProlongs signal duration, allowing more bubbles to reach deep tissue.Finding the optimal balance between signal strength and bubble preservation.
Pulse Inversion Harmonics Suppresses tissue signal, isolates bubble signalImproves Contrast-to-Noise Ratio (CNR) by up to 30 dB.[2]Reduces frame rate, which may be a factor for very rapid dynamic events.
Lower Transducer Frequency Increases penetration depthAllows imaging at greater depths.Reduces spatial resolution.
Optimized Gain/TGC Amplifies received signalImproves visibility of weak signals from deep tissue.Excessive gain can amplify noise and introduce artifacts.[1]
Narrower Dynamic Range Increases image contrastCan make subtle differences in enhancement more obvious.May cause signal saturation in brighter areas.[12]

Experimental Protocols

Protocol 1: General Deep Tissue CEUS with this compound (Bolus)
  • Preparation:

    • Reconstitute this compound according to manufacturer instructions. Common concentrations are 200 mg/mL or 300 mg/mL.

    • Ensure the subject is positioned for stable access to the region of interest.

    • Insert an intravenous (IV) cannula (e.g., 20G) and attach a three-way stopcock. Prepare a 10 mL saline flush.

  • Baseline Imaging (Pre-Contrast):

    • Select the appropriate low-frequency transducer for the target depth.

    • Optimize the B-mode image: adjust depth, place the focus at the ROI, and optimize gain/TGC for a clear baseline image.

    • Switch to a contrast-specific imaging mode (e.g., PIHI). Crucially, set the MI to a low value (e.g., 0.1 - 0.3).

    • Acquire a short pre-contrast clip of the ROI.

  • Contrast Administration and Imaging:

    • Start the cine loop recording and the on-screen timer.

    • Administer the this compound bolus (e.g., 2.5 g dose) over 5-10 seconds.[6][7]

    • Immediately follow with the 10 mL saline flush at the same rate.

    • Record the dynamic perfusion for at least 2-3 minutes to capture the arterial, portal venous, and late phases.[6]

    • Minimize transducer movement to ensure the ROI remains in the imaging plane.

  • Post-Processing:

    • Analyze the cine loop to observe wash-in and wash-out characteristics.

    • If performing quantitative analysis, draw regions of interest (ROIs) and generate time-intensity curves (TICs).

Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting weak signals in deep tissue.

TroubleshootingWorkflow Start Start: Weak Signal in Deep Tissue CheckMI Is Mechanical Index (MI) low? (<0.4) Start->CheckMI LowerMI Action: Lower MI to 0.1 - 0.3 CheckMI->LowerMI No CheckFreq Is transducer frequency the lowest available? CheckMI->CheckFreq Yes LowerMI->CheckFreq LowerFreq Action: Switch to a lower frequency transducer CheckFreq->LowerFreq No CheckMode Is a contrast-specific imaging mode active? CheckFreq->CheckMode Yes LowerFreq->CheckMode ActivateMode Action: Activate Pulse Inversion / Harmonic Mode CheckMode->ActivateMode No CheckGain Are Gain and TGC optimized for depth? CheckMode->CheckGain Yes ActivateMode->CheckGain AdjustGain Action: Increase far-field gain using TGC sliders CheckGain->AdjustGain No CheckDose Consider Dose/Injection. Is there near-field shadowing? CheckGain->CheckDose Yes AdjustGain->CheckDose AdjustDose Action: Reduce dose or use a slower injection rate CheckDose->AdjustDose Yes Success Signal Improved CheckDose->Success No, signal adequate AdjustDose->Success Fail Signal still poor. Consult specialist. AdjustDose->Fail If no improvement

A step-by-step workflow for troubleshooting weak this compound signals.
Signal Processing Pathway for Pulse Inversion

This diagram illustrates how the Pulse Inversion technique isolates the microbubble signal from tissue echoes.

PulseInversionPathway cluster_0 Transmission cluster_1 Interaction cluster_2 Reception & Processing Transmit Ultrasound System Pulse1 Pulse 1 (0° phase) Transmit->Pulse1 Pulse2 Pulse 2 (180° phase) Transmit->Pulse2 Tissue Tissue (Linear Scatterer) Pulse1->Tissue Bubble This compound (Non-Linear Scatterer) Pulse1->Bubble Pulse2->Tissue Pulse2->Bubble Echo1 Echo A (Linear + Non-Linear) Tissue->Echo1 from Pulse 1 Echo2 Echo B (-Linear + Non-Linear) Tissue->Echo2 from Pulse 2 Bubble->Echo1 from Pulse 1 Bubble->Echo2 from Pulse 2 Sum Summation (Echo A + Echo B) Echo1->Sum Echo2->Sum Result Final Image (Non-Linear Signal Only) Sum->Result Linear signals cancel

Signal pathway for the Pulse Inversion Harmonic Imaging technique.

References

improving Levovist contrast-to-tissue ratio in ultrasound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Levovist, a first-generation ultrasound contrast agent, with a focus on optimizing the contrast-to-tissue ratio in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as an ultrasound contrast agent?

This compound (Bayer AG) is a first-generation ultrasound contrast agent composed of galactose microparticles with air-filled microbubbles.[1] When injected intravenously, these microbubbles act as highly efficient scatterers of ultrasound waves, significantly increasing the echogenicity of blood. This enhancement in signal allows for better visualization of blood flow and tissue perfusion during an ultrasound examination. The microbubbles are transient, and the gas is eliminated from the body.[1]

Q2: What is the recommended procedure for reconstituting this compound?

Proper reconstitution is critical for optimal performance. While the manufacturer's instructions should always be followed, research has shown that the osmotic pressure of the reconstitution solution can influence microbubble stability. Studies have indicated that Lactate Ringer's solution or a 5% glucose solution can be suitable for reconstituting this compound, potentially offering better microbubble stability compared to other solutions.

Q3: What are the key differences between first-generation contrast agents like this compound and second-generation agents?

The primary difference lies in the gas core and shell composition. This compound, a first-generation agent, contains air, which is more soluble in blood, leading to a shorter duration of enhancement.[2] Second-generation agents utilize less soluble gases like perfluorocarbons or sulfur hexafluoride, resulting in more stable microbubbles and a longer diagnostic window.[2] Consequently, imaging with this compound often requires intermittent scanning with a higher Mechanical Index (MI) to generate sufficient contrast, as the microbubbles are less resistant to acoustic pressure.[2]

Q4: How does the Mechanical Index (MI) affect this compound microbubbles and the contrast-to-tissue ratio?

The Mechanical Index (MI) is a measure of the acoustic power of the ultrasound beam. For microbubble contrast agents, the MI has a significant impact:

  • Low MI (<0.3): At low MI values, microbubbles oscillate in a non-linear fashion, which is the basis for contrast-specific imaging modes like harmonic imaging. This minimizes microbubble destruction, but with first-generation agents like this compound, the enhancement may be weak.

  • High MI (>0.5): Higher MI values cause the microbubbles to rupture, producing a strong, transient echo enhancement.[3] Due to the lower stability of this compound's air-filled microbubbles, a higher MI is often necessary to achieve a sufficient contrast-to-tissue ratio. However, this also leads to faster clearance of the contrast agent.[3]

Q5: What is a "bolus injection" and why is it followed by a saline flush?

A bolus injection refers to the rapid intravenous administration of the full dose of the contrast agent. This is typically followed by a saline flush to ensure that the entire bolus of microbubbles is pushed from the administration line into the systemic circulation, maximizing the concentration of the agent reaching the area of interest and leading to a more uniform enhancement.

Troubleshooting Guide

Issue 1: Poor or Weak Contrast Enhancement

Possible Causes & Solutions

Possible CauseTroubleshooting Steps
Improper Reconstitution Ensure this compound is reconstituted according to the manufacturer's instructions. Consider using Lactate Ringer's solution or 5% glucose for potentially improved microbubble stability.
Suboptimal Ultrasound Settings - Increase Mechanical Index (MI): this compound often requires a higher MI for adequate enhancement. Incrementally increase the MI and observe the effect on the contrast-to-tissue ratio. - Adjust Gain: Increase the gain to amplify the received contrast signal. Be cautious not to introduce excessive noise. - Optimize Focus: Ensure the focal zone of the ultrasound beam is positioned at the depth of the region of interest.
Low Contrast Agent Dose The injected dose may be insufficient for the specific application or animal model. Consider a dose escalation study to determine the optimal concentration for your experiment.
Rapid Microbubble Clearance As a first-generation agent, this compound has a shorter window of enhancement. Plan your imaging acquisition to coincide with the peak enhancement phase immediately following injection.
Incorrect Injection Technique Ensure a rapid bolus injection followed immediately by a saline flush to maximize the delivery of the contrast agent.
Issue 2: Image Artifacts

Possible Causes & Solutions

Artifact TypeDescriptionMitigation Strategies
Acoustic Shadowing A dark region posterior to a structure with high contrast enhancement. This occurs when a high concentration of microbubbles in the near-field attenuates the ultrasound beam, preventing it from reaching deeper tissues.- Reduce Contrast Dose: An excessive dose is a common cause. - Lower the Mechanical Index (MI): A lower MI will reduce microbubble destruction and the intensity of the near-field signal. - Adjust TGC (Time Gain Compensation): Decrease the gain in the near-field to compensate for the strong signal.
Blooming The contrast effect appears to "spill over" into the surrounding tissues, obscuring anatomical details.- Decrease Gain: Lower the overall gain to reduce the amplification of the contrast signal. - Reduce Contrast Dose: A lower concentration of microbubbles can minimize this effect.
Reverberation Multiple, parallel echoes appearing behind a strong reflector.- Change Transducer Position: Altering the angle of insonation can reduce reverberation artifacts. - Use Harmonic Imaging: This mode can help suppress reverberation artifacts.

Experimental Protocols

Representative Protocol for Preclinical Liver Perfusion Study in a Rodent Model

This protocol is a general guideline and should be adapted based on the specific research question, animal model, and available ultrasound equipment.

1. Animal Preparation:

  • Anesthetize the animal according to your institution's approved protocol.
  • Maintain the animal's body temperature.
  • Place the animal in a supine position to provide a clear acoustic window to the liver.
  • Secure intravenous access (e.g., via the tail vein) with a small-gauge catheter.

2. This compound Preparation:

  • Reconstitute this compound immediately before use as per the manufacturer's instructions. A common concentration for preclinical studies is in the range of 100-200 mg/mL.
  • Draw the required dose into a syringe. A typical dose for a mouse is in the range of 50-100 µL.
  • Prepare a separate syringe with 50-100 µL of sterile saline for the flush.

3. Ultrasound System Setup:

  • Select a high-frequency linear transducer appropriate for small animal imaging.
  • Choose a contrast-specific imaging mode (e.g., Harmonic Imaging, Pulse Inversion).
  • Set the initial Mechanical Index (MI) to a moderate level (e.g., 0.4-0.6) and be prepared to adjust it.
  • Optimize the gain, depth, and focus for a clear B-mode image of the liver before contrast injection.
  • Have a timer ready to track the different phases of enhancement.

4. Image Acquisition:

  • Begin recording a video loop of the liver in the contrast imaging mode.
  • Inject the this compound bolus rapidly through the intravenous catheter.
  • Immediately follow with the saline flush.
  • Continue recording for at least 2-3 minutes to capture the arterial, portal venous, and late phases of enhancement.
  • Due to this compound's rapid clearance, consider intermittent scanning after the initial arterial phase to prolong the observation window.

5. Data Analysis:

  • Use the ultrasound system's software or third-party software to analyze the recorded video loops.
  • Draw regions of interest (ROIs) over the liver parenchyma and any specific lesions.
  • Generate time-intensity curves (TICs) from the ROIs to quantify perfusion parameters such as:
  • Peak Enhancement
  • Time to Peak
  • Wash-in Rate
  • Wash-out Rate
  • Area Under the Curve

Data Presentation

Illustrative Data: Impact of Mechanical Index on Contrast-to-Tissue Ratio

The following table provides illustrative data to demonstrate the expected trend of the contrast-to-tissue ratio (CTR) with varying Mechanical Index (MI) settings when using a first-generation contrast agent like this compound. Note: Actual values will vary depending on the specific experimental conditions.

Mechanical Index (MI)Expected Contrast-to-Tissue Ratio (CTR) (dB)Observations
0.25 - 10Weak enhancement, minimal microbubble destruction.
0.410 - 18Moderate enhancement, suitable for initial visualization.
0.618 - 25Strong enhancement, but with noticeable microbubble destruction.
0.8> 25 (initially)Very strong, transient enhancement followed by rapid signal decay due to significant microbubble destruction.
Illustrative Data: Effect of Injection Rate on Time to Peak Enhancement

This table illustrates the expected relationship between the injection rate of the contrast agent bolus and the time it takes to reach peak enhancement in the target tissue.

Injection Rate (mL/s)Expected Time to Peak (seconds)Rationale
0.120 - 25A slower injection leads to a more gradual increase in contrast concentration and a delayed peak.
0.315 - 20A moderate injection rate provides a good balance between bolus integrity and peak timing.
0.510 - 15A rapid injection delivers a concentrated bolus, resulting in a faster time to peak enhancement.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Contrast Enhancement Start Start Assess_Image Poor Contrast-to-Tissue Ratio Start->Assess_Image Check_Reconstitution Verify Reconstitution Protocol Assess_Image->Check_Reconstitution Optimize_Ultrasound Adjust Ultrasound Settings (MI, Gain, Focus) Check_Reconstitution->Optimize_Ultrasound Evaluate_Dose Review Contrast Dose Optimize_Ultrasound->Evaluate_Dose Review_Injection Check Injection Technique (Bolus + Flush) Evaluate_Dose->Review_Injection Not_Improved Still Poor? Review_Injection->Not_Improved Improved Enhancement Improved Not_Improved->Check_Reconstitution No, Re-evaluate Not_Improved->Improved Yes

Caption: Troubleshooting workflow for low contrast-to-tissue ratio.

G cluster_1 Factors Influencing this compound Contrast-to-Tissue Ratio cluster_agent Contrast Agent Factors cluster_system Ultrasound System Factors cluster_subject Subject Factors CTR Contrast-to-Tissue Ratio Dose Dose Dose->CTR Reconstitution Reconstitution Reconstitution->CTR Injection_Rate Injection Rate & Flush Injection_Rate->CTR MI Mechanical Index MI->CTR Gain Gain Gain->CTR Frequency Frequency Frequency->CTR Focus Focus Focus->CTR Tissue_Perfusion Tissue Perfusion Tissue_Perfusion->CTR Acoustic_Window Acoustic Window Acoustic_Window->CTR

Caption: Key factors affecting this compound contrast enhancement.

G cluster_2 Experimental Workflow for Liver Perfusion Imaging Prep Animal & Contrast Preparation Setup Ultrasound System Setup Prep->Setup Acquisition Image Acquisition (Bolus + Flush) Setup->Acquisition Analysis Data Analysis (Time-Intensity Curves) Acquisition->Analysis Results Quantitative Perfusion Parameters Analysis->Results

Caption: General workflow for a preclinical perfusion study.

References

challenges in reproducibility with Levovist experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in reproducibility with Levovist experiments. Although this compound is no longer commercially available, this guide is intended to assist researchers who may still be working with this agent or are analyzing data from previous experiments.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

1. Preparation and Handling of this compound

  • Q1: What is the recommended procedure for reconstituting this compound to ensure consistency between experiments?

    A1: Consistent reconstitution is critical for reproducible results. While the original manufacturer's instructions should be followed if available, published studies suggest the following best practices. For a concentration of 300 mg/mL, this compound was typically reconstituted with sterile water for injection.[1][2] One study found that for in vitro experiments, Lactate Ringer's solution provided greater stability and less decay of the microbubbles compared to distilled water or various glucose solutions.[1] For in vivo applications, 5% glucose was also found to be a suitable reconstitution solution.[1]

  • Q2: How does the choice of reconstitution solution affect microbubble stability?

    A2: The osmotic pressure of the reconstitution solution can influence the stability of the this compound microbubbles. A study evaluating different solutions found that the stability of microbubbles varied depending on the osmotic pressure. While several solutions, including Lactate Ringer's solution and 5% glucose, resulted in good peak video intensities, Lactate Ringer's solution showed less decay over time in vitro.[1]

  • Q3: We are observing rapid degradation of the contrast effect. What could be the cause?

    A3: Rapid degradation of the contrast effect can be due to several factors:

    • Improper Reconstitution: Ensure the correct diluent is used and the reconstitution is performed gently to avoid premature bubble destruction.

    • High Acoustic Pressure (Mechanical Index - MI): this compound microbubbles are susceptible to destruction at high acoustic pressures.[3] For real-time imaging, a low MI setting is crucial to minimize bubble disruption.[3]

    • Delayed Injection after Reconstitution: Administer the reconstituted this compound suspension promptly as the microbubbles have a limited lifespan.

    • High Oxygen Levels in the Medium: In vitro studies have shown that this compound is sensitive to the concentration of dissolved oxygen in the surrounding solution, which can affect its stability.

2. Experimental Parameters and Variability

  • Q1: How does the injection rate of this compound affect the resulting ultrasound signal?

    A1: The injection rate is a key parameter influencing the time to peak enhancement and the maximum signal intensity. Studies have shown that a bolus injection generally leads to a higher maximum contrast enhancement, while a continuous infusion can provide a longer duration of the contrast effect, which may be beneficial for certain applications.[4]

  • Q2: What is the typical dose of this compound used in preclinical or clinical studies?

    A2: The administered dose of this compound can vary depending on the application and the subject. In a study on dogs, a bolus injection of 0.2 ml/kg of a 300 mg/ml solution was used.[4] In human studies for liver lesion evaluation, doses of 300 mg/mL and 400 mg/mL have been reported.[5]

  • Q3: We are seeing significant variability in signal intensity between different experimental sessions, even with the same parameters. What could be the sources of this variability?

    A3: Reproducibility in ultrasound contrast imaging can be challenging. Sources of variability include:

    • Operator Dependence: Differences in probe handling, imaging planes, and gain settings between operators can introduce significant variability.

    • Physiological State of the Subject: Factors such as heart rate, blood pressure, and respiration can alter blood flow dynamics and affect the distribution and kinetics of the microbubbles.

    • Ultrasound System Settings: Ensure that all imaging parameters (e.g., MI, gain, focus, and dynamic range) are kept consistent across all experiments.

    • Microbubble Size Distribution: The size of the microbubbles can vary between preparations, which can affect their acoustic response.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to illustrate the impact of different experimental parameters on this compound experiments.

Table 1: Effect of Reconstitution Solution on Microbubble Stability (In Vitro)

Reconstitution SolutionPeak Video IntensityVideo Intensity Decay (30s after peak)
Lactate Ringer's SolutionGoodLess decay than other solutions
2.5% GlucoseGood-
5% GlucoseGood-
Distilled WaterGood-
Data synthesized from a study by Takeuchi et al.[1]

Table 2: Comparison of this compound Administration Methods in Dogs

Administration MethodParameterResult
Bolus InjectionMaximum Signal EnhancementSignificantly Higher
Bolus InjectionContrast Duration (at 0 and 6 dB)Shorter
Continuous InfusionMaximum Signal EnhancementLower
Continuous InfusionContrast Duration (at 0 and 6 dB)Significantly Longer
Data from a study by Kiefer et al.[4]

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Experiments

  • Bring the this compound vial and the chosen reconstitution solution (e.g., Lactate Ringer's solution) to room temperature.

  • Using a sterile syringe, slowly inject the appropriate volume of the reconstitution solution into the this compound vial. To minimize bubble destruction, avoid forceful injection.

  • Gently swirl the vial until the galactose microparticles are fully suspended. Do not shake vigorously.

  • Visually inspect the suspension for any clumps or unsuspended particles.

  • Use the reconstituted suspension immediately for the experiment.

Protocol 2: In Vivo Administration of this compound for Liver Imaging (Canine Model)

  • Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol.

  • Establish intravenous access, typically in a cephalic or saphenous vein.

  • Reconstitute this compound with sterile water for injection to a concentration of 300 mg/ml.[4]

  • Draw the calculated dose (e.g., 0.2 ml/kg body mass) into a sterile syringe.[4]

  • Position the ultrasound transducer to obtain a clear view of the liver.

  • Initiate the injection of this compound as a bolus or a continuous infusion, depending on the experimental design.[4]

  • Begin ultrasound imaging simultaneously with the injection to capture the entire contrast enhancement phase.

  • Record the ultrasound data for subsequent analysis.

Visualizations

Below are diagrams illustrating key concepts related to this compound experiments.

Experimental Workflow for In Vivo this compound Imaging

G cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging & Analysis Reconstitution Reconstitute this compound (e.g., with sterile water) Dose_Calc Calculate Dose (e.g., 0.2 ml/kg) Reconstitution->Dose_Calc IV_Access Establish IV Access Dose_Calc->IV_Access Injection Inject this compound (Bolus or Infusion) IV_Access->Injection Imaging Acquire Ultrasound Data Injection->Imaging US_Setup Ultrasound Setup (Low MI) US_Setup->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Workflow for in vivo this compound experiments.

Logical Relationship of Factors Affecting Reproducibility

G cluster_reproducibility Reproducibility cluster_factors Influencing Factors Reproducibility Reproducibility Preparation Preparation (Reconstitution, Concentration) Preparation->Reproducibility Administration Administration (Dose, Injection Rate) Administration->Reproducibility Imaging_Params Imaging Parameters (MI, Gain) Imaging_Params->Reproducibility Subject Subject Variability (Physiology) Subject->Reproducibility

Caption: Factors influencing reproducibility in this compound experiments.

Signaling Pathway of Kupffer Cell Phagocytosis

This compound microbubbles are cleared from circulation primarily by Kupffer cells, the resident macrophages of the liver.[6] The galactose component of the microbubble shell may facilitate this uptake. The general process of phagocytosis by Kupffer cells involves a complex signaling cascade.

G cluster_cell Kupffer Cell Microbubble This compound Microbubble Receptor Scavenger Receptors (e.g., SCARF1) Microbubble->Receptor Binding PI3K_AKT PI3K-AKT Pathway Receptor->PI3K_AKT Activation STAT3 STAT3 Activation PI3K_AKT->STAT3 Phagosome Phagosome Formation STAT3->Phagosome Lysosome Lysosome Fusion Phagosome->Lysosome Degradation Microbubble Degradation Lysosome->Degradation

Caption: Simplified signaling pathway of Kupffer cell phagocytosis.

References

optimizing Levovist concentration for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Levovist. The information is based on historical data and publications from when this compound was in clinical and research use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound was a galactose-based ultrasound contrast agent. It consisted of microparticles of galactose with a small amount of palmitic acid. When suspended in sterile water, it formed a suspension of air-filled microbubbles. These microbubbles are strong reflectors of ultrasound waves, and their presence in the bloodstream significantly increases the echogenicity of blood, leading to enhanced Doppler signals and improved visualization of blood flow. The microbubbles are stabilized by the galactose and palmitic acid, allowing them to persist in circulation for a period of time.

Q2: How is this compound prepared for use?

This compound was supplied as a dry powder. To prepare it for use, it needed to be reconstituted with sterile water. The process involved vigorously shaking the vial after adding the water to ensure the microparticles were fully suspended and microbubbles were formed. The concentration of the final suspension depended on the amount of water added, with common concentrations being 200 mg/mL, 300 mg/mL, and 400 mg/mL.

Q3: What were the primary applications of this compound?

The primary applications of this compound were in diagnostic ultrasound, particularly:

  • Doppler Signal Enhancement: To improve the signal-to-noise ratio in Doppler ultrasound, allowing for better visualization of blood flow in arteries and veins.

  • Characterization of Liver Lesions: To aid in the differentiation between benign and malignant liver tumors by observing their vascular patterns during different phases of contrast enhancement.

  • Echocardiography: To enhance the delineation of the endocardial border in patients with suboptimal echocardiograms.

Q4: How long does the contrast enhancement from this compound last?

The duration of clinically useful contrast enhancement from this compound was dose-dependent. Following a bolus injection, the enhancement in the arterial system was typically observed for 2 to 5 minutes. The galactose microparticles are eventually dissolved, and the air is cleared through the lungs.

Troubleshooting Guide

Issue: Inconsistent or Weak Signal Enhancement

  • Possible Cause 1: Improper Reconstitution.

    • Solution: Ensure the vial was shaken vigorously for the recommended amount of time (e.g., 30 seconds) immediately after adding sterile water. Inadequate shaking can result in a lower concentration of stable microbubbles.

  • Possible Cause 2: Delay Between Reconstitution and Injection.

    • Solution: this compound should be administered as soon as possible after reconstitution. The microbubbles will start to dissolve over time, reducing the efficacy of the contrast agent.

  • Possible Cause 3: Incorrect Injection Technique.

    • Solution: A rapid bolus injection followed by a saline flush is often recommended to ensure a compact bolus of contrast agent reaches the area of interest. A slow injection can lead to excessive dilution in the bloodstream.

Issue: Premature Disappearance of Contrast Effect

  • Possible Cause 1: High Acoustic Pressure.

    • Solution: The ultrasound system's mechanical index (MI) should be set to a low value (typically < 0.3). High acoustic pressure can cause the microbubbles to burst, leading to a rapid loss of signal enhancement.

  • Possible Cause 2: Patient-Specific Factors.

    • Solution: Factors such as rapid circulation or certain disease states can affect the residence time of the microbubbles. While not directly controllable, being aware of these factors can help in interpreting the results.

Experimental Protocols

Protocol 1: Reconstitution of this compound

  • Start with a vial of this compound powder.

  • Using a sterile syringe, draw up the required volume of sterile water for the desired concentration (see table below).

  • Inject the sterile water into the vial.

  • Immediately and vigorously shake the vial for approximately 30 seconds to ensure complete suspension of the microparticles and formation of microbubbles.

  • Visually inspect the suspension to ensure it is milky-white and free of clumps.

  • Draw the required dose into a syringe for injection. The suspension should be used promptly after preparation.

Protocol 2: Administration for Doppler Enhancement

  • Establish intravenous access in the patient or animal subject.

  • Prepare the this compound suspension according to Protocol 1.

  • Set the ultrasound scanner to a low Mechanical Index (MI) setting.

  • Administer the this compound suspension as a rapid intravenous bolus.

  • Immediately follow the bolus with a 5-10 mL saline flush to push the contrast agent into the central circulation.

  • Begin imaging the region of interest just before or immediately upon injection.

Quantitative Data

Table 1: this compound Concentration and Dosage

ConcentrationVolume of Sterile Water to Add to 2.5g VialTypical Bolus Dose
200 mg/mL12 mL10 mL
300 mg/mL8 mL7 mL
400 mg/mL6 mL5 mL

Table 2: Pharmacokinetic Properties

ParameterValue
Duration of Enhancement2 - 5 minutes
Mean Particle Size2 - 4 µm
EliminationDissolution in blood, air cleared by lungs

Visualizations

G cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging A This compound Powder B Add Sterile Water A->B C Vigorous Shaking B->C D Milky-White Suspension C->D E Draw Dose D->E F IV Bolus Injection E->F G Saline Flush F->G H Low MI Ultrasound G->H I Signal Enhancement H->I

Caption: Experimental workflow for this compound preparation and use.

G cluster_bubble Microbubble Structure cluster_interaction Acoustic Interaction A Air Core B Galactose Shell A->B C Palmitic Acid B->C E Microbubble Resonance C->E Stabilization D Ultrasound Wave D->E F Strong Echo (Backscatter) E->F G Blood Pool Enhancement F->G Results in

Caption: Mechanism of action for this compound microbubbles.

Technical Support Center: Levovist-Enhanced Ultrasound Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Levovist-enhanced ultrasound imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common artifacts and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from newer contrast agents?

This compound is a first-generation ultrasound contrast agent. Its microbubbles are filled with air and have a galactose and palmitic acid shell.[1] A key difference from second-generation agents is the lower resistance of its air-filled microbubbles to acoustic pressure. This makes them more susceptible to destruction at higher Mechanical Index (MI) settings. Consequently, imaging with this compound often requires an intermittent scanning approach to allow for vascular refilling.

Q2: What are the most common artifacts observed with this compound-enhanced ultrasound?

Commonly reported artifacts with this compound include:

  • Color "Blooming": An overestimation of color Doppler signal that "bleeds" into surrounding tissues, making vessels appear larger than they are.[2][3][4] This is often caused by excessive color gain.[3][4]

  • Spectral "Bubble Noise": Large, sporadic excursions in the spectral Doppler display, which may be due to the breakdown of microbubbles or the presence of individual large bubbles.[2]

  • Increased Maximum Doppler Shift: An apparent increase in the Doppler frequency shift, which is a result of the limited dynamic range of the spectral display and the enhanced signal power from the contrast agent.[2]

  • Acoustic Shadowing: A dark region posterior to a structure with high attenuation, which can be exacerbated by a high concentration of microbubbles.

  • Microbubble Destruction: Loss of contrast signal due to the rupture of microbubbles, often caused by a high Mechanical Index (MI).

Q3: What is the recommended Mechanical Index (MI) for imaging with this compound?

To minimize the destruction of this compound's air-filled microbubbles, a low Mechanical Index (MI) is crucial. While specific values depend on the application and equipment, a general guideline is to use an MI well below 0.7, and often in the range of 0.1 to 0.3 for optimal imaging.

Troubleshooting Guide

This guide addresses specific artifacts you may encounter during your experiments with this compound.

Issue 1: Color "Blooming" Obscuring Vessel Boundaries
Potential Cause Troubleshooting Steps
Excessive Color Gain 1. Gradually decrease the color gain setting on the ultrasound system. 2. Adjust the gain until the color signal is confined within the vessel walls.[4]
High Contrast Agent Concentration 1. Ensure the correct reconstitution and dilution of this compound as per the protocol. 2. If blooming persists, consider a slightly lower dose on subsequent experiments.
Inappropriate Pulse Repetition Frequency (PRF) 1. Optimize the PRF (velocity scale) for the flow being imaged.[5]
Issue 2: Acoustic Shadowing Obscuring Deeper Structures
Potential Cause Troubleshooting Steps
High Microbubble Concentration 1. Administer the recommended dose; a too-high concentration can cause significant attenuation. 2. Wait for the initial bolus to circulate and the concentration in the near field to decrease.
Suboptimal Transducer Position 1. Adjust the angle of the transducer to find an alternative acoustic window. 2. Apply gentle, consistent pressure with the transducer.
Incorrect Focus Setting 1. Adjust the focal zone to be at or below the level of the structure of interest. The shadow is often more pronounced when the focus is very close to the highly attenuating area.[6]
Issue 3: Rapid Signal Loss (Microbubble Destruction)
Potential Cause Troubleshooting Steps
High Mechanical Index (MI) 1. Immediately lower the MI setting on your ultrasound system to a value below 0.3. 2. Utilize contrast-specific imaging modes that are optimized for low MI values.
Continuous Scanning 1. Switch to an intermittent scanning technique (e.g., scan for a few seconds, then pause) to allow for the replenishment of microbubbles in the imaging plane.
Inappropriate Transducer Frequency 1. While lower frequencies offer better penetration, they can also lead to increased microbubble destruction at a given MI. If possible, experiment with slightly higher frequencies while maintaining a low MI.

Quantitative Data Summary

The following table summarizes recommended starting parameters for this compound-enhanced ultrasound imaging, compiled from literature and general best practices for first-generation contrast agents. These should be optimized for your specific animal model and imaging system.

ParameterRecommended RangeRationale
Mechanical Index (MI) 0.1 - 0.3Minimizes destruction of air-filled microbubbles.
Gain 20 - 40 dB (adjust as needed)Start low and increase gradually to avoid saturation and blooming artifacts.
Dynamic Range 50 - 70 dBA wider dynamic range can help visualize subtle contrast enhancement.
Transducer Frequency 5 - 10 MHz (for small animals)Balances resolution and penetration.
Focus Position At or just below the region of interestOptimizes lateral resolution at the target depth.
Persistence LowReduces motion blur, especially during dynamic perfusion studies.

Experimental Protocols

This compound Reconstitution Protocol

This protocol is based on best practices for reconstituting microbubble contrast agents.

  • Materials:

    • Vial of this compound (lyophilized powder)

    • Sterile Lactate Ringer's solution or 5% glucose solution (as diluent)[7][8]

    • Sterile syringe (volume appropriate for reconstitution) with a 20-gauge or larger needle

    • Alcohol swabs

  • Procedure:

    • Bring the this compound vial and the diluent to room temperature if refrigerated.

    • Wipe the rubber stoppers of both the this compound vial and the diluent vial with an alcohol swab.

    • Draw the recommended volume of diluent into the syringe (refer to manufacturer's instructions if available, typically in the range of 4-5 mL).

    • Slowly inject the diluent into the this compound vial, directing the stream against the side of the vial to minimize foaming.

    • Gently swirl the vial to dissolve the powder. Do not shake vigorously , as this can destroy the microbubbles.

    • Allow the solution to stand for a few minutes to allow for complete reconstitution and for any foam to settle.

    • Visually inspect the solution to ensure it is free of particulate matter.

    • Gently invert the vial a few times before drawing the required dose into the injection syringe.

Preclinical Imaging Protocol (Rodent Liver Imaging)
  • Animal Preparation:

    • Anesthetize the animal using a standard protocol (e.g., isoflurane inhalation).

    • Place the animal in a supine position on a heated platform to maintain body temperature.

    • Remove fur from the abdominal area using clippers and/or a depilatory cream to ensure good transducer contact.

    • Secure a tail vein catheter for intravenous administration of the contrast agent.

  • Ultrasound System Setup:

    • Select a high-frequency linear transducer appropriate for small animal imaging (e.g., 7-12 MHz).

    • Apply a generous amount of pre-warmed ultrasound gel to the abdomen.

    • Obtain a standard B-mode image of the liver to identify the region of interest.

    • Set the initial ultrasound parameters according to the "Quantitative Data Summary" table above.

    • Activate the contrast-specific imaging mode on your system.

  • This compound Administration and Imaging:

    • Administer a bolus injection of the reconstituted this compound via the tail vein catheter. A typical dose for a mouse is 50-100 µL.

    • Immediately follow the bolus with a 50-100 µL saline flush to ensure the entire contrast dose reaches circulation.

    • Begin image acquisition and recording just before or at the time of injection.

    • Image the initial arterial phase (first 30-45 seconds) and the subsequent portal venous and late phases (up to 5-10 minutes).

    • Use an intermittent scanning technique, especially for later phases, to minimize microbubble destruction.

Visualizations

Artifact_Troubleshooting_Workflow cluster_start Start: Artifact Observed cluster_blooming Color Blooming cluster_shadowing Acoustic Shadowing cluster_destruction Microbubble Destruction cluster_end Resolution Start Identify Artifact Blooming Is color signal 'bleeding' outside vessel walls? Start->Blooming Shadowing Are deep structures obscured by a dark 'shadow'? Start->Shadowing Destruction Is there rapid signal loss? Start->Destruction ReduceGain Decrease Color Gain Blooming->ReduceGain Yes CheckDose Verify Correct Dose ReduceGain->CheckDose AdjustPRF Optimize PRF CheckDose->AdjustPRF End Artifact Mitigated AdjustPRF->End ChangeAngle Adjust Transducer Angle Shadowing->ChangeAngle Yes AdjustFocus Move Focus Deeper ChangeAngle->AdjustFocus AdjustFocus->End LowerMI Lower Mechanical Index (MI < 0.3) Destruction->LowerMI Yes IntermittentScan Use Intermittent Scanning LowerMI->IntermittentScan IntermittentScan->End

Caption: Troubleshooting workflow for common this compound artifacts.

Experimental_Workflow cluster_prep Preparation Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase Reconstitute 1. Reconstitute this compound (Lactate Ringer's or 5% Glucose) AnimalPrep 2. Prepare Animal (Anesthesia, Shaving, Catheter) Reconstitute->AnimalPrep US_Setup 3. Setup Ultrasound System (Low MI, Contrast Mode) AnimalPrep->US_Setup Inject 4. Inject this compound & Saline Flush US_Setup->Inject Acquire 5. Acquire Image Data (Arterial, Venous, Late Phases) Inject->Acquire Analyze 6. Analyze Data (e.g., Time-Intensity Curves) Acquire->Analyze

Caption: this compound-enhanced ultrasound experimental workflow.

References

Technical Support Center: Levovist Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Levovist, a first-generation ultrasound contrast agent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound administration and imaging.

Question: Why is the contrast enhancement weak or shorter than expected?

Answer: Weak or brief contrast enhancement is a common issue that can be attributed to several factors related to microbubble stability and imaging parameters.

  • Suboptimal Reconstitution: The stability of this compound microbubbles is influenced by the osmotic pressure of the reconstitution solution.[1] Using distilled water may not provide the most stable microbubbles.

  • Premature Microbubble Destruction: this compound consists of air-filled microbubbles that have low resistance to acoustic pressure.[2] High mechanical index (MI) ultrasound settings can destroy the microbubbles before they reach the region of interest.[3][4]

  • Improper Injection Technique: Injecting the contrast agent through a small-gauge needle or applying high pressure during injection can cause mechanical destruction of the microbubbles.[2]

  • Inadequate Dosage: An insufficient dose of the contrast agent will naturally lead to weaker enhancement.[5]

Troubleshooting Steps:

  • Optimize Reconstitution: Consider using Lactate Ringer's solution or a 5% glucose solution for reconstitution to improve microbubble stability.[1]

  • Adjust Imaging Parameters: Use a low mechanical index (MI) setting on the ultrasound system to minimize microbubble destruction.[4][6] Intermittent imaging with a low frame rate can also allow for the replenishment of microbubbles in the microvasculature.[2]

  • Refine Injection Technique: Use a needle with a diameter no smaller than 20 Gauge for administration.[2] Administer this compound as a bolus injection followed by a 5-10 ml saline flush to ensure it reaches the circulation without excessive force.[2]

  • Verify Dosage: Ensure the administered dose is appropriate for the specific application and animal model.

Question: What are these artifacts in my image, and how can I reduce them?

Answer: Ultrasound imaging with contrast agents can be prone to specific artifacts. Understanding their cause is key to mitigating them.

  • Color "Blooming": This artifact appears as an oversaturation of color Doppler signal, where the color extends beyond the vessel walls. It is caused by the strong signal from the concentrated bolus of the contrast agent.[7]

  • Spectral "Bubble Noise": This is characterized by large, sporadic excursions in the spectral Doppler display, which may be caused by the breakdown of microbubbles or the presence of very large individual bubbles.[7]

  • Microbubble Destruction Artifacts: Continuous scanning, especially at a high MI, can lead to the destruction of microbubbles in the near field, creating an appearance of reduced enhancement that could be misinterpreted as a diagnostic feature.[3][4]

  • Acoustic Shadowing: At high concentrations, the microbubbles can cause attenuation of the ultrasound beam, resulting in shadowing posterior to the area of high contrast concentration.[5]

Troubleshooting Steps:

  • Adjust Gain Settings: Reduce the color gain to minimize "blooming" artifacts.

  • Optimize MI Settings: Use a low MI to reduce microbubble destruction and subsequent "bubble noise" and shadowing.[4][6]

  • Employ Intermittent Imaging: For first-generation agents like this compound, intermittent scanning is recommended to allow for vascular refill and reduce destruction artifacts.[2]

  • Adjust Focal Zone: Moving the focal zone below the structure of interest can sometimes help in obtaining a clearer image.[8]

  • Lower Transducer Frequency: In cases of significant attenuation, using a transducer with a lower transmission frequency can improve penetration, although it may slightly reduce image resolution.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended reconstitution solution for this compound?

While distilled water is a common diluent, studies have shown that Lactate Ringer's solution provides greater microbubble stability and more sustained enhancement.[1] A 5% glucose solution has also been found to be a suitable alternative.[1]

Q2: What is the appropriate injection method for this compound?

This compound should be administered as an intravenous bolus injection.[2] To prevent the mechanical destruction of microbubbles, a needle of 20 Gauge or larger is recommended.[2] The injection should be immediately followed by a 5-10 ml saline flush to ensure the entire bolus reaches the systemic circulation.[2]

Q3: Why is a low mechanical index (MI) important when imaging with this compound?

This compound is a first-generation contrast agent with an air-based gas core, making its microbubbles more susceptible to destruction by the acoustic pressure of the ultrasound beam.[2] A low MI setting minimizes this destruction, allowing for a longer imaging window and more accurate assessment of perfusion.[4][6]

Q4: Can this compound be administered more than once in a single imaging session?

Yes, if the initial dose provides suboptimal enhancement or if different areas need to be imaged, repeat boluses can be administered.

Q5: What are the common, minor adverse reactions to this compound?

In clinical studies, minor and self-limiting adverse reactions such as dizziness, back pain, and flushing have been reported in a small percentage of patients.[8]

Data Presentation

Table 1: Impact of Reconstitution Solution on this compound Microbubble Stability and Image Quality

Reconstitution SolutionPeak Video Intensity (in vitro)Video Intensity Decay at 30s post-peak (in vitro)Video Intensity Decay at 180 heartbeats post-peak (in vivo)
Lactate Ringer's Solution GoodLess decay than other solutionsNot reported in this study
5% Glucose Good-Greater decay than distilled water
2.5% Glucose Good-Not reported in this study
Distilled Water Good-Less decay than 5% glucose

Data summarized from a study evaluating the influence of osmotic pressure on this compound microbubbles.[1]

Experimental Protocols

Protocol: Administration of this compound for Liver Imaging in a Research Setting

  • Preparation of this compound:

    • Reconstitute the this compound granules with the chosen sterile solution (e.g., Lactate Ringer's solution or 5% glucose solution) as per the manufacturer's instructions.

    • Gently agitate the vial to ensure complete dissolution and formation of a homogenous microbubble suspension. Avoid vigorous shaking, as this can destroy the microbubbles.

    • Draw the required dose into a syringe immediately before administration to minimize bubble dissolution.

  • Animal Preparation:

    • Anesthetize the animal according to the approved institutional protocol.

    • Establish intravenous access, preferably using a catheter with a gauge of 20G or larger to prevent mechanical stress on the microbubbles.

  • Injection Procedure:

    • Administer the prepared this compound solution as a rapid intravenous bolus.

    • Immediately following the this compound injection, administer a 5-10 ml saline flush to ensure the complete delivery of the contrast agent into the circulation.[2]

    • Start a timer at the beginning of the contrast injection to track the different vascular phases.[2]

  • Ultrasound Imaging:

    • Begin imaging the region of interest just before the injection of this compound to obtain baseline images.

    • Use a low mechanical index (MI) contrast-specific imaging mode on the ultrasound system.

    • Continuous scanning for the first 60-90 seconds is often performed to assess the arterial and portal-venous phases.[2]

    • For the late phase, intermittent scanning is recommended to minimize microbubble destruction and allow for the assessment of tissue-specific uptake.[2]

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Poor Contrast Enhancement Start Poor Contrast Enhancement Observed CheckRecon Step 1: Verify Reconstitution Solution Start->CheckRecon CheckMI Step 2: Check Mechanical Index (MI) CheckRecon->CheckMI If correct SolutionRecon Action: Use Lactate Ringer's or 5% Glucose Solution CheckRecon->SolutionRecon If incorrect CheckInject Step 3: Review Injection Technique CheckMI->CheckInject If low SolutionMI Action: Use Low MI Setting and Intermittent Scanning CheckMI->SolutionMI If high CheckDose Step 4: Confirm Dosage CheckInject->CheckDose If correct SolutionInject Action: Use >20G Needle and Saline Flush CheckInject->SolutionInject If incorrect SolutionDose Action: Adjust Dose as per Protocol CheckDose->SolutionDose If incorrect End Optimal Enhancement Achieved CheckDose->End If correct SolutionRecon->CheckMI SolutionMI->CheckInject SolutionInject->CheckDose SolutionDose->End

Caption: Troubleshooting workflow for suboptimal this compound contrast enhancement.

G cluster_1 This compound Administration and Imaging Protocol PrepContrast 1. Reconstitute this compound (Lactate Ringer's or 5% Glucose) PrepAnimal 2. Prepare Animal (Anesthesia, IV Access >20G) PrepContrast->PrepAnimal BaselineScan 3. Baseline Ultrasound Scan (Pre-injection) PrepAnimal->BaselineScan InjectContrast 4. Inject this compound Bolus + Saline Flush BaselineScan->InjectContrast EarlyPhase 5. Continuous Low MI Scanning (Arterial & Portal Venous Phases) InjectContrast->EarlyPhase LatePhase 6. Intermittent Low MI Scanning (Late/Kupffer Phase) EarlyPhase->LatePhase DataAcq 7. Data Acquisition and Analysis LatePhase->DataAcq

Caption: Standard experimental workflow for this compound administration and imaging.

References

Technical Support Center: Optimizing Levovist Performance in Ultrasound Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ultrasound contrast agent Levovist. The following information is designed to address common issues and optimize experimental outcomes.

Disclaimer: this compound is a first-generation ultrasound contrast agent and its production has ceased.[1] This information is intended for users who may have existing supplies or for informational purposes. For current research, second-generation contrast agents are more commonly used.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a first-generation ultrasound contrast agent composed of air-filled microbubbles with a galactose and palmitic acid surfactant.[2][3] When injected intravenously, these microbubbles act as blood pool agents, strongly increasing the backscatter of the ultrasound signal.[2] This enhances the echogenicity of blood, allowing for better visualization of blood flow and tissue vascularity.[2][4]

Q2: Why is my this compound signal disappearing so quickly?

The rapid disappearance of the this compound signal is often due to the destruction of the microbubbles by the acoustic pressure of the ultrasound wave.[1][5] This is a known characteristic of first-generation contrast agents like this compound, which have low resistance to acoustic pressure.[2] Several factors can contribute to this:

  • High Mechanical Index (MI): A high MI setting on the ultrasound system will cause rapid microbubble destruction.[1][5]

  • Continuous Imaging: Continuous scanning at a high frame rate will continuously expose the microbubbles to the ultrasound beam, leading to their destruction.[2]

Q3: How can I prolong the imaging window with this compound?

To extend the visibility of this compound microbubbles, consider the following adjustments to your ultrasound settings:

  • Use Intermittent Imaging: Instead of continuous scanning, use intermittent imaging with a low frame rate. This allows for the replenishment of microbubbles within the vasculature between image acquisitions.[2]

  • Employ Fast Sweep Techniques: Acquire cine loops using a fast sweep and review them offline.[2]

  • Optimize the Mechanical Index (MI): While this compound imaging often required higher MI for bubble destruction to generate a signal, finding the optimal balance to visualize the contrast effect before complete destruction is key.

Q4: What is the Mechanical Index (MI) and how does it affect this compound?

The Mechanical Index (MI) is a value displayed on the ultrasound system that indicates the likelihood of mechanical bioeffects, such as cavitation (the oscillation and collapse of microbubbles).[5][6][7] It is calculated based on the peak negative pressure of the ultrasound wave and the ultrasound frequency.[5][6]

The behavior of this compound microbubbles is highly dependent on the MI:

  • Low MI (< 0.1): Microbubbles oscillate symmetrically, producing a stable linear scattering.[5]

  • Moderate MI (0.1 - 0.6): Microbubbles oscillate non-linearly, generating harmonic signals that can be detected by specific imaging modes.[5][8]

  • High MI (> 0.6): This leads to transient non-linear scattering followed by the destruction of the microbubbles.[5]

Contrast-enhanced ultrasound with first-generation agents like this compound often relied on bubble destruction at higher MIs.[1][5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor contrast between tissue and this compound signal Tissue harmonics are interfering with the microbubble signal.Utilize contrast-specific imaging modes like Harmonic Imaging or Pulse Inversion . These techniques are designed to separate the non-linear signals from the microbubbles from the linear signals from the tissue, thus improving contrast.[5][9]
The acoustic power is too high, causing rapid bubble destruction before adequate imaging.Reduce the Mechanical Index (MI) . For techniques like wideband harmonic imaging with this compound, lower MI settings (e.g., 0.1-0.5) have been shown to be effective.[8]
The ultrasound frequency is not optimal for this compound.Adjust the ultrasound frequency . The response of microbubbles can vary with frequency. Experiment with different frequencies available on your system to find the optimal setting for your application.
Image artifacts are present External interference from other equipment.Relocate the ultrasound system away from other electronic devices that may cause interference.[10]
Poor transducer connection.Ensure the ultrasound probe is securely connected to the system. Reseating the probe can often resolve connection-related artifacts.[10]
Damaged transducer.Inspect the transducer for any physical damage, such as cracks or delamination of the lens.[10] If damage is suspected, try a different transducer of the same model to see if the artifact persists.[10]
Inconsistent results between experiments Variations in this compound preparation.Ensure a consistent and standardized protocol for the reconstitution and administration of this compound.
Differences in ultrasound system settings.Record all ultrasound parameters used for each experiment, including MI, frequency, gain, and imaging mode, to ensure reproducibility.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies involving this compound.

Table 1: Ultrasound System Parameters for this compound Imaging

Parameter Value/Range Imaging Mode/Application Reference
Mechanical Index (MI) < 0.1Stable linear scattering[5]
0.1 - 0.5Wideband Harmonic Imaging[8]
> 0.6Microbubble destruction[5]
High MIIntermittent CEUS with this compound[2]
Frequency 20.5 kHzLow-frequency ultrasound for thrombolysis[11]
Acoustic Intensity 0.35 W/cm²Low-frequency ultrasound for thrombolysis[11]

Table 2: Experimental Conditions in a this compound Thrombolysis Study

Parameter Value Reference
This compound Concentration 2 mg/ml[11]
rt-PA Concentration 3 micrograms/ml[11]
Temperature 37 degrees C[11]
Flow Rate 15 ml/min[11]

Experimental Protocols

General Protocol for Contrast-Enhanced Ultrasound with this compound

This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.

  • Animal/Subject Preparation: Prepare the subject according to your institution's animal care and use committee guidelines or clinical protocol.

  • Ultrasound System Setup:

    • Select the appropriate transducer and preset for the application.

    • Adjust imaging parameters such as frequency, depth, and focus.

    • Set the desired imaging mode (e.g., Harmonic Imaging, Pulse Inversion).

    • Set the initial Mechanical Index (MI) to a low value to obtain a baseline image.

  • Baseline Imaging: Acquire baseline images and/or Doppler data of the region of interest before contrast administration.

  • This compound Administration:

    • Prepare the this compound suspension according to the manufacturer's instructions.

    • Administer the this compound bolus intravenously.

  • Contrast-Enhanced Imaging:

    • Begin acquiring images immediately upon or slightly before injection.

    • If using a high MI for bubble destruction, employ an intermittent scanning technique.

    • Record cine loops for later analysis of the different enhancement phases (arterial, portal, and late phases).

  • Data Analysis:

    • Analyze the enhancement patterns and quantify relevant parameters (e.g., time to peak enhancement, washout rate).

Visualizations

G Impact of Mechanical Index on this compound Microbubbles cluster_MI Mechanical Index (MI) Level cluster_Effect Microbubble Response Low_MI Low MI (< 0.1) Linear Symmetrical Oscillation (Stable Linear Scattering) Low_MI->Linear Mid_MI Mid MI (0.1-0.6) Nonlinear Asymmetrical Oscillation (Harmonic Production) Mid_MI->Nonlinear High_MI High MI (> 0.6) Destruction Transient Non-linear Scattering & Microbubble Destruction High_MI->Destruction

Caption: Relationship between Mechanical Index and this compound microbubble behavior.

G General Workflow for a this compound Experiment Start Start Setup Ultrasound System Setup (Frequency, Mode, MI) Start->Setup 1 Baseline Acquire Baseline Image Setup->Baseline 2 Inject Inject this compound Baseline->Inject 3 Image Contrast-Enhanced Imaging (Intermittent Scanning) Inject->Image 4 Analyze Data Acquisition & Analysis Image->Analyze 5 End End Analyze->End 6

Caption: A typical experimental workflow for using this compound in ultrasound imaging.

References

Levovist Microbubbles: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the shelf life and storage effects of Levovist microbubbles. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

1. What is the composition of this compound microbubbles?

This compound is a first-generation ultrasound contrast agent. The microbubbles are composed of a shell of 99.9% galactose and 0.1% palmitic acid, with a core of entrapped air.[1]

2. What is the recommended storage for unreconstituted this compound?

While specific manufacturer's instructions were not available in the public domain, general guidance for lyophilized formulations, such as this compound, is to store them in a cool, dry, and dark place. For long-term storage, refrigeration at 2-8°C is often recommended to maintain stability until the expiration date provided by the manufacturer.

3. How should this compound be reconstituted?

This compound is a powder that requires reconstitution with a suitable sterile solvent before use. The choice of solvent can impact the stability of the microbubbles.

4. What is the stability of this compound after reconstitution?

The stability of reconstituted this compound is critical for obtaining consistent results. The type of reconstitution solution significantly affects the longevity of the microbubbles. A study comparing different solutions found that Lactate Ringer's solution provided the greatest stability, followed by a 5% glucose solution.[2] The use of distilled water is less ideal due to a more rapid decay in signal intensity.[2] After reconstitution, this compound microbubbles will diminish in size and disappear within approximately 30 minutes due to the diffusion of the entrapped air.[3]

Data Presentation: Stability of Reconstituted this compound

The following table summarizes the in vitro stability of this compound microbubbles when reconstituted with different solutions, based on the decay of video intensity over time.

Reconstitution SolutionPeak Video IntensityVideo Intensity Decay at 30 secondsIn Vivo Video Intensity Decay (180 heartbeats post-peak)
Lactate Ringer's Solution GoodLeast Decay (p<0.001 vs. others)Not Reported
5% Glucose GoodModerate Decay150 +/- 13 dB
2.5% Glucose GoodModerate DecayNot Reported
Distilled Water GoodSignificant Decay123 +/- 25 dB
7.5% Glucose LowerSignificant DecayNot Reported
20% Glucose LowerSignificant DecayNot Reported

Data adapted from Shiina et al., International Journal of Cardiology, 2009.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the preparation and use of this compound microbubbles in a research setting.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Acoustic Signal - Improper reconstitution technique.- Variation in time between reconstitution and use.- Microbubble aggregation.- Incorrect ultrasound machine settings.- Follow a standardized reconstitution protocol meticulously.- Use the reconstituted suspension at a consistent time point for all experiments.- Gently agitate the vial before drawing the suspension to ensure homogeneity.- Optimize ultrasound settings (e.g., Mechanical Index, gain) for contrast imaging.
Rapid Signal Decay - Use of a suboptimal reconstitution solution (e.g., distilled water).- High acoustic pressure leading to premature bubble destruction.- Phagocytosis of microbubbles by cells (in vivo).[3]- Reconstitute with Lactate Ringer's solution or 5% glucose for improved stability.[2]- Use a low Mechanical Index (MI) imaging setting to minimize bubble destruction.- Be aware of the natural clearance mechanisms in in vivo models.
Microbubble Aggregation - High concentration of microbubbles.- Presence of certain proteins or other molecules in the experimental medium.- Inadequate mixing after reconstitution.- Dilute the reconstituted suspension to the desired concentration for your application.- Evaluate the compatibility of your experimental medium with the microbubbles beforehand.- Ensure thorough but gentle mixing after adding the solvent.
Low Signal Enhancement - Insufficient concentration of microbubbles.- Delay in imaging after injection, allowing for significant bubble dissolution.- Suboptimal imaging parameters.- Increase the injected dose of the microbubble suspension.- Image immediately after injection to capture the peak enhancement.- Adjust imaging parameters, such as focus and gain, to optimize signal detection.

Experimental Protocols

1. Reconstitution of this compound Microbubbles

  • Objective: To prepare a stable suspension of this compound microbubbles for experimental use.

  • Materials:

    • Vial of lyophilized this compound powder.

    • Sterile Lactate Ringer's solution or 5% glucose solution.

    • Sterile syringe and needle.

  • Procedure:

    • Bring the this compound vial and the reconstitution solution to room temperature.

    • Using a sterile syringe, draw up the recommended volume of the chosen reconstitution solution.

    • Slowly inject the solution into the this compound vial, directing the stream against the side of the vial to avoid excessive foaming.

    • Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously, as this can destroy the microbubbles.

    • Visually inspect the suspension for any particulate matter before use.

    • Use the reconstituted suspension within the recommended time frame for optimal performance (ideally as soon as possible, and within 30 minutes).[3]

2. Assessment of Microbubble Stability (Video Intensity Decay)

  • Objective: To quantify the stability of reconstituted this compound microbubbles over time.

  • Methodology:

    • Prepare a phantom or a flow system that allows for the circulation of the microbubble suspension.

    • Reconstitute this compound with the desired solution as per the protocol above.

    • Inject a standardized bolus of the microbubble suspension into the phantom/flow system.

    • Using a clinical or research ultrasound system with a contrast-specific imaging mode, record a video loop of the region of interest.

    • Using image analysis software, measure the video intensity (a surrogate for acoustic signal) within a defined region of interest over time.

    • Plot the video intensity as a function of time to determine the rate of signal decay.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Microbubble Preparation and Use cluster_prep Preparation cluster_exp Experimentation cluster_troubleshooting Troubleshooting Reconstitution Reconstitute this compound with appropriate solvent Mixing Gentle Mixing Reconstitution->Mixing Inspection Visual Inspection Mixing->Inspection Injection Inject into System/Subject Inspection->Injection Imaging Ultrasound Imaging (Low MI) Injection->Imaging Analysis Data Acquisition and Analysis Imaging->Analysis Inconsistent_Signal Inconsistent Signal? Analysis->Inconsistent_Signal Rapid_Decay Rapid Decay? Analysis->Rapid_Decay Aggregation Aggregation? Analysis->Aggregation Inconsistent_Signal->Reconstitution Check Protocol Rapid_Decay->Reconstitution Check Solvent Aggregation->Mixing Check Mixing/ Concentration

Caption: Workflow for preparing and using this compound microbubbles.

Degradation_Pathway This compound Microbubble Degradation Pathway MB_Initial Intact this compound Microbubble (Galactose/Palmitic Acid Shell + Air Core) Gas_Diffusion Air Diffusion (Primary Degradation Mechanism) MB_Initial->Gas_Diffusion Shrinking_MB Shrinking Microbubble Gas_Diffusion->Shrinking_MB Dissolved_Components Dissolved Shell Components (Galactose & Palmitic Acid) Shrinking_MB->Dissolved_Components Signal_Loss Loss of Acoustic Backscatter Shrinking_MB->Signal_Loss

Caption: Degradation pathway of this compound microbubbles.

References

Technical Support Center: Refining Levovist-Based Quantification of Blood Flow

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Levovist-based blood flow quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.

I. Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments with this compound.

1. Microbubble Preparation and Stability

  • Question: My reconstituted this compound solution appears to have inconsistent microbubble distribution. What could be the cause and how can I improve it?

  • Answer: Inconsistent microbubble distribution can arise from improper reconstitution. It is crucial to adhere to a standardized reconstitution protocol. Variations in the temperature and composition of the reconstitution solution can affect microbubble stability. One study found that using Lactate Ringer's solution or a 5% glucose solution for reconstitution can improve microbubble stability and lead to better contrast enhancement compared to distilled water[1]. Ensure gentle but thorough mixing to avoid premature bubble destruction.

  • Question: I'm observing rapid signal decay after injection, suggesting poor microbubble stability in vivo. What factors could be contributing to this?

  • Answer: Rapid signal decay can be due to several factors. As a first-generation contrast agent with an air-filled core, this compound microbubbles are more susceptible to pressure-induced destruction compared to newer agents with higher molecular weight gases[2]. High mechanical index (MI) settings on the ultrasound scanner can cause premature microbubble destruction[3][4][5]. Additionally, patient-specific physiological factors can influence bubble stability.

2. Image Acquisition and Signal Quantification

  • Question: I am experiencing "color blooming" artifacts in my Doppler images. How can I mitigate this?

  • Answer: Color blooming is an artifact caused by a very strong signal from the contrast agent, which can obscure the underlying vessel morphology. To mitigate this, you can try the following:

    • Reduce the transmit power (Mechanical Index).

    • Decrease the color gain.

    • Adjust the color velocity scale.

  • Question: My time-intensity curves (TICs) are showing a high degree of variability between experiments. What are the potential sources of this variability?

  • Answer: Variability in TICs is a common challenge in quantitative contrast-enhanced ultrasound. Key sources of variability include:

    • Patient-related factors: Cardiac output, blood pressure, and respiration can all influence the transit time and distribution of the microbubbles.

    • Operator-dependent factors: Inconsistent injection rates, probe position, and region of interest (ROI) placement can lead to significant variations.

    • Equipment settings: Changes in gain, MI, and dynamic range between acquisitions will alter the measured signal intensity. It is crucial to maintain consistent scanner settings throughout a study[3].

    • Data processing: Ensure that you are using linear data for quantification, as logarithmic compression applied to video data can introduce errors in peak intensity and area under the curve measurements.

  • Question: What is acoustic shadowing, and how can I minimize it?

  • Answer: Acoustic shadowing appears as a dark region behind a structure with high attenuation, such as a dense concentration of microbubbles. This can be particularly problematic when using a high dose of this compound, as the near-field microbubbles can attenuate the ultrasound beam, preventing it from reaching deeper tissues[3]. To minimize shadowing:

    • Optimize the dose of this compound; a lower dose may be sufficient.

    • Use a lower transducer frequency to improve penetration.

    • Adjust the focal zone to be at or below the region of interest.

3. This compound-Specific Artifacts

  • Question: I've heard of a "late phase" enhancement with this compound in the liver. What is this, and how can it affect my blood flow quantification?

  • Answer: this compound exhibits a characteristic late-phase enhancement in the liver because its microbubbles are phagocytosed by Kupffer cells, which are resident macrophages in the liver sinusoids. This leads to a prolonged enhancement in the liver parenchyma that is not directly related to blood flow[5][6][7]. This phenomenon can be advantageous for liver lesion characterization but can complicate the interpretation of blood flow quantification in the liver during this later phase. It is important to define your analysis window to the early vascular phase for blood flow measurements.

  • Question: Can liver disease affect the quantitative data obtained with this compound?

  • Answer: Yes, liver diseases such as cirrhosis can alter the hemodynamics and the cellular uptake of this compound. Studies have shown that the hepatic vein arrival time of this compound is significantly shorter in patients with cirrhosis compared to healthy individuals[8]. Furthermore, the signal intensity in the liver parenchyma during the late phase is inversely correlated with the degree of hepatic fibrosis[6][7]. These factors must be taken into account when interpreting quantitative data in subjects with liver pathology.

II. Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for this compound-based blood flow quantification. Note that these values can vary significantly based on experimental conditions.

Table 1: Time-Intensity Curve Parameters in Liver

ParameterNormal Liver ParenchymaChronic HepatitisLiver CirrhosisSource
Average Signal Intensity (Late Phase) 144.5133.6102.6[6][7]
Hepatic Vein Arrival Time (Median) 31 s-16 s[8]

Table 2: Comparison of this compound and SonoVue in Liver Disease

ParameterHealthy VolunteersMild HepatitisModerate/Severe HepatitisCirrhosisSource
This compound Hepatic Vein Transit Time (Mean ± SE) 38.3 ± 2.4 s47.5 ± 6.5 s29.5 ± 10.8 s17.6 ± 5.0 s
SonoVue Hepatic Vein Transit Time (Mean ± SE) 29.4 ± 6.9 s27.4 ± 9.3 s22.9 ± 4.7 s16.4 ± 4.9 s

III. Experimental Protocols

This section provides a detailed methodology for a typical this compound-based blood flow quantification experiment.

1. This compound Reconstitution and Administration

  • Reconstitution:

    • Follow the manufacturer's instructions for reconstituting the this compound granules.

    • For improved stability, consider using Lactate Ringer's solution or 5% glucose solution as the diluent[1].

    • Gently swirl the vial to ensure a homogenous suspension of microbubbles. Avoid vigorous shaking, which can lead to premature bubble destruction.

  • Administration:

    • Administer this compound as an intravenous bolus injection. A typical dose for liver imaging is 2.5 g of this compound at a concentration of 300 mg/mL[8][9].

    • The injection should be followed immediately by a saline flush to ensure the entire bolus reaches the circulation.

    • Use a large-gauge intravenous cannula (e.g., 20-gauge or larger) to minimize mechanical stress on the microbubbles during injection[3].

2. Ultrasound Imaging Parameters

  • Scanner Settings:

    • Mechanical Index (MI): Use a low MI setting (typically < 0.3) to minimize microbubble destruction and allow for real-time imaging of the vascular phase[3]. For late-phase liver imaging where bubble disruption is desired, a high MI (e.g., 1.3) may be used[7].

    • Gain: Adjust the gain to a level where the pre-contrast image is just above the noise floor. Too high a gain can lead to signal saturation, while too low a gain may result in poor detection of weak signals[3].

    • Dynamic Range: A wider dynamic range is generally preferred for quantitative studies to avoid signal saturation and allow for better differentiation of enhancement levels[3].

    • Focus: Position the focal zone at or below the depth of the region of interest.

    • Transducer: Use a transducer with a frequency appropriate for the depth of the target tissue. Higher frequencies offer better resolution for superficial structures, while lower frequencies provide better penetration for deeper tissues[3].

  • Image Acquisition:

    • Begin continuous image acquisition immediately before the injection of this compound.

    • Record a cine loop of the entire contrast enhancement period, typically for at least 60-90 seconds to capture the arterial and portal venous phases[10].

    • For late-phase liver imaging, intermittent scanning may be employed to allow for microbubble replenishment in the microvasculature[10].

3. Data Analysis

  • Region of Interest (ROI) Placement: Draw ROIs over the target tissue and a reference tissue (e.g., adjacent normal parenchyma) on the cine loop.

  • Time-Intensity Curve (TIC) Generation: Generate TICs by plotting the average signal intensity within the ROI over time.

  • Parameter Extraction: From the TICs, extract quantitative parameters such as:

    • Peak signal intensity

    • Time to peak intensity

    • Wash-in rate (slope of the ascending part of the curve)

    • Wash-out rate (slope of the descending part of the curve)

    • Area under the curve (AUC)

IV. Visualizations

Diagram 1: this compound Mechanism of Action in the Liver

Levovist_Mechanism cluster_bloodstream Bloodstream cluster_liver Liver Levovist_Injection Intravenous Injection of this compound Microbubbles Systemic_Circulation Systemic Circulation Levovist_Injection->Systemic_Circulation Hepatic_Artery Hepatic Artery Systemic_Circulation->Hepatic_Artery Portal_Vein Portal Vein Systemic_Circulation->Portal_Vein Liver_Sinusoids Liver Sinusoids Hepatic_Artery->Liver_Sinusoids Vascular Phase Portal_Vein->Liver_Sinusoids Vascular Phase Kupffer_Cells Kupffer Cells Liver_Sinusoids->Kupffer_Cells Phagocytosis Phagocytosis Kupffer_Cells->Phagocytosis Uptake Late_Enhancement Late Phase Parenchymal Enhancement Phagocytosis->Late_Enhancement Levovist_Workflow Start Start Experiment Reconstitution This compound Reconstitution Start->Reconstitution Administration Intravenous Administration Reconstitution->Administration Image_Acquisition Ultrasound Image Acquisition (Low MI, Continuous Scan) Administration->Image_Acquisition Data_Storage Cine Loop Storage Image_Acquisition->Data_Storage ROI_Placement Region of Interest (ROI) Placement Data_Storage->ROI_Placement TIC_Generation Time-Intensity Curve (TIC) Generation ROI_Placement->TIC_Generation Parameter_Extraction Quantitative Parameter Extraction (Peak Intensity, Time to Peak, etc.) TIC_Generation->Parameter_Extraction Data_Analysis Statistical Analysis and Interpretation Parameter_Extraction->Data_Analysis End End Data_Analysis->End Troubleshooting_Signal Problem Poor Signal Quality (Low Enhancement or Rapid Decay) Check_Reconstitution Check Reconstitution Protocol (Solution, Mixing) Problem->Check_Reconstitution Preparation? Check_Administration Check Administration (IV Gauge, Injection Rate) Problem->Check_Administration Delivery? Check_Scanner_Settings Check Scanner Settings (MI, Gain, Dynamic Range) Problem->Check_Scanner_Settings Acquisition? Check_Patient_Factors Consider Patient Factors (Cardiac Output, Liver Disease) Problem->Check_Patient_Factors Physiology? Solution_Reconstitution Optimize Reconstitution (e.g., use Lactate Ringer's) Check_Reconstitution->Solution_Reconstitution Solution_Administration Ensure Proper IV Access and Consistent Injection Check_Administration->Solution_Administration Solution_Scanner Adjust Scanner Settings (Lower MI, Optimize Gain) Check_Scanner_Settings->Solution_Scanner Solution_Patient Account for Physiological Variables in Data Interpretation Check_Patient_Factors->Solution_Patient

References

Validation & Comparative

A Comparative Guide to Levovist and Second-Generation Ultrasound Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation ultrasound contrast agent, Levovist, with commonly used second-generation agents. It is designed to assist researchers, scientists, and drug development professionals in understanding the key differences in performance, supported by experimental data, to inform the selection of appropriate contrast agents for preclinical and clinical research.

Introduction to Ultrasound Contrast Agents

Ultrasound contrast agents (UCAs) are used to enhance the differentiation of tissues and improve the visualization of blood flow during ultrasound imaging. These agents consist of gas-filled microbubbles that, when injected intravenously, act as highly effective ultrasound reflectors.[1] The evolution of UCAs has led to distinct "generations," primarily characterized by their composition and, consequently, their acoustic behavior and clinical utility.

This compound , a first-generation UCA, is composed of air-filled microbubbles stabilized by a galactose and palmitic acid shell.[2] Its development marked a significant step in contrast-enhanced ultrasound (CEUS). However, the high solubility of air in blood limits its stability and persistence.[2][3]

Second-generation UCAs , such as SonoVue® (Bracco), Definity® (Lantheus Medical Imaging), and Optison™ (GE Healthcare), were developed to overcome the limitations of their predecessors. These agents feature a core of high-molecular-weight, poorly soluble gases like perfluorocarbons or sulfur hexafluoride, encapsulated in a flexible shell, often made of phospholipids or albumin.[4][5][6] This composition confers greater stability and persistence in the bloodstream, enabling real-time imaging for extended periods.[6]

Comparative Data on Performance

The fundamental differences in composition between this compound and second-generation agents lead to significant variations in their physical and acoustic properties, which in turn dictate their performance in diagnostic imaging.

PropertyThis compound (First-Generation)Second-Generation Agents (e.g., SonoVue, Definity, Optison)
Gas Core Air[2]Perfluorocarbons (e.g., perfluoropropane) or Sulfur Hexafluoride (SF6)[4][5][6]
Shell Composition Galactose microparticles with palmitic acid[2]Phospholipids or Albumin[4][5][6]
Microbubble Size 2-5 µm[2]1-5 µm[5][7]
Stability/Persistence Low; air rapidly dissolves in blood[2][3]High; low-solubility gases provide prolonged intravascular presence[3]
Acoustic Behavior Requires high Mechanical Index (MI) for imaging; microbubbles are readily destroyed.[2][4]Effective at low MI, allowing for real-time, continuous imaging with minimal bubble destruction.[2][4]
Imaging Modality Primarily used with intermittent, high-MI techniques like Stimulated Acoustic Emission (SAE).[4]Compatible with low-MI, real-time imaging modes such as Pulse Inversion and Harmonic Imaging.[4][6]
Clinical Application Focus Historically used for liver and spleen imaging, often in a late, liver-specific phase.[5]Broad applications in cardiac, vascular, and abdominal imaging, enabling dynamic perfusion studies.[4][6]

Key Experimental Findings

Several studies have quantitatively compared the performance of this compound with second-generation agents, highlighting the superior capabilities of the newer agents in many applications.

A prospective study comparing This compound and SonoVue for the characterization of hepatocellular carcinoma (HCC) found that while the late-phase demarcation of lesions was slightly higher with this compound (98% vs. 89%), the combination of early arterial phase and late-phase imaging with SonoVue yielded a comparable detection rate (93%).[8] The study noted that SonoVue allowed for continuous "low MI"-pulse inversion sonography for up to three minutes, whereas this compound required a "high-MI" technique with intermittent scanning after a delay.[8]

Another study comparing the Doppler signal enhancement of This compound and Optison found that Optison produced a significantly higher signal intensity. A linear relationship was observed between the dose of Optison and the area under the curve of signal enhancement, a predictability not observed with this compound. This compound also demonstrated greater variability in performance between patients.

Experimental Protocols

The evaluation and comparison of ultrasound contrast agents involve standardized in vitro and in vivo methodologies to assess their physical and acoustic properties, as well as their diagnostic efficacy.

In Vitro Characterization

A common in vitro setup to assess the stability and acoustic performance of contrast agents involves the following steps:

  • Sample Preparation: The contrast agent is reconstituted according to the manufacturer's instructions and diluted to a standardized concentration in a degassed, buffered aqueous solution.

  • Acoustic Measurement System: The diluted agent is passed through a flow phantom or a specialized chamber positioned within a water tank. An ultrasound transducer is used to insonate the microbubbles with predefined acoustic parameters (e.g., frequency, mechanical index). A receiving transducer or the same transducer in pulse-echo mode captures the backscattered signals.

  • Data Acquisition: The backscattered radiofrequency (RF) data is acquired and analyzed to determine parameters such as attenuation, backscatter coefficient, and the generation of harmonic signals (second harmonic, subharmonics) as a function of acoustic pressure.

  • Stability Assessment: The decay of the acoustic signal over time is measured to determine the persistence of the microbubbles under specific flow and insonation conditions. An in vitro study demonstrated that this compound's stability was more sensitive to the oxygen concentration in the surrounding solution compared to other agents.[9]

In Vivo Evaluation

In vivo studies are crucial for assessing the performance of contrast agents in a physiological environment. A typical protocol for comparing agents in an animal model for liver imaging would include:

  • Animal Model: An appropriate animal model (e.g., rabbit, pig) is selected. For studies on lesion detection, tumors may be induced or implanted.

  • Imaging System: A clinical or preclinical ultrasound system equipped with contrast-specific imaging software (e.g., pulse inversion, harmonic imaging) is used. The imaging parameters, including transducer frequency, mechanical index, gain, and focal zone, are standardized for all examinations.

  • Contrast Agent Administration: A standardized dose of the contrast agent is administered as an intravenous bolus injection, followed by a saline flush.

  • Image Acquisition: Continuous real-time imaging of the target organ (e.g., liver) is performed immediately following injection to capture the different vascular phases (arterial, portal venous, and late phase).[4] Digital video clips of the entire enhancement period are recorded for subsequent analysis.

  • Quantitative Analysis: Regions of interest (ROIs) are drawn over the target tissue and any lesions. Time-intensity curves (TICs) are generated to quantify perfusion parameters such as peak enhancement, time to peak, and washout rate.

Mandatory Visualizations

Mechanism of Action: Microbubble Response to Ultrasound

G cluster_0 First-Generation (this compound) cluster_1 Second-Generation (e.g., SonoVue) This compound This compound Microbubble (Air Core, Rigid Shell) high_mi High Mechanical Index (MI) Ultrasound Pulse This compound->high_mi Insonation destruction Inertial Cavitation (Microbubble Destruction) high_mi->destruction sae Stimulated Acoustic Emission (SAE) (Brief, Intense Signal) destruction->sae intermittent Intermittent Imaging sae->intermittent sonovue Second-Gen Microbubble (Heavy Gas Core, Flexible Shell) low_mi Low Mechanical Index (MI) Ultrasound Pulse sonovue->low_mi Insonation oscillation Stable Oscillation (Non-linear) low_mi->oscillation harmonic Harmonic Signal Generation oscillation->harmonic realtime Real-Time Imaging harmonic->realtime G cluster_workflow Comparative In Vivo Experimental Workflow cluster_this compound This compound Arm cluster_sonovue Second-Gen Arm start Animal Model with Target Organ/Lesion setup Standardize Ultrasound System Parameters (Frequency, Gain, MI) start->setup inject_levo IV Bolus Injection of this compound setup->inject_levo inject_sono IV Bolus Injection of Second-Gen Agent setup->inject_sono set_high_mi Set High MI inject_levo->set_high_mi scan_intermittent Intermittent Scanning (Post-destruction imaging) set_high_mi->scan_intermittent acquire_levo Acquire Stimulated Acoustic Emission Data scan_intermittent->acquire_levo analysis Quantitative Analysis (e.g., Time-Intensity Curves, Lesion Demarcation) acquire_levo->analysis set_low_mi Set Low MI inject_sono->set_low_mi scan_realtime Continuous Real-Time Scanning set_low_mi->scan_realtime acquire_sono Acquire Dynamic Perfusion Data (TICs) scan_realtime->acquire_sono acquire_sono->analysis

References

Assessing Tumor Vascularity: A Comparative Guide to Levovist-Enhanced Ultrasound

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of tumor vascularity is a critical component of preclinical and clinical research. It provides insights into tumor angiogenesis, a key hallmark of cancer, and serves as a valuable biomarker for evaluating the efficacy of anti-angiogenic therapies. This guide offers a comprehensive comparison of Levovist-enhanced ultrasound with other imaging modalities for the assessment of tumor vascularity, supported by experimental data and detailed protocols.

This compound® (SH U 508A), a first-generation ultrasound contrast agent, enhances the backscatter of ultrasound waves, enabling the visualization and quantification of blood flow in tissues. Its use in contrast-enhanced ultrasound (CEUS) has been validated in numerous studies for the assessment of tumor vascularity. This guide will delve into the performance of this compound-enhanced ultrasound and compare it with alternative methods, including other contrast agents and non-contrast Doppler techniques.

Quantitative Performance Comparison

The following tables summarize the quantitative data from various studies, comparing the performance of this compound-enhanced ultrasound with other techniques in assessing tumor vascularity.

Technique Tumor Type Key Performance Metric This compound Result Comparator Result Reference
This compound-enhanced Ultrasound vs. Color/Power Doppler US (CDUS) Hepatocellular Carcinoma (HCC) - hypo/isoechoic nodulesDetection Rate of Tumor Vessels97%Lower than this compound[1]
This compound-enhanced Ultrasound vs. Color/Power Doppler US (CDUS) Hepatocellular Carcinoma (HCC) - hyperechoic nodulesDetection Rate of Tumor Vessels70%Similar to this compound[1]
This compound-enhanced Ultrasound vs. Dynamic CT Hepatocellular Carcinoma (HCC) - hypo/isoechoic nodulesAssessment of Tumor VesselsEqual to Dynamic CTEqual to this compound[1]
This compound-enhanced Ultrasound vs. SonoVue-enhanced Ultrasound Hepatocellular Carcinoma (HCC)Demarcation in Late Phase (Sensitivity)98%89% (p < 0.05)[2][3]
This compound-enhanced Ultrasound vs. SonoVue-enhanced Ultrasound Hepatocellular Carcinoma (HCC)Technical Sufficiency92%98% (n.s.)[2][3]
This compound-enhanced Power Doppler vs. Unenhanced Power Doppler Arthritic Rabbit Knee (Synovial Vascularity)Mean Color Pixel Area (mm²)16.424.37 (p < 0.05)[4]
This compound-enhanced Color Doppler vs. Unenhanced Color Doppler Liver NeoplasmsVisualization of Tumor VascularityEnhanced visualization, revealing patterns not seen in non-contrast imagingLimited visualization of tumor vascularity[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of experimental protocols employed in studies evaluating this compound-enhanced ultrasound.

Protocol 1: Assessment of Hepatocellular Carcinoma (HCC) Vascularity
  • Objective: To compare the detection rate of tumor vessels and vascularity in HCC using this compound-enhanced ultrasound, conventional color/power Doppler ultrasound (CDUS), and dynamic CT.[1]

  • Patient Cohort: 61 patients with 90 HCC nodules (72 hypo/isoechoic, 18 hyperechoic).[1]

  • This compound Administration: Intravenous administration of this compound.

  • Ultrasound Imaging:

    • Early Vascular Phase (up to 40 seconds post-injection): Continuous transmission to observe tumor vessels.[1]

    • Late Vascular Phase (40 to ~120 seconds post-injection): Intermittent transmission (intervals of 2-3 seconds) to assess vascularity.[1]

  • Data Analysis: The detection rate of tumor vessels and the enhancement patterns (hyper-enhancement, iso-enhancement, hypo-enhancement) were evaluated and compared across the different imaging modalities.[1]

Protocol 2: Comparison of this compound and SonoVue in HCC Characterization
  • Objective: To compare the capability of this compound and SonoVue in diagnosing HCC.[2][3]

  • Patient Cohort: 65 patients with histologically proven HCC.[2][3]

  • This compound Protocol:

    • Administration: 2.5 g this compound injected intravenously.[2][3]

    • Imaging: After a delay of at least 2.5 minutes without scanning, the liver was examined with three different scans using "high-MI" pulse-inversion sonography.[2][3]

  • SonoVue Protocol:

    • Administration: 2.4 ml SonoVue injected intravenously.[2][3]

    • Imaging: The liver was examined continuously for up to three minutes using "low MI"-pulse inversion sonography.[2][3]

  • Data Analysis: Technical sufficiency, contrast-enhancement in the arterial phase, and demarcation of the lesion in the late phase were compared between the two contrast agents.[2][3]

Visualizing Methodologies

To further clarify the experimental workflows, the following diagrams are provided.

experimental_workflow_HCC_vascularity cluster_patient Patient with HCC cluster_imaging Imaging Modalities cluster_analysis Data Analysis Patient Patient with Hepatocellular Carcinoma Levovist_US This compound-Enhanced US Patient->Levovist_US CDUS Color/Power Doppler US Patient->CDUS Dynamic_CT Dynamic CT Patient->Dynamic_CT Analysis Compare Detection Rates & Enhancement Patterns Levovist_US->Analysis CDUS->Analysis Dynamic_CT->Analysis

Workflow for comparing imaging modalities in HCC.

contrast_agent_comparison_workflow cluster_patient Patient Cohort cluster_protocols Contrast Agent Protocols cluster_data_collection Data Collection cluster_analysis Comparative Analysis Patients 65 Patients with HCC This compound This compound Administration (2.5g IV, High-MI) Patients->this compound SonoVue SonoVue Administration (2.4ml IV, Low-MI) Patients->SonoVue Levovist_Imaging Late Phase Imaging This compound->Levovist_Imaging SonoVue_Imaging Arterial & Late Phase Imaging SonoVue->SonoVue_Imaging Comparison Compare: - Technical Sufficiency - Arterial Enhancement - Late Phase Demarcation Levovist_Imaging->Comparison SonoVue_Imaging->Comparison

References

A Comparative Guide to Levovist and Sonazoid for Hepatocellular Carcinoma Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate detection of hepatocellular carcinoma (HCC) is paramount for effective treatment and improved patient outcomes. Contrast-enhanced ultrasound (CEUS) has emerged as a valuable imaging modality for the characterization of focal liver lesions. This guide provides an objective comparison of two ultrasound contrast agents, Levovist and Sonazoid, for the detection of HCC, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a first-generation contrast agent, and Sonazoid, a second-generation agent, both enhance the visualization of liver lesions during ultrasound examinations. However, they differ significantly in their composition, mechanism of action, and diagnostic performance. Sonazoid, with its unique Kupffer phase imaging, generally demonstrates superior sensitivity and diagnostic accuracy for HCC detection in recent studies. This is largely attributed to its ability to provide both vascular and parenchymal phase information. While direct head-to-head comparative trials between this compound and Sonazoid are limited, analysis of their performance against other agents and in independent studies provides a basis for comparison.

Agent Characteristics

FeatureThis compound (SH U 508 A)Sonazoid (Perflubutane)
Generation FirstSecond
Composition Air-filled microbubbles with a galactose and palmitic acid shell[1][2]Perfluorobutane gas-filled microbubbles with a phospholipid shell[3]
Mechanism of Action Primarily an intravascular agent that enhances Doppler signals in blood vessels.[1][4]A dual-phase agent; acts as an intravascular agent in the vascular phase and is taken up by Kupffer cells in the liver, enabling a post-vascular (Kupffer) phase.[3][5]
Imaging Phases Vascular Phase (Arterial and Portal Venous)[6]Vascular Phase (Arterial, Portal Venous) and Kupffer Phase[5][7]

Diagnostic Performance for HCC Detection

Quantitative data from various studies are summarized below. It is important to note that direct comparative data between this compound and Sonazoid is scarce, and the following tables are compiled from studies that may have different patient populations and methodologies.

Table 1: this compound Diagnostic Performance

Study/AnalysisSensitivitySpecificityAccuracyNotes
Khong et al. (1999)[1]96% (Doppler signal enhancement)--Phase IIIb clinical trial, focused on increased Doppler signal in HCC.
Strobel et al. (2004)[8]98% (Late phase demarcation)--Comparison with SonoVue; data for this compound in late phase.
Meta-analysis (Zhang et al., 2017)[9]85% (Pooled)91% (Pooled)-Meta-analysis including studies on both first and second-generation agents.

Table 2: Sonazoid Diagnostic Performance

Study/AnalysisSensitivitySpecificityAccuracyNotes
Meta-analysis (2024)[10][11]87% (Pooled)95% (Pooled)-Pooled data from 14 studies for characterizing HCC.[10][11]
Huang et al. (2023)[12]74.6%100%-Head-to-head comparison with SonoVue using CEUS LI-RADS criteria.[12]
Korean Society of Radiology Guidelines (2023)[13]79% (vs 54% for pure blood-pool agent)100%-Prospective study comparing Sonazoid with a pure blood-pool agent.[13]
Meta-analysis (2025)[14]83%96%-For HCC distinction from non-HCC focal liver lesions.[14]

Experimental Protocols

This compound Administration and Imaging Protocol

A typical experimental protocol for CEUS with this compound for HCC detection involves the following steps:

  • Patient Population: Patients with suspected HCC based on prior imaging or clinical findings.[1]

  • Contrast Agent Preparation and Administration: A total of 8.5 mL of this compound at a concentration of 300 mg/mL is administered as an intravenous bolus injection.[1]

  • Imaging Technique:

    • Baseline Imaging: Conventional B-mode and color Doppler ultrasound are performed to identify the target lesion.

    • Post-Contrast Imaging: Following this compound injection, continuous color Doppler imaging of the lesion is performed to observe enhancement patterns.[1] For late-phase imaging, a "high-MI" (Mechanical Index) pulse-inversion sonography technique is used with three different scans after a delay of at least 2.5 minutes without scanning.[8]

  • Image Analysis: The presence, pattern, and duration of Doppler signal enhancement within the tumor are assessed.[1]

Sonazoid Administration and Imaging Protocol

The protocol for Sonazoid-enhanced CEUS for HCC detection is characterized by its distinct imaging phases:

  • Patient Population: Patients at high risk for HCC (e.g., with cirrhosis or chronic hepatitis B/C) with focal liver lesions.[12]

  • Contrast Agent Preparation and Administration: A bolus injection of 0.5 mL of Sonazoid is administered intravenously, followed by a 10 mL saline flush.[15]

  • Imaging Technique:

    • Baseline Imaging: A thorough B-mode ultrasound examination of the liver is conducted.

    • Post-Contrast Imaging: A low mechanical index (MI) of 0.2-0.3 is used for continuous real-time imaging.[7][16] The examination includes:

      • Arterial Phase: From the appearance of microbubbles in the hepatic artery for 30-45 seconds.

      • Portal Venous Phase: From 30-45 seconds to approximately 2 minutes post-injection.

      • Late Phase/Kupffer Phase: Commences around 10 minutes post-injection and can last for up to 60 minutes.[5]

  • Image Analysis: Analysis focuses on the enhancement pattern in the arterial phase (e.g., non-rim arterial phase hyperenhancement) and washout characteristics in the portal venous and Kupffer phases.[7][17]

Mechanism of Action and Experimental Workflow Visualization

The distinct mechanisms of action and the resulting imaging workflows for this compound and Sonazoid are illustrated below using Graphviz.

cluster_this compound This compound Workflow cluster_Sonazoid Sonazoid Workflow L_Start IV Injection of this compound L_Vascular Vascular Phase (Arterial & Portal) L_Start->L_Vascular L_Enhancement Enhanced Doppler Signal in Tumor Vasculature L_Vascular->L_Enhancement L_End Image Acquisition & Analysis L_Enhancement->L_End S_Start IV Injection of Sonazoid S_Vascular Vascular Phase (Arterial & Portal) S_Start->S_Vascular S_Enhancement Tumor Vascularity Assessment S_Vascular->S_Enhancement S_Uptake Microbubble Uptake by Kupffer Cells S_Vascular->S_Uptake S_End Image Acquisition & Analysis S_Enhancement->S_End S_Kupffer Kupffer Phase (10+ min post-injection) S_Defect HCC appears as Perfusion Defect S_Kupffer->S_Defect S_Uptake->S_Kupffer S_Defect->S_End

Caption: Comparative workflow of this compound and Sonazoid for HCC detection.

cluster_levovist_mech This compound Mechanism cluster_sonazoid_mech Sonazoid Mechanism L_Microbubble This compound Microbubble (in blood vessel) L_Reflection Enhanced Reflection from blood L_Microbubble->L_Reflection L_Ultrasound Ultrasound Wave L_Ultrasound->L_Microbubble L_Signal Increased Doppler Signal L_Reflection->L_Signal S_Vascular Vascular Phase: Intravascular Microbubble S_Phagocytosis Phagocytosis of Microbubble S_Vascular->S_Phagocytosis S_Kupffer_Cell Kupffer Cell in Liver Sinusoid S_Kupffer_Cell->S_Phagocytosis S_PostVascular Post-Vascular (Kupffer) Phase: Microbubble in Kupffer Cell S_Phagocytosis->S_PostVascular S_HCC HCC (lacks Kupffer cells) S_Defect Signal Defect S_HCC->S_Defect

Caption: Simplified mechanism of action for this compound and Sonazoid.

Safety and Tolerability

Both this compound and Sonazoid are generally considered safe for intravenous administration.

  • This compound: Minor adverse reactions such as nausea and vomiting have been reported in a small percentage of patients (e.g., 6.9% in one study).[1]

  • Sonazoid: Adverse events are typically mild and transient. The most common reported events include abdominal pain and heart rate irregularity.[18][19] No serious adverse effects were noted in a study of 54 patients.[18] Contraindications include known hypersensitivity to perfluorocarbon-based contrast agents or severe cardiopulmonary impairment.[7][16]

Conclusion

Sonazoid demonstrates significant advantages over the first-generation contrast agent, this compound, for the detection of hepatocellular carcinoma. The key differentiator is Sonazoid's unique Kupffer phase imaging capability, which provides crucial information about the liver parenchyma and improves the characterization of focal liver lesions. Meta-analyses and recent guidelines support the high sensitivity and specificity of Sonazoid in diagnosing HCC.[10][11][13][14]

While this compound proved to be a valuable tool in enhancing Doppler signals for HCC vascularization assessment, the advancements offered by second-generation agents like Sonazoid, particularly the real-time imaging at low MI and the post-vascular phase, have established a new standard in CEUS for HCC detection. For researchers and drug development professionals, Sonazoid provides a more detailed and accurate non-invasive method for characterizing liver tumors, which can be critical in clinical trial settings for assessing tumor response and guiding therapeutic strategies.

References

A Comparative Guide to Levovist Enhancement Patterns and Their Histological Correlation in Liver Lesions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ultrasound contrast agent Levovist® (SH U 508A) and its application in characterizing liver lesions. By examining the correlation between distinct enhancement patterns observed during contrast-enhanced ultrasound (CEUS) and the underlying histopathology, this document aims to furnish researchers, scientists, and drug development professionals with a valuable resource for both preclinical and clinical investigations. The information presented herein is supported by experimental data from peer-reviewed studies, offering an objective comparison with alternative diagnostic approaches.

Introduction to this compound and Contrast-Enhanced Ultrasound

This compound is a microbubble contrast agent composed of galactose microparticles with a small amount of palmitic acid. When injected intravenously, these microbubbles enhance the Doppler signal during ultrasound imaging, providing detailed information about the vascularity of tissues.[1][2] CEUS with this compound offers a dynamic view of blood flow in the arterial, portal venous, and late phases, allowing for the characterization of focal liver lesions based on their unique enhancement patterns.[3][4] The late phase, in particular, is characterized by the accumulation of this compound microbubbles within the reticuloendothelial system, primarily the Kupffer cells of the liver, leading to a sustained enhancement of the normal liver parenchyma.[3][5] This liver-specific uptake provides a crucial window for differentiating normal tissue from pathological lesions that lack Kupffer cells.

Correlation of this compound Enhancement Patterns with Histology

The diagnostic power of this compound-enhanced ultrasound lies in the distinct patterns of contrast uptake and washout observed in different types of liver lesions. These patterns have been extensively correlated with histopathological findings, providing a non-invasive means to predict the underlying tissue structure.

Arterial Phase Hyperenhancement

Rapid and intense enhancement in the arterial phase is a common feature of hypervascular tumors.

  • Hepatocellular Carcinoma (HCC): Often demonstrates a strong arterial enhancement, which can be homogeneous or heterogeneous.[4][6] Histologically, this corresponds to the dense, disorganized neoplastic vasculature characteristic of HCC. The presence of a "surrounding artery with branches" pattern on CEUS has been shown to have a high sensitivity and specificity for the detection of an encapsulated HCC, a key prognostic feature confirmed by histopathology.[7]

  • Focal Nodular Hyperplasia (FNH): Typically shows a rapid, intense, and often transient arterial enhancement, frequently with a characteristic "spoke-wheel" pattern of feeding arteries.[1][4] This directly reflects the histological structure of FNH, which consists of hyperplastic hepatocytes arranged around a central fibrous scar containing large arteries.

Portal Venous and Late Phase Enhancement

The behavior of lesions in the portal venous and late phases is critical for differentiating benign from malignant tumors.

  • Washout in Malignant Lesions: A key indicator of malignancy is the "washout" phenomenon, where a lesion that was hyperenhanced in the arterial phase becomes hypoechoic relative to the surrounding liver parenchyma in the portal venous or late phase.[3][8] This is attributed to the rapid shunting of blood through the abnormal tumor vessels and the absence of Kupffer cells for late-phase uptake. Histologically, this corresponds to poorly differentiated tumor tissue with a lack of normal sinusoidal structures. The timing of this washout can also correlate with the degree of tumor differentiation, with poorly differentiated HCCs tending to wash out more rapidly.[9]

  • Sustained Enhancement in Benign Lesions: Benign lesions like FNH and some adenomas often remain isoechoic or even hyper- or isoechoic in the late phase due to the presence of functional Kupffer cells or a vascular structure that retains the contrast agent.[3] A homogeneous enhancement pattern in the portal venous and late phases is a strong indicator of benign disease.[3]

  • Hemangiomas: These benign tumors typically exhibit peripheral nodular enhancement in the arterial phase with a centripetal fill-in pattern that becomes isoechoic or hyperechoic in the later phases.[4] This correlates with their histological structure of large, blood-filled vascular spaces.

Quantitative Data on Diagnostic Accuracy

The following table summarizes the diagnostic performance of different this compound enhancement patterns for identifying specific liver lesions, as reported in various studies.

Enhancement PatternHistological DiagnosisSensitivitySpecificityAccuracyReference
Hypoechoic contrast enhancement in portal venous and late phaseMalignancy100%--[3]
Homogeneous this compound enhancement in portal venous and late phaseBenign disease-93%-[3]
Tumour vessels with flow spreading into the tumour and/or homogeneously stained hyperechoic imagesHepatocellular Carcinoma82.9%93.8%-[4]
Peripheral enhancementsIntrahepatic Cholangiocarcinoma60.0%65.5%-[4]
Peripheral enhancementsMetastatic Hepatic Tumours83.3%76.4%-[4]
Pooling at the periphery or throughout the tumourHaemangioma76.5%100%-[4]
Surrounding artery with branches patternEncapsulated Hepatocellular Carcinoma80%86%83%[7]
Branching artery patternNon-encapsulated Hepatocellular Carcinoma71%80%75%[7]

Comparison with Other Contrast Agents

While this compound has been a cornerstone in CEUS, other agents with different properties exist. A notable comparison is with Definity®, a lipid-shelled microbubble agent. Studies have shown that this compound exhibits a distinct liver-specific phase due to its uptake by Kupffer cells, leading to prolonged parenchymal enhancement.[10] In contrast, Definity acts more as a pure blood-pool agent, with its signal intensity in the liver parenchyma remaining lower than in the portal vein throughout all phases.[10] This difference in microbubble behavior underscores the importance of agent selection based on the specific diagnostic information required.

Experimental Protocols

The following provides a generalized experimental workflow for a clinical study investigating the histological correlation of this compound enhancement patterns in focal liver lesions, synthesized from multiple sources.[3][4][7]

Figure 1: Generalized experimental workflow for correlating this compound CEUS with histology.

Logical Relationship between Enhancement Patterns and Histological Findings

The interpretation of this compound enhancement patterns is a logical process that links imaging features to underlying pathophysiology.

G cluster_0 CEUS Observation cluster_1 Arterial Phase cluster_2 Late Phase cluster_3 Inferred Pathophysiology cluster_4 Likely Histology obs Observe Enhancement Pattern ap_hyper Hyperenhancement obs->ap_hyper ap_hypo Hypoenhancement obs->ap_hypo lp_washout Washout (Hypoechoic) ap_hyper->lp_washout lp_iso Isoechoic/Hyperechoic ap_hyper->lp_iso patho_neo Neovascularity (Arterial supply) ap_hyper->patho_neo patho_avascular Avascular/Hypovascular ap_hypo->patho_avascular patho_kupffer_absent Absence of Kupffer Cells Rapid blood transit lp_washout->patho_kupffer_absent patho_kupffer_present Presence of Kupffer Cells Slow blood transit lp_iso->patho_kupffer_present hist_malignant Malignant (e.g., HCC, Metastasis) patho_neo->hist_malignant hist_benign Benign (e.g., FNH, Adenoma) patho_neo->hist_benign hist_cyst Cyst/Necrosis patho_avascular->hist_cyst patho_kupffer_absent->hist_malignant patho_kupffer_present->hist_benign

Figure 2: Logical flow from CEUS patterns to histological interpretation.

Conclusion

This compound-enhanced ultrasound provides a powerful, real-time method for the characterization of focal liver lesions. The distinct enhancement patterns observed in different phases of imaging show a strong correlation with the underlying histopathology, offering high diagnostic accuracy for differentiating benign from malignant tumors. The liver-specific uptake of this compound by Kupffer cells is a key feature that distinguishes it from purely blood-pool contrast agents. This guide has summarized the key correlations, provided quantitative data on diagnostic performance, and outlined the experimental and logical frameworks for these investigations. For researchers and professionals in drug development, understanding these principles is crucial for the effective use of CEUS in both preclinical models and clinical trials to assess liver pathology and treatment response.

References

A Comparative Analysis of Levovist-Enhanced Ultrasound and Micro-CT for Organ Perfusion Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of preclinical and clinical research, accurate assessment of organ perfusion is critical for understanding pathophysiology, evaluating therapeutic efficacy, and developing novel drug delivery systems. Two powerful imaging modalities, Levovist-enhanced ultrasound and micro-computed tomography (micro-CT), offer distinct advantages and disadvantages for visualizing and quantifying blood flow at the microvascular level. This guide provides a comprehensive comparison of these techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific research needs.

Principles and Mechanisms

This compound-Enhanced Ultrasound: this compound is a first-generation ultrasound contrast agent composed of air-filled microbubbles encapsulated in a galactose and palmitic acid shell.[1][2] When injected intravenously, these microbubbles, with a mean size of 2-5 µm, are small enough to traverse the pulmonary capillaries and enter the systemic circulation.[1] The principle behind contrast-enhanced ultrasound (CEUS) lies in the high echogenicity of these microbubbles.[3] When exposed to an ultrasound field, the microbubbles oscillate, reflecting the sound waves and significantly enhancing the backscatter signal from the blood pool.[3][4] This allows for the visualization and quantification of blood perfusion in organs.[3] Quantitative analysis can be performed by measuring parameters such as peak signal intensity, time to peak, and washout rate.[5][6]

Micro-Computed Tomography (Micro-CT): Micro-CT is a high-resolution X-ray imaging technique that provides detailed three-dimensional anatomical information.[7][8] For perfusion studies, micro-CT requires the use of a contrast agent to differentiate blood vessels from surrounding soft tissues.[7] This can be achieved through two main approaches:

  • Dynamic Contrast-Enhanced Micro-CT (DCE-micro-CT): This involves the intravenous injection of an iodinated contrast agent and rapid, repeated scanning of the region of interest.[9][10] By analyzing the time-attenuation curves of the contrast agent as it passes through the tissue, various perfusion parameters can be quantified, including blood flow, blood volume, and mean transit time.[9][11]

  • Vascular Casting with Micro-CT: This ex vivo technique involves perfusing the vasculature with a radiopaque polymer or microspheres that solidify within the vessels.[7][12][13] The organ is then harvested and scanned using micro-CT to generate a detailed 3D map of the vascular network.[7] This method provides high-resolution anatomical data but does not offer dynamic perfusion information.[12]

Comparative Data Presentation

The following tables summarize the key performance characteristics of this compound-enhanced ultrasound and micro-CT for organ perfusion analysis.

FeatureThis compound-Enhanced UltrasoundMicro-CT
Principle Ultrasound backscatter from gas-filled microbubblesX-ray attenuation of a contrast agent
Resolution Lower spatial resolution, high temporal resolutionHigh spatial resolution, variable temporal resolution
Penetration Depth Limited by ultrasound frequencyHigh penetration depth
Contrast Agent This compound (air-filled microbubbles)Iodinated contrast agents, vascular casting agents, microspheres
Quantitative Parameters Peak intensity, time to peak, wash-in/wash-out kinetics, perfusion index[5][14]Blood flow, blood volume, mean transit time, vessel density, vessel diameter[9][11][15]
Invasiveness Minimally invasive (intravenous injection)Minimally invasive (intravenous injection) to invasive (ex vivo perfusion)
Real-time Imaging YesLimited for high-resolution dynamic scans
Radiation Exposure NoneYes

Table 1: General Comparison of this compound-Enhanced Ultrasound and Micro-CT

ParameterThis compound-Enhanced UltrasoundMicro-CT
Blood Flow Relative assessment based on signal intensity changesDirect quantification (mL/min/g or mL/min/100g)[9][11]
Blood Volume Correlated with peak signal intensityDirect quantification (mL/100g)[9]
Vessel Morphology Limited visualization of larger vesselsHigh-resolution 3D visualization of microvasculature[7][15]
Temporal Dynamics Excellent for assessing rapid changes in perfusionDependent on scanning protocol, can be challenging for very fast dynamics

Table 2: Comparison of Quantitative Perfusion Parameters

Experimental Protocols

This compound-Enhanced Ultrasound for Myocardial Perfusion

This protocol is adapted from studies assessing myocardial perfusion in patients with myocardial infarction.[5][6]

  • Animal Preparation: Anesthetize the subject (e.g., rabbit, pig) and establish intravenous access.

  • Ultrasound Imaging: Position a high-frequency ultrasound transducer over the heart to obtain standard echocardiographic views.

  • This compound Administration: Prepare the this compound suspension according to the manufacturer's instructions. Administer a continuous intravenous infusion of this compound.[14]

  • Harmonic Power Doppler Imaging: Acquire harmonic power Doppler images at rest and during pharmacological stress (e.g., adenosine infusion).[5]

  • Data Acquisition: Record digital cine loops of the contrast enhancement in the myocardium.

  • Quantitative Analysis:

    • Define regions of interest (ROIs) in the perfused and at-risk myocardial territories.

    • Measure the peak color pixel intensity within the ROIs.

    • Calculate the ratio of peak intensity in the risk area to the control area to quantify relative perfusion.[5][6]

Micro-CT for Renal Perfusion using Vascular Casting

This protocol is a general guide for ex vivo vascular casting and micro-CT imaging.

  • Animal Preparation: Anesthetize the animal (e.g., mouse, rat) and heparinize to prevent blood clotting.[16]

  • Vascular Cannulation: Surgically expose the abdominal aorta and insert a cannula. Open the inferior vena cava to allow for drainage.[17]

  • Perfusion Fixation: Perfuse with a buffered saline solution to flush out the blood, followed by a fixative (e.g., 4% paraformaldehyde).

  • Contrast Agent Perfusion: Perfuse the vasculature with a micro-CT contrast agent such as Microfil, Vascupaint, or a barium sulfate suspension until the agent is seen exiting the vena cava.[17][18]

  • Tissue Harvesting and Preparation: Ligate the renal vessels, excise the kidneys, and allow the contrast agent to polymerize or set.

  • Micro-CT Scanning: Mount the kidney in a sample holder and perform a high-resolution micro-CT scan.

  • 3D Reconstruction and Analysis: Reconstruct the 3D dataset and use analysis software to quantify vascular parameters such as vessel volume, vessel thickness, and vessel separation.

Visualization of Experimental Workflows

Experimental_Workflow cluster_this compound This compound-Enhanced Ultrasound Workflow cluster_MicroCT Micro-CT with Vascular Casting Workflow L_Prep Animal Preparation (Anesthesia, IV Access) L_US Baseline Ultrasound Imaging L_Prep->L_US L_Admin This compound Administration (Infusion) L_US->L_Admin L_Acq Harmonic Power Doppler Image Acquisition L_Admin->L_Acq L_Analysis Quantitative Analysis (ROI, Peak Intensity) L_Acq->L_Analysis M_Prep Animal Preparation (Anesthesia, Heparinization) M_Cann Vascular Cannulation (Aorta, Vena Cava) M_Prep->M_Cann M_Perf Contrast Agent Perfusion (e.g., Microfil) M_Cann->M_Perf M_Harv Organ Harvesting & Preparation M_Perf->M_Harv M_Scan High-Resolution Micro-CT Scan M_Harv->M_Scan M_Recon 3D Reconstruction & Vascular Analysis M_Scan->M_Recon

Caption: Comparative experimental workflows for organ perfusion analysis.

Signaling Pathways and Logical Relationships

The assessment of organ perfusion by both techniques is upstream of the cellular signaling pathways that are affected by changes in blood flow. Alterations in perfusion directly impact oxygen and nutrient delivery, which in turn can trigger a cascade of molecular events.

Signaling_Pathway Perfusion Organ Perfusion (Measured by this compound or Micro-CT) Oxygenation Tissue Oxygenation & Nutrient Supply Perfusion->Oxygenation HIF HIF-1α Stabilization Oxygenation->HIF Hypoxia Metabolism Cellular Metabolism (e.g., Glycolysis) Oxygenation->Metabolism Apoptosis Apoptosis / Necrosis Oxygenation->Apoptosis Severe Hypoxia VEGF VEGF Expression HIF->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Impact of organ perfusion on cellular signaling pathways.

Conclusion

Both this compound-enhanced ultrasound and micro-CT are valuable tools for the assessment of organ perfusion, each with a unique set of capabilities. This compound-enhanced ultrasound excels in providing real-time, dynamic information about blood flow without the use of ionizing radiation, making it suitable for longitudinal studies. However, its spatial resolution and penetration depth are limited. Conversely, micro-CT offers unparalleled high-resolution 3D anatomical detail of the vasculature, particularly with casting techniques, but often at the cost of dynamic information and with the requirement of radiation. The choice between these two modalities should be guided by the specific research question, the required level of detail, and the experimental constraints. For dynamic, functional perfusion assessment, this compound-enhanced ultrasound is a strong candidate. For detailed 3D morphological analysis of the microvasculature, micro-CT is the superior choice. In some cases, a multimodal approach combining the strengths of both techniques may provide the most comprehensive understanding of organ perfusion.

References

A Comparative Analysis: Cross-Validation of Levovist-Enhanced Ultrasound and Magnetic Resonance Imaging Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Powerful Imaging Modalities

In the landscape of medical imaging, both contrast-enhanced ultrasound (CEUS) with agents like Levovist and magnetic resonance imaging (MRI) stand as powerful tools for the visualization and characterization of tissues and lesions. This guide provides a comprehensive comparison of these two modalities, focusing on their application in the assessment of focal liver lesions and cerebral perfusion. By presenting experimental data, detailed protocols, and logical workflows, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions about the most appropriate imaging strategy for their clinical and pre-clinical studies.

Quantitative Data Summary

The following tables summarize the comparative diagnostic performance of this compound-enhanced ultrasound (CEUS) and MRI in different clinical scenarios.

Table 1: Comparison of CEUS and MRI for the Characterization of Focal Liver Lesions

FeatureContrast-Enhanced Ultrasound (CEUS)Contrast-Enhanced MRI (CE-MRI)Source(s)
Diagnostic Accuracy Comparable to CE-MRIHigh[1][2]
Sensitivity for Malignancy 81% - 96.15%64% - 100%[2][3][4]
Specificity for Malignancy 90% - 93%90% - 93%[2][3]
Concordance in Tumor Differentiation 85.9% with MRI85.9% with CEUS[1]
Concordance in Tumor Entity Assessment 77.9% with MRI77.9% with CEUS[1]
Observation of Washout More frequently observedLess frequently observed[4]
Observation of Arterial Phase Hyperenhancement (APHE) Less frequently observedMore frequently observed[4]

Table 2: Performance of this compound-Enhanced Ultrasound in Cerebral Perfusion Imaging

FeatureValueSource(s)
Success Rate of Investigation 76.7% - 84%[5]
Sensitivity for Perfusion Deficit Detection 75% - 86.4%[5]
Specificity for Perfusion Deficit Detection 96.2% - 100%[5]

Experimental Protocols

This compound-Enhanced Ultrasound (CEUS) Protocol for Liver Lesion Characterization
  • Patient Preparation: No specific patient preparation, such as fasting, is typically required.

  • Baseline Ultrasound: A baseline B-mode ultrasound of the liver is performed to identify and localize the focal liver lesion(s).

  • Contrast Agent Preparation and Administration:

    • This compound (SH U 508 A) is reconstituted according to the manufacturer's instructions. A common dose is 2.5g.[6]

    • The contrast agent is administered as an intravenous (IV) bolus injection.[6]

    • The injection is immediately followed by a 10 mL saline flush to ensure the full dose reaches the circulation.[7]

  • Image Acquisition:

    • Continuous low mechanical index (MI) pulse inversion sonography is used to visualize the contrast enhancement pattern.[6]

    • The liver is scanned continuously for up to three minutes post-injection to observe the arterial, portal venous, and late phases of enhancement.[6]

    • For late-phase imaging with this compound, which is taken up by Kupffer cells, scanning may be performed after a delay of at least 2.5 minutes.[6][8]

  • Image Analysis: The enhancement pattern of the lesion is observed and compared to the surrounding liver parenchyma throughout the different vascular phases. This includes assessing for arterial phase hyperenhancement, and washout in the portal venous and late phases.[4]

Perfusion Magnetic Resonance Imaging (MRI) Protocol for Cerebral Perfusion
  • Patient Preparation: Patients are screened for MRI contraindications. An IV line is placed for contrast administration.

  • Pre-Contrast Imaging: Standard anatomical MRI sequences (e.g., T1-weighted, T2-weighted, FLAIR, Diffusion-Weighted Imaging - DWI) are acquired to assess brain structure and identify areas of acute infarction.[9][10]

  • Perfusion Imaging (Dynamic Susceptibility Contrast - DSC-MRI):

    • A bolus of a gadolinium-based contrast agent is injected intravenously.[10]

    • A rapid series of T2*-weighted gradient-echo echo-planar images are acquired as the contrast agent passes through the cerebral vasculature.[10]

    • The signal loss induced by the susceptibility effect of the gadolinium is measured over time.[10]

  • Post-Processing and Analysis:

    • The raw data is post-processed to generate perfusion maps.[10]

    • Key perfusion parameters are calculated for each voxel, including:

      • Cerebral Blood Volume (CBV): The total volume of blood in a given volume of brain tissue.

      • Cerebral Blood Flow (CBF): The rate of blood delivery to a given volume of brain tissue.

      • Mean Transit Time (MTT): The average time it takes for blood to transit through a given volume of brain tissue.[10]

      • Time to Peak (TTP): The time it takes for the contrast agent to reach its maximum concentration.[10]

    • These maps are used to identify areas of abnormal perfusion, such as the ischemic penumbra in acute stroke.[9][10]

Mandatory Visualizations

ExperimentalWorkflow cluster_ceus This compound-Enhanced Ultrasound (CEUS) cluster_mri Magnetic Resonance Imaging (MRI) ceus_prep Patient Preparation & Baseline Ultrasound ceus_admin This compound Administration (IV Bolus) ceus_prep->ceus_admin ceus_acq Continuous Low-MI Image Acquisition (Arterial, Portal, Late Phases) ceus_admin->ceus_acq ceus_analysis Analysis of Enhancement Patterns ceus_acq->ceus_analysis mri_prep Patient Preparation & Pre-Contrast MRI mri_admin Gadolinium Administration (IV Bolus) mri_prep->mri_admin mri_acq Dynamic T2*-weighted Image Acquisition mri_admin->mri_acq mri_analysis Post-Processing & Generation of Perfusion Maps mri_acq->mri_analysis

Caption: Comparative experimental workflows for CEUS and MRI.

LogicalRelationship cluster_imaging Imaging Modalities cluster_applications Clinical Applications cluster_advantages Key Advantages ceus This compound-Enhanced Ultrasound (CEUS) liver Focal Liver Lesion Characterization ceus->liver cerebral Cerebral Perfusion Assessment ceus->cerebral ceus_adv Real-time Imaging No Radiation Cost-Effective Bedside Capability ceus->ceus_adv mri Magnetic Resonance Imaging (MRI) mri->liver mri->cerebral mri_adv High Soft Tissue Contrast Multi-planar Imaging Provides Anatomical & Functional Info mri->mri_adv

Caption: Logical relationships between imaging modalities and applications.

References

Assessing the Diagnostic Accuracy of Levovist-Enhanced Ultrasound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diagnostic performance of Levovist-enhanced ultrasound with other imaging modalities and alternative ultrasound contrast agents. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in evaluating its utility for their specific applications.

Executive Summary

This compound (SH U 508A) is a first-generation ultrasound contrast agent that has been utilized to enhance Doppler signals and improve the characterization of various lesions.[1] Clinical studies have demonstrated its value in improving diagnostic confidence, particularly in the assessment of focal liver lesions.[2][3] This guide will delve into the quantitative data on its diagnostic accuracy, provide detailed experimental protocols from key studies, and present visual workflows to elucidate the methodologies. While this compound has been investigated in various applications, the most robust data is available for the characterization of liver tumors, particularly hepatocellular carcinoma (HCC). Comparisons with second-generation contrast agents and other imaging modalities like computed tomography (CT) will be highlighted.

Data Presentation: Quantitative Comparison of Diagnostic Accuracy

The following tables summarize the diagnostic performance of this compound-enhanced ultrasound in comparison to other methods, based on data from published studies.

Table 1: Comparison of this compound-Enhanced Ultrasound and Contrast-Enhanced CT for Gross Classification of Hepatocellular Carcinoma (HCC)

ModalityDiagnostic Accuracy
This compound-Enhanced Ultrasound86.9% (53/61)[3]
Contrast-Enhanced CT65.6% (40/61)[3]

This study highlights a statistically significant difference in diagnostic accuracy between the two modalities (p = 0.007).[3]

Table 2: Comparison of this compound and SonoVue for the Demarcation of Hepatocellular Carcinoma (HCC) in the Late Phase

Contrast AgentDemarcation of HCC Lesion (Late Phase)
This compound98% (of 61 lesions)[4]
SonoVue89% (of 61 lesions)[4]

The difference in late-phase demarcation was statistically significant (p < 0.05).[4]

Table 3: Meta-Analysis of Diagnostic Accuracy for First-Generation (this compound) vs. Second-Generation Ultrasound Contrast Agents in Characterizing Focal Liver Lesions

Contrast Agent GenerationPooled SensitivityPooled SpecificityDiagnostic Odds Ratio (DOR)
First-Generation (this compound)--62.78
Second-Generation (e.g., SonoVue, Sonazoid)--118.27

This meta-analysis suggests a higher diagnostic accuracy for second-generation contrast agents.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key studies cited in this guide.

Protocol 1: Comparison of this compound-Enhanced Ultrasound and Contrast-Enhanced CT for Gross Classification of HCC
  • Study Design: Prospective study with 51 patients (61 HCCs) who underwent both this compound-enhanced ultrasound and contrast-enhanced CT before surgical resection.[3]

  • This compound-Enhanced Ultrasound Protocol:

    • Contrast Agent & Dosage: Information on the specific dosage of this compound was not detailed in the provided search results.

    • Imaging Technique: Postvascular phase imaging was utilized for the gross classification of HCC.[3]

  • Contrast-Enhanced CT Protocol:

    • Contrast Agent & Dosage: Not specified in the provided search results.

    • Imaging Technique: Standard contrast-enhanced CT protocol for liver imaging.

  • Gold Standard: Pathologic findings from resected specimens.[3]

  • Data Analysis: Weighted kappa statistics were used to assess the agreement between the imaging findings and the macroscopic configurations of the tumors.[3]

Protocol 2: Comparison of this compound and SonoVue for the Characterization and Detection of HCC
  • Study Design: Prospective study involving 65 patients with histologically proven HCC.[4]

  • This compound-Enhanced Ultrasound Protocol:

    • Contrast Agent & Dosage: 2.5 g of this compound administered intravenously.[4]

    • Imaging Technique: "High-MI" pulse-inversion sonography. After a delay of at least 2.5 minutes without scanning, the liver was examined with three different scans.[4]

  • SonoVue-Enhanced Ultrasound Protocol:

    • Contrast Agent & Dosage: 2.4 ml of SonoVue administered intravenously.[4]

    • Imaging Technique: "Low MI"-pulse inversion sonography. The liver was examined continuously for up to three minutes.[4]

  • Gold Standard: Histological proof of HCC.[4]

  • Data Analysis: Comparison of the technical success rate and the demarcation of HCC lesions in the arterial and late phases for both contrast agents.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the experimental workflows and logical relationships described in this guide.

Experimental_Workflow_Levovist_vs_CT Workflow for Comparing this compound-Enhanced US and CT in HCC Classification cluster_patient_recruitment Patient Recruitment cluster_imaging Imaging Procedures cluster_gold_standard Gold Standard cluster_analysis Data Analysis Patient Patient with Suspected HCC Levovist_US This compound-Enhanced Ultrasound (Postvascular Phase Imaging) Patient->Levovist_US Undergoes CE_CT Contrast-Enhanced CT Patient->CE_CT Undergoes Surgery Surgical Resection Patient->Surgery Undergoes Comparison Comparison of Diagnostic Accuracy (Weighted Kappa Statistics) Levovist_US->Comparison CE_CT->Comparison Pathology Histopathological Analysis Surgery->Pathology Provides Specimen for Pathology->Comparison Provides Ground Truth for

Caption: Workflow for comparing this compound-enhanced US and CT in HCC classification.

Experimental_Workflow_Levovist_vs_SonoVue Workflow for Comparing this compound and SonoVue in HCC Characterization cluster_patient_recruitment Patient Recruitment cluster_imaging_protocol Imaging Protocol cluster_data_collection Data Collection cluster_analysis Data Analysis Patient Patient with Histologically Proven HCC Levovist_Exam This compound Examination (2.5g IV, High-MI Pulse Inversion) Patient->Levovist_Exam Undergoes SonoVue_Exam SonoVue Examination (2.4ml IV, Low-MI Pulse Inversion) Patient->SonoVue_Exam Undergoes Levovist_Data Late Phase Demarcation Data Levovist_Exam->Levovist_Data Generates SonoVue_Data Late Phase Demarcation Data SonoVue_Exam->SonoVue_Data Generates Statistical_Comparison Statistical Comparison (p < 0.05) Levovist_Data->Statistical_Comparison SonoVue_Data->Statistical_Comparison

Caption: Workflow for comparing this compound and SonoVue in HCC characterization.

Discussion and Conclusion

This compound-enhanced ultrasound has demonstrated significant utility in the diagnostic imaging landscape, particularly for the characterization of focal liver lesions. The provided data indicates that in specific applications, such as the gross classification of HCC, it can offer superior diagnostic accuracy compared to contrast-enhanced CT.[3] When compared to the second-generation contrast agent SonoVue, this compound showed a higher rate of lesion demarcation in the late phase for HCC.[4]

However, the broader meta-analysis suggests that second-generation contrast agents, as a class, may offer improved diagnostic performance over first-generation agents like this compound.[5] The choice of contrast agent and imaging modality should, therefore, be guided by the specific clinical question, the available equipment and expertise, and the patient's individual characteristics.

For researchers and professionals in drug development, understanding the nuances of these diagnostic tools is critical for designing clinical trials and evaluating treatment responses. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for making informed decisions regarding the use of this compound-enhanced ultrasound in a research or clinical setting. Further head-to-head studies with modern imaging techniques and a wider range of clinical applications would be beneficial to fully elucidate the current standing of this compound in the ever-evolving field of diagnostic imaging.

References

A Comparative Analysis of Levovist and Newer Generation Ultrasound Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation ultrasound contrast agent, Levovist, with newer, second-generation agents such as SonoVue, Definity, and Optison. The comparison focuses on performance, safety, and mechanistic differences, supported by experimental data to inform research and development in medical imaging.

Executive Summary

This compound, a first-generation ultrasound contrast agent, has been largely superseded by second-generation agents due to significant limitations in its stability and imaging capabilities. Composed of air-filled microbubbles, this compound has a short window for imaging and requires high mechanical index (MI) ultrasound techniques, which can lead to premature bubble destruction and limits continuous real-time imaging. Newer agents, utilizing more stable gases like sulfur hexafluoride or perfluorocarbons, offer prolonged enhancement, are compatible with low-MI real-time imaging, and have demonstrated improved diagnostic accuracy in various clinical applications. This guide will delve into the specific performance metrics, experimental protocols, and mechanisms of action that differentiate this compound from its successors.

Performance Comparison

The performance of ultrasound contrast agents is primarily assessed by their enhancement characteristics, including the duration and intensity of the signal enhancement, and their diagnostic efficacy.

Quantitative Data

The following tables summarize key performance data from comparative studies.

Performance MetricThis compoundSonoVueDefinityOptisonSource
Mean Hepatic Vein Transit Time (HVTT) in Healthy Controls (seconds) 38.3 ± 2.429.4 ± 6.9--[1][2]
Doppler Signal Intensity (Area Under the Curve - linear units) 5009--6311 (1ml dose)[3]
Phagocytosis by Kupffer Cells 47%7.3%-99%[4]
Late Phase Demarcation of Hepatocellular Carcinoma (HCC) 98%89%--[5]
AgentComposition (Gas Core & Shell)Mean Microbubble Size (μm)Imaging TechniqueKey Characteristics
This compound Air; Galactose and palmitic acid2-5High MI, IntermittentShort persistence, prone to early destruction, allows for late-phase liver imaging due to Kupffer cell uptake.[5][6]
SonoVue Sulfur Hexafluoride; Phospholipid2.5Low MI, Real-timeStable microbubbles, allows continuous real-time imaging, purely intravascular.[7]
Definity Octafluoropropane; Lipid1.1-3.3Low MI, Real-timeHighly stable, allows for real-time perfusion imaging, purely intravascular.[8]
Optison Octafluoropropane; Human Albumin3.0-4.5Low MI, Real-timeStable microbubbles, allows for real-time imaging, shows some Kupffer cell uptake.[3][4]

Experimental Protocols

Detailed methodologies from key comparative studies are provided below to allow for replication and further investigation.

Comparison of Hepatic Vein Transit Time (HVTT) of this compound and SonoVue
  • Objective: To prospectively compare the transit times of this compound and SonoVue in healthy volunteers and patients with liver disease.[1][2]

  • Study Population: 40 patients with biopsy-proven hepatitis C-related liver disease and 25 healthy volunteers.[1][2]

  • Procedure:

    • Subjects fasted prior to the examination.

    • A bolus of 0.6 mL of SonoVue was injected into a cubital fossa vein.

    • Hepatic venous time-intensity profiles were measured using spectral Doppler tracing of the right and middle hepatic veins.

    • The procedure was repeated with two injections of 2 g of this compound, followed by another injection of SonoVue.

    • A sustained signal intensity increase of 10% above baseline was used to define the hepatic vein transit time (HVTT).[1][2]

  • Ultrasound System: An Acuson Sequoia 512 ultrasound system with a 4V1 vector array transducer was used. Cadence contrast pulse sequencing (CPS) technology was employed with a low mechanical index (0.1-0.2).

Characterization of Hepatocellular Carcinoma (HCC) with this compound and SonoVue
  • Objective: To compare the capability of this compound and SonoVue to diagnose hepatocellular carcinoma (HCC).[5]

  • Study Population: 65 patients with histologically proven HCC.[5]

  • Procedure for SonoVue:

    • 2.4 mL of SonoVue was injected intravenously.

    • The liver was examined continuously for up to three minutes using "low MI"-pulse inversion sonography.[5][9]

  • Procedure for this compound:

    • 2.5 g of this compound was injected intravenously.

    • After a delay of at least 2.5 minutes without scanning, the liver was examined with three different scans using "high-MI"-pulse-inversion sonography.[5][9]

  • Image Analysis: The enhancement patterns in the arterial phase and demarcation in the late phase were assessed for both agents.

Mechanism of Action and Clearance

The fundamental differences between this compound and newer agents lie in the composition of their microbubbles, which dictates their stability, acoustic behavior, and biodistribution.

G cluster_this compound This compound (First Generation) cluster_newer Newer Agents (e.g., SonoVue, Definity) Levovist_Injection Intravenous Injection (Air-filled microbubbles) Levovist_Circulation Systemic Circulation Levovist_Ultrasound High MI Ultrasound Levovist_Destruction Rapid Microbubble Destruction Levovist_Signal Signal Enhancement (Intermittent) Levovist_Kupffer Phagocytosis by Kupffer Cells (Liver) Levovist_Clearance Gas Diffusion & Exhalation Newer_Injection Intravenous Injection (Stable gas-filled microbubbles) Newer_Circulation Systemic Circulation Newer_Ultrasound Low MI Ultrasound Newer_Oscillation Stable Microbubble Oscillation Newer_Signal Signal Enhancement (Real-time, Continuous) Newer_Clearance Gas Exhalation via Lungs

Caption: Mechanism of action and clearance pathway comparison.

This compound

This compound consists of microbubbles of air stabilized by a shell of galactose and palmitic acid.[6] The air core is highly soluble in blood, leading to rapid dissolution and a short intravascular persistence.[6] This instability necessitates the use of high mechanical index (MI) ultrasound, which causes the microbubbles to rupture, producing a strong but transient signal. This "disruption-replenishment" model allows for only intermittent imaging. A portion of this compound microbubbles are phagocytosed by Kupffer cells in the liver, allowing for a "late-phase" enhancement of liver parenchyma.[4][10] The gas is ultimately cleared from the body through exhalation.

Newer Generation Agents (SonoVue, Definity, Optison)

Second-generation contrast agents employ less soluble, high molecular weight gases such as sulfur hexafluoride (SonoVue) or octafluoropropane (Definity, Optison) encapsulated in a flexible shell, typically composed of phospholipids or albumin.[7][8] This composition results in significantly more stable and persistent microbubbles. These agents are designed for use with low-MI ultrasound techniques, which cause the microbubbles to oscillate without immediate destruction, generating a continuous, real-time signal.[6] This allows for dynamic perfusion studies and a more comprehensive assessment of vascularity. Most second-generation agents, like SonoVue and Definity, are purely intravascular and are eliminated through the lungs.[7][8] Some, like Optison and Sonazoid, exhibit a degree of Kupffer cell uptake, providing a late-phase liver enhancement similar to this compound.[4][11]

Safety and Adverse Events

Ultrasound contrast agents are generally considered safe, with a low incidence of adverse events. However, there are differences in the safety profiles of first and second-generation agents.

Adverse Event RateThis compoundNewer Agents (e.g., SonoVue)Source
Overall Adverse Event Rate Not specified in direct comparisonLow, with serious adverse events being rare.[12][13]
Serious Adverse Event Rate (SonoVue) -0.0086%[12]

Limitations of this compound

The primary limitations of this compound compared to newer contrast agents are a direct consequence of its composition:

  • Short Enhancement Window: The air-filled microbubbles of this compound are rapidly destroyed, providing a very limited time for image acquisition.[6]

  • Intermittent Imaging: The need for high-MI ultrasound to generate a signal from bubble destruction prevents continuous, real-time imaging and the assessment of dynamic perfusion.[6]

  • Lower Diagnostic Accuracy in Some Applications: Studies have shown that the inability to perform real-time imaging can lead to lower sensitivity in detecting and characterizing certain lesions compared to second-generation agents.[5]

  • Higher Mechanical Index: The use of high-MI ultrasound carries a theoretical increased risk of bioeffects, although the clinical significance of this is not fully established.

Conclusion

The evolution from first to second-generation ultrasound contrast agents represents a significant advancement in diagnostic imaging. The superior stability, longer enhancement duration, and compatibility with real-time, low-MI imaging make newer agents like SonoVue, Definity, and Optison demonstrably more effective and versatile than this compound for a wide range of clinical and research applications. While this compound played a crucial role in establishing the utility of contrast-enhanced ultrasound, its inherent limitations have led to its replacement by more robust and reliable second-generation agents. For researchers and drug development professionals, understanding these differences is critical for designing and interpreting studies that utilize ultrasound contrast agents for diagnostics and therapeutic applications.

Experimental Workflow for Comparative CEUS Study

G cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Data Analysis Define_Objectives Define Study Objectives (e.g., Compare enhancement duration) Select_Agents Select Contrast Agents (this compound vs. Newer Agent) Define_Objectives->Select_Agents Select_Model Select Animal/Patient Model Select_Agents->Select_Model Protocol_Design Design Imaging Protocol (Dosage, Timing, MI) Select_Model->Protocol_Design Subject_Prep Subject Preparation (e.g., Fasting, IV access) Protocol_Design->Subject_Prep Baseline_Scan Baseline Ultrasound Scan Subject_Prep->Baseline_Scan Agent_Admin Administer Contrast Agent Baseline_Scan->Agent_Admin CEUS_Acquisition Acquire CEUS Data (Continuous/Intermittent) Agent_Admin->CEUS_Acquisition Image_Processing Image Processing (Region of Interest selection) CEUS_Acquisition->Image_Processing Quantitative_Analysis Quantitative Analysis (Time-Intensity Curves) Image_Processing->Quantitative_Analysis Statistical_Analysis Statistical Comparison Quantitative_Analysis->Statistical_Analysis Results_Interpretation Interpretation of Results Statistical_Analysis->Results_Interpretation

Caption: A generalized workflow for a comparative CEUS study.

References

In Vivo Showdown: A Comparative Guide to Levovist and Optison for Cardiac Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of ultrasound contrast agents, the choice between different options hinges on a clear understanding of their in vivo performance. This guide provides an objective comparison of two notable agents, Levovist and Optison, for cardiac imaging, supported by experimental data to illuminate their respective characteristics.

At a Glance: Key Differences

FeatureThis compoundOptison
Core Composition AirPerflutren (Octafluoropropane) Gas
Shell Composition Saccharide and Palmitic AcidHuman Serum Albumin
Regulatory Status Earlier generation agent, available in Europe, Japan, and Canada[1][2]FDA-approved for use in the United States[3][4]
In Vivo Stability LowerHigher[5]

Performance in Cardiac Imaging: A Quantitative Comparison

A key in vivo study directly comparing the two agents for Doppler signal enhancement in cardiac imaging revealed significant performance differences. The study, involving 24 patients, demonstrated that Optison produced a higher Doppler signal intensity than this compound.[6] A linear relationship was observed between the administered dose of Optison and the area under the curve (AUC) of signal enhancement, a correlation not as clearly established for this compound.[6]

ParameterThis compoundOptison (1-4 ml doses)
Area Under the Curve (AUC) (linear units) 50096311 - 15854
Peak Enhancement Significantly lower than OptisonDose-dependent increase
Variability Between Patients HighLower than this compound
Dose-Response Relationship Not specified as linearLinear (r > 0.97)

Data sourced from a study presented at the European Congress of Radiology in 2002.[6]

Experimental Protocol: Doppler Signal Enhancement Study

The following methodology was employed in the comparative study of this compound and Optison for Doppler signal enhancement:[6]

  • Study Population: 24 patients were included in the study.

  • Contrast Agent Administration:

    • Optison: Patients received two intravenous bolus injections of Optison. The doses were randomized at 1, 2, 3, and 4 ml.

    • This compound: The specific dosage of this compound used in the comparison was not detailed in the available summary.

  • Imaging Technique: The study utilized linear imaging techniques to quantify Doppler signal enhancement.

  • Data Analysis: The area under the curve (AUC) of the Doppler signal intensity was calculated to quantify the enhancement. The relationship between the dose and the AUC was analyzed, along with the peak enhancement and the variability of the results between patients.

Mechanism of Action and In Vivo Behavior

The fundamental difference in the composition of this compound and Optison dictates their in vivo behavior and imaging characteristics.

G cluster_this compound This compound cluster_optison Optison L_inject Intravenous Injection L_microbubble Air-filled Microbubble (Saccharide/Palmitic Acid Shell) L_inject->L_microbubble L_pulmonary Pulmonary Transit L_microbubble->L_pulmonary L_leftheart Left Heart Opacification L_pulmonary->L_leftheart L_dissolution Rapid Dissolution of Air L_leftheart->L_dissolution L_enhancement Shorter Enhancement Window L_dissolution->L_enhancement O_inject Intravenous Injection O_microbubble Perflutren Gas-filled Microbubble (Albumin Shell) O_inject->O_microbubble O_pulmonary Pulmonary Transit O_microbubble->O_pulmonary O_leftheart Left Heart Opacification O_pulmonary->O_leftheart O_stability Higher Stability of Perflutren Gas O_leftheart->O_stability O_enhancement Longer Enhancement Window O_stability->O_enhancement

Caption: Comparative in vivo pathway of this compound and Optison.

Optison's perflutren gas core is less soluble and has a lower diffusivity than the air core of this compound.[5][7] This, combined with its albumin shell, results in greater in vivo stability, allowing the microbubbles to persist longer in circulation and provide a more sustained period of cardiac enhancement.[5] In contrast, the air-filled microbubbles of this compound dissolve more rapidly, leading to a shorter window for imaging.

Experimental Workflow: A Conceptual Overview

The following diagram illustrates a typical experimental workflow for comparing ultrasound contrast agents in vivo for cardiac imaging.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis subject Patient/Animal Subject baseline Acquire Baseline (Pre-contrast) Images subject->baseline imaging Ultrasound System with Cardiac Probe imaging->baseline contrast Contrast Agents (this compound and Optison) injection Administer Contrast Agent (Randomized Order) contrast->injection baseline->injection acquisition Acquire Post-contrast Image Sequence injection->acquisition washout Allow for Washout Period acquisition->washout roi Define Region of Interest (ROI) in Left Ventricle acquisition->roi repeat Repeat with Second Contrast Agent washout->repeat intensity Measure Signal Intensity over Time roi->intensity quantify Calculate Quantitative Parameters (AUC, Peak Intensity, Duration) intensity->quantify compare Statistical Comparison of Agents quantify->compare

Caption: Conceptual workflow for in vivo comparison.

Safety and Adverse Events

Both this compound and Optison have been used in clinical settings for cardiac imaging.[4][8] For Optison, clinical studies involving 279 patients reported that the most frequent adverse reactions were headache (5.4%), nausea and/or vomiting (4.3%), warm sensation or flushing (3.6%), and dizziness (2.5%).[4] One serious reaction of hypersensitivity was reported.[4] While direct comparative safety data from a single study is limited, both agents are generally considered to have a good safety profile for their intended use.[7]

Concluding Remarks

The available in vivo comparative data suggests that Optison offers advantages over this compound in terms of Doppler signal intensity, dose-response linearity, and lower inter-patient variability for cardiac imaging.[6] These performance characteristics are largely attributed to the greater stability of its perflutren gas-filled, albumin-shelled microbubbles compared to the air-filled microbubbles of this compound.[5] For researchers and clinicians, the choice between these or other available contrast agents will depend on the specific requirements of the cardiac imaging application, including the desired duration of enhancement and the need for quantitative analysis.

References

A Researcher's Guide to Statistical Methods for Comparing Levovist Imaging Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of ultrasound contrast agents, a thorough understanding of the statistical methods required to compare imaging data is paramount. This guide provides an objective comparison of Levovist with other alternatives, supported by experimental data and detailed methodologies, to aid in the rigorous assessment of its performance.

Quantitative Data Comparison

The following tables summarize key quantitative parameters from comparative studies involving this compound and other ultrasound contrast agents, such as SonoVue and Definity. These tables are designed for easy comparison of the agents' performance in various imaging applications.

Table 1: Comparison of Hepatic Vein Transit Times (HVTT) for this compound and SonoVue

ParameterThis compound (mean ± SE)SonoVue (mean ± SE)Statistical Testp-value
HVTT in Healthy Volunteers38.3 ± 2.4 s29.4 ± 6.9 st-test< 0.001
HVTT in Mild Hepatitis47.5 ± 6.5 s27.4 ± 9.3 st-test< 0.001
HVTT in Moderate/Severe Hepatitis29.5 ± 10.8 s22.9 ± 4.7 st-test< 0.001
HVTT in Cirrhosis17.6 ± 5.0 s16.4 ± 4.9 st-test0.05

Data synthesized from a prospective comparative study.[1]

Table 2: Diagnostic Performance of this compound and SonoVue in Detecting Hepatocellular Carcinoma (HCC)

ParameterThis compound (Late Phase)SonoVue (Late Phase)SonoVue (Early & Late Phase)Statistical Testp-value
Sensitivity for HCC Demarcation98%89%93%Chi-squared test< 0.05*

*p-value corresponds to the comparison between this compound late phase and SonoVue late phase. The difference between this compound late phase and the combination of SonoVue early and late phases was not statistically significant.[2]

Table 3: Quantitative Perfusion Parameters from Time-Intensity Curve (TIC) Analysis

ParameterDescriptionTypical UnitsRelevance
Blood Volume Related
Peak Enhancement (PE)Maximum signal intensity after contrast administration.Arbitrary units (a.u.) or dBCorrelates with the amount of blood in the region of interest.
Area Under the Curve (AUC)The total area under the time-intensity curve.a.u. * sRepresents the total blood volume in the tissue over time.
Wash-in and Wash-out AUC (WiWoAUC)The area under the curve during the wash-in and wash-out phases.a.u. * sProvides information on the dynamics of blood flow.
Blood Flow Related
Rise Time (RT)Time from the start of enhancement to peak enhancement.seconds (s)Inversely related to the speed of microbubble arrival.
Time to Peak (TTP)Time from injection to peak enhancement.seconds (s)Reflects the overall time for blood to reach and fill the tissue.
Mean Transit Time (mTT)Average time for microbubbles to pass through the region of interest.seconds (s)Indicates the average speed of blood flow.

These parameters are commonly extracted from time-intensity curves in contrast-enhanced ultrasound studies to quantify tissue perfusion.[3]

Experimental Protocols

To ensure reproducibility and accurate comparison of imaging data, detailed experimental protocols are crucial. Below are representative methodologies for key experiments involving this compound.

In Vivo Murine Model for Liver Perfusion Imaging

This protocol outlines a typical workflow for assessing liver perfusion in a mouse model using this compound.

  • Animal Preparation:

    • Adult male C57BL/6 mice (8-10 weeks old) are used.

    • Mice are anesthetized using isoflurane (2% for induction, 1-1.5% for maintenance).

    • The abdominal area is shaved, and the mouse is placed on a heated platform to maintain body temperature.

    • A tail vein catheter is inserted for intravenous administration of the contrast agent.

  • Ultrasound Imaging:

    • A high-frequency ultrasound system (e.g., VisualSonics Vevo 2100) with a high-frequency linear array transducer (e.g., MS-250, 13-24 MHz) is used.

    • B-mode imaging is initially performed to locate the liver and optimize imaging parameters (gain, depth, focus).

    • Contrast-specific imaging mode (e.g., Pulse Inversion or Amplitude Modulation) is activated. A low mechanical index (MI < 0.2) is typically used to minimize microbubble destruction.

  • This compound Administration and Data Acquisition:

    • This compound is reconstituted according to the manufacturer's instructions to a concentration of 200-300 mg/mL.

    • A bolus of this compound (e.g., 50 µL) is injected via the tail vein catheter, followed by a saline flush.

    • Image acquisition is initiated simultaneously with the injection and continues for a set duration (e.g., 2-5 minutes) to capture the wash-in and wash-out phases of the contrast agent.

    • Cine loops of the contrast enhancement are recorded for offline analysis.

  • Data Analysis:

    • Regions of interest (ROIs) are drawn over the liver parenchyma and a reference artery (e.g., carotid artery) in the recorded cine loops.

    • Time-intensity curves (TICs) are generated from the ROIs using appropriate software (e.g., VevoCQ or ImageJ).

    • Quantitative perfusion parameters (as listed in Table 3) are extracted from the TICs.

Statistical Analysis of Comparative Data
  • Descriptive Statistics: Summarize quantitative data using means, standard deviations (SD), or medians and interquartile ranges (IQR) as appropriate.

  • Hypothesis Testing:

    • For comparing two independent groups (e.g., this compound vs. another agent), use an independent samples t-test (for normally distributed data) or a Mann-Whitney U test (for non-normally distributed data).

    • For comparing more than two groups, use one-way Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Tukey's HSD) for normally distributed data, or the Kruskal-Wallis test for non-normally distributed data.

    • For categorical data (e.g., diagnostic outcomes), use the Chi-squared test or Fisher's exact test.

  • Diagnostic Accuracy: Assess the diagnostic performance of imaging parameters using Receiver Operating Characteristic (ROC) curve analysis. Calculate the Area Under the Curve (AUC), sensitivity, and specificity.

  • Significance Level: A p-value of less than 0.05 is typically considered statistically significant.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes.

G cluster_workflow Experimental Workflow for Quantitative Perfusion Analysis A Animal Preparation (Anesthesia, Catheterization) B Ultrasound System Setup (B-mode, Contrast Mode) A->B C This compound Injection (Bolus Administration) B->C D Image Acquisition (Cine Loop Recording) C->D E Data Analysis (ROI selection, TIC generation) D->E F Statistical Comparison (Hypothesis Testing, ROC analysis) E->F

Experimental Workflow Diagram

G cluster_pathway Hypothesized Signaling Pathway of this compound in the Liver This compound This compound Microbubbles (in circulation) Phagocytosis Phagocytosis This compound->Phagocytosis Interaction Kupffer Kupffer Cell (Liver Resident Macrophage) Kupffer->Phagocytosis Activation Kupffer Cell Activation Phagocytosis->Activation Imaging Enhanced Ultrasound Signal (Delayed Phase) Phagocytosis->Imaging Basis of Signal Cytokines Release of Cytokines (e.g., TNF-α, IL-6) Activation->Cytokines Potential Downstream Effect

Hypothesized Signaling Pathway

Disclaimer: While the phagocytosis of this compound by Kupffer cells is established[4], the detailed downstream signaling cascade presented here is a hypothesized pathway based on general principles of macrophage activation and requires further specific investigation.

References

Safety Operating Guide

Navigating the Disposal of Levovist: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This guide provides essential information and procedural steps for the proper disposal of Levovist, an ultrasound contrast agent, tailored for researchers, scientists, and drug development professionals.

This compound, a first-generation ultrasound contrast agent, is composed of galactose microparticles, air bubbles, and palmitic acid.[1] While it is generally considered to have a favorable safety profile and is easily eliminated from the body, proper disposal of any unused product, empty containers, and contaminated materials is crucial to maintain a safe laboratory environment and comply with waste management regulations.[2]

Quantitative Data Summary

ComponentChemical NaturePrimary Disposal Consideration
GalactoseMonosaccharide (sugar)Non-hazardous, biodegradable
Palmitic AcidSaturated fatty acidNon-hazardous, biodegradable
AirGaseous mixtureInert

Procedural Guidance for this compound Disposal

As this compound is not classified as a hazardous substance, its disposal does not typically require specialized hazardous waste procedures. However, adherence to institutional and local regulations for laboratory and medical waste is mandatory.

Step 1: Deactivation of Unused this compound Suspension

For any remaining reconstituted this compound suspension, the microbubbles should be physically disrupted before disposal. This can be achieved by:

  • Mechanical Agitation: Vigorous shaking or vortexing of the vial.

  • Sonication: Placing the vial in an ultrasonic bath.

  • Aspiration and Expulsion: Repeatedly drawing the suspension into a syringe and forcefully expelling it back into the vial.

The purpose of this step is to ensure that the microbubbles are no longer intact, rendering the contrast agent inactive.

Step 2: Disposal of Liquid Waste

Once deactivated, the liquid this compound suspension can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local wastewater regulations. It is essential to consult your facility's Environmental Health and Safety (EHS) office for specific guidance on aqueous waste disposal.

Step 3: Disposal of Empty Vials and Packaging

Empty this compound vials and packaging that are not contaminated with biohazardous materials can generally be disposed of as regular laboratory glass and solid waste, respectively.

  • Rinsing: Thoroughly rinse the empty vial with water at least three times. The initial rinseate should be disposed of in the same manner as the liquid waste.

  • Defacing Labels: Obliterate or remove any labels from the vial to prevent misidentification.

  • Disposal: Dispose of the rinsed, de-labeled glass vial in a designated glass waste container. Cardboard packaging can be recycled or disposed of as regular solid waste.

Step 4: Disposal of Contaminated Materials

Any materials such as syringes, needles, gloves, or bench paper that have come into contact with this compound should be disposed of according to standard laboratory procedures for non-hazardous contaminated waste. If these materials are also contaminated with biohazardous agents (e.g., blood, cell cultures), they must be disposed of in designated biohazardous waste containers.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

Levovist_Disposal_Workflow cluster_start cluster_unused Unused Product cluster_containers Containers & Packaging cluster_contaminated Contaminated Materials start This compound for Disposal deactivate Deactivate Microbubbles (Agitate/Sonicate) start->deactivate rinse Triple Rinse Empty Vials start->rinse dispose_packaging Dispose of Packaging (Recycle/Trash) start->dispose_packaging is_biohazard Biohazardous Contamination? start->is_biohazard dispose_liquid Dispose of Liquid (per institutional guidelines) deactivate->dispose_liquid deface Deface Labels rinse->deface dispose_glass Dispose as Lab Glass deface->dispose_glass dispose_biohazard Dispose as Biohazardous Waste is_biohazard->dispose_biohazard Yes dispose_non_hazardous Dispose as Non-Hazardous Contaminated Waste is_biohazard->dispose_non_hazardous No

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the research environment. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.

References

Personal protective equipment for handling Levovist

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling, use, and disposal of Levovist, a first-generation ultrasound contrast agent. The following procedural guidance is designed to ensure the safety of laboratory personnel and to outline clear operational and disposal plans.

Personal Protective Equipment (PPE)

Based on the nature of this compound and its components, the following personal protective equipment is recommended for laboratory handling to minimize exposure and ensure safety.

PPE ItemSpecificationRationale
Gloves Nitrile, powder-freeTo prevent skin contact with the suspension.
Eye Protection Safety glasses or gogglesTo protect eyes from potential splashes during preparation and handling.
Lab Coat Standard laboratory coatTo protect clothing and skin from accidental spills.

Operational Plan: Step-by-Step Handling Procedures

The following workflow outlines the essential steps for the safe preparation and handling of this compound in a laboratory setting. Adherence to these procedures is critical to maintaining a safe research environment.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Prepare a clean and disinfected workspace. don_ppe 2. Don appropriate PPE (gloves, eye protection, lab coat). prep_area->don_ppe inspect_vial 3. Visually inspect the this compound vial for particulate matter or discoloration. don_ppe->inspect_vial reconstitute 4. If required, reconstitute the microbubble suspension according to the manufacturer's protocol. inspect_vial->reconstitute withdraw 5. Using aseptic technique, withdraw the required volume from the vial. reconstitute->withdraw avoid_aerosols 6. Handle the solution gently to avoid creating aerosols. withdraw->avoid_aerosols sharps 7. Dispose of needles and syringes in a designated sharps container. avoid_aerosols->sharps waste 8. Dispose of vials and any contaminated materials in the appropriate biohazardous or chemical waste stream. sharps->waste decontaminate 9. Decontaminate the work surface. waste->decontaminate doff_ppe 10. Doff PPE and wash hands thoroughly. decontaminate->doff_ppe

Caption: Standard workflow for safe handling of this compound.

Chemical Component Safety Data

While this compound as a compound has a high safety profile in clinical use, understanding the properties of its components is crucial for occupational handling.[1][2][3][4][5][6][7][8][9]

ComponentCAS NumberKey HazardsRecommended Precautions
Galactose 59-23-4Not classified as hazardous. May form combustible dust concentrations in air in its solid form.Handle in a well-ventilated area. Avoid generating dust. Standard laboratory hygiene practices are sufficient.
Palmitic Acid 57-10-3Not classified as hazardous. May cause minor eye and skin irritation. May form combustible dust concentrations in air in its solid form.Wear safety glasses and gloves. Avoid generating dust. Handle in a well-ventilated area.

Disposal Plan

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure laboratory safety. The following plan outlines the recommended disposal procedures.

G cluster_waste_streams Waste Segregation cluster_disposal_containers Disposal Containers levovist_waste This compound Vials & Contaminated Materials bio_chem_bin Biohazardous/Chemical Waste Bin levovist_waste->bio_chem_bin sharps_waste Needles & Syringes sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container general_lab_waste Uncontaminated PPE & Packaging general_waste_bin General Waste Bin general_lab_waste->general_waste_bin

Caption: Disposal plan for this compound-related waste.

Disposal Container Specifications:

  • Biohazardous/Chemical Waste Bin: For vials, used gloves, and any materials that have come into direct contact with the this compound suspension. This waste should be handled in accordance with institutional guidelines for non-hazardous chemical or biological waste.

  • Puncture-Proof Sharps Container: For all needles and syringes used for withdrawal and administration.

  • General Waste Bin: For outer packaging and uncontaminated personal protective equipment.

Note: Always adhere to your institution's specific waste disposal policies and local regulations. If this compound was used in conjunction with biohazardous materials (e.g., in cell culture or animal studies), all waste must be treated as biohazardous.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.